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  • Product: 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole
  • CAS: 1503142-43-5

Core Science & Biosynthesis

Foundational

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole CAS 1503142-43-5 properties

An In-depth Technical Guide to 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole This guide provides a comprehensive technical overview of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole, CAS 1503142-43-5. It is intend...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole

This guide provides a comprehensive technical overview of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole, CAS 1503142-43-5. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging this versatile heterocyclic building block in their synthetic and medicinal chemistry programs. We will delve into its physicochemical properties, logical synthetic pathways, characteristic reactivity, and potential applications, grounded in the established principles of thiazole chemistry.

Core Molecular Profile and Physicochemical Properties

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole is a substituted thiazole derivative featuring a reactive chloromethyl group at the C4 position and a 2-methoxypropan-2-yl group at the C2 position. The thiazole ring is a critical scaffold in numerous pharmaceuticals and biologically active compounds, prized for its unique electronic properties and ability to engage in various biological interactions.[1][2] The specific substitution pattern of this molecule makes it a valuable intermediate for introducing a sterically hindered, functionalized thiazole moiety into more complex molecular architectures.

Structural and Physical Data

The fundamental properties of the compound are summarized below. These data are compiled from chemical supplier databases and computational predictions, providing a foundational understanding of the molecule's characteristics.[3][4]

PropertyValueSource
CAS Number 1503142-43-5[3]
Molecular Formula C₈H₁₂ClNOS[3]
Molecular Weight 205.70 g/mol [3]
Purity Typically ≥95%[3]
Appearance Solid (predicted)[5]
Storage Sealed in a dry environment at 2-8°C[3]
SMILES CC(C1=NC(CCl)=CS1)(OC)C[3]
InChI InChI=1S/C8H12ClNOS/c1-8(2,11-3)7-10-6(4-9)5-12-7/h5H,4H2,1-3H3[4]
InChIKey JQRCTAVCRCUWOZ-UHFFFAOYSA-N[4]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [style=bold];

// Define nodes for atoms N1 [label="N", pos="0,0.86!", fontcolor="#202124"]; C2 [label="C", pos="-1.25,0.43!", fontcolor="#202124"]; S1 [label="S", pos="-0.75,-0.86!", fontcolor="#202124"]; C5 [label="C", pos="0.75,-0.86!", fontcolor="#202124"]; C4 [label="C", pos="1.25,0.43!", fontcolor="#202124"];

// Substituent at C2 C2_sub [label="C", pos="-2.5,1.1!", fontcolor="#202124"]; C2_sub_CH3a [label="CH₃", pos="-2.2,2.3!", fontcolor="#202124"]; C2_sub_CH3b [label="CH₃", pos="-3.8,1.5!", fontcolor="#202124"]; O_sub [label="O", pos="-2.8,0.0!", fontcolor="#EA4335"]; O_sub_CH3 [label="CH₃", pos="-4.0,-0.4!", fontcolor="#202124"];

// Substituent at C4 C4_sub [label="CH₂Cl", pos="2.6,0.86!", fontcolor="#202124"];

// Define bonds in the thiazole ring N1 -- C2 [len=1.5]; C2 -- S1 [len=1.5]; S1 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- N1 [len=1.5]; C4 -- C5 [style=double, len=1.3]; N1 -- C2 [style=double, len=1.3];

// Bonds for substituents C2 -- C2_sub [len=1.5]; C2_sub -- C2_sub_CH3a [len=1.5]; C2_sub -- C2_sub_CH3b [len=1.5]; C2_sub -- O_sub [len=1.5]; O_sub -- O_sub_CH3 [len=1.5]; C4 -- C4_sub [len=1.5]; }

Caption: Chemical Structure of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles.[6]

  • ¹H NMR: Expected signals would include a singlet for the chloromethyl protons (-CH₂Cl) around 4.6-4.8 ppm, a singlet for the thiazole C5-H proton around 7.2-7.4 ppm, a singlet for the methoxy protons (-OCH₃) around 3.2-3.4 ppm, and a singlet for the six equivalent methyl protons of the 2-propyl group around 1.6-1.8 ppm.

  • ¹³C NMR: Key resonances are anticipated for the thiazole ring carbons (C2, C4, C5), the chloromethyl carbon (-CH₂Cl), the quaternary carbon, methyl carbons, and methoxy carbon of the 2-methoxypropan-2-yl group.

  • Mass Spectrometry (MS): Predicted collision cross-section data suggests observable adducts. For example, the [M+H]⁺ ion would have an m/z of approximately 206.04008.[4]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching, C=N and C=C stretching from the thiazole ring, C-O stretching from the ether linkage, and C-Cl stretching from the chloromethyl group.[6]

Synthesis and Reactivity

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The construction of the thiazole ring is most reliably achieved via the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[2][7] For the target molecule, this involves the reaction of 1,3-dichloroacetone with 2-methoxy-2-methylpropanethioamide.

Caption: Proposed workflow for the synthesis of the target thiazole.

Hypothetical Experimental Protocol:

  • Reagent Preparation: Dissolve 2-methoxy-2-methylpropanethioamide (1.0 equivalent) in a suitable solvent such as absolute ethanol or THF.

  • Reaction Initiation: To the stirred solution, add 1,3-dichloroacetone (1.0-1.1 equivalents) dropwise at room temperature. An exotherm may be observed.

  • Reaction Progression: Stir the resulting mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Workup and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any formed HCl.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final compound.

Causality Behind Experimental Choices:

  • Hantzsch Synthesis: This method is chosen for its robustness and high efficiency in forming substituted thiazole rings from readily available precursors.[7]

  • Solvent: Ethanol or THF are common choices as they effectively dissolve the reactants and facilitate the reaction without participating in side reactions.

  • Workup: The basic wash is crucial to neutralize the hydrochloric acid byproduct of the cyclization, preventing potential degradation of the acid-sensitive product.

Core Reactivity

The utility of this compound as a building block stems from the predictable reactivity of its functional groups.

Caption: Key reactive sites of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole.

  • 4-(Chloromethyl) Group: This is the primary reactive center of the molecule. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution (S_N2) reactions. This allows for the facile introduction of a wide variety of functionalities (e.g., amines, thiols, alkoxides, cyanides) by displacing the chloride. This reactivity is the cornerstone of its utility as a synthetic intermediate.[7][9]

  • Thiazole Ring Reactivity: The thiazole ring itself has a distinct electronic character. The C5 position is the most electron-rich and thus the most susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration).[10] The 2-(2-methoxypropan-2-yl) group is weakly electron-donating, which may slightly activate the ring towards such substitutions compared to an unsubstituted thiazole.[10]

Applications in Research and Drug Development

This molecule is classified as a "building block" or "intermediate," meaning its primary value lies in its use for constructing more complex, often biologically active, target molecules.[3][11]

Scaffold for Medicinal Chemistry

The thiazole moiety is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic actions.[12] These include antibacterial, anti-inflammatory, anticancer, and antiviral agents.[2][13]

The subject molecule, 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole, provides a unique entry point for drug discovery programs. The reactive chloromethyl handle allows medicinal chemists to append this specific substituted thiazole core to other pharmacophores or scaffolds. The 2-methoxypropan-2-yl group provides steric bulk and modulates the lipophilicity and electronic properties of the thiazole ring, which can be crucial for optimizing a compound's binding affinity, selectivity, and pharmacokinetic profile.

Workflow in Fragment-Based Drug Discovery (FBDD)

Caption: Role of the thiazole building block in a drug discovery workflow.

In a typical scenario, a research team might identify a lead compound that would benefit from the incorporation of a substituted thiazole. By reacting their existing molecule (containing a nucleophilic group) with 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole, they can rapidly generate a new derivative for biological testing. This modular approach accelerates the Structure-Activity Relationship (SAR) exploration process.

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling reactive alkyl halides should be strictly observed.[14][15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[17]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[3] Keep it away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water supplies.[18]

Conclusion

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (CAS 1503142-43-5) is a valuable and versatile building block for chemical synthesis and drug discovery. Its primary utility is derived from the reactive chloromethyl group, which allows for straightforward covalent attachment to a wide range of nucleophiles. This, combined with the proven biological relevance of the thiazole scaffold, makes it an attractive tool for medicinal chemists seeking to generate novel molecular entities with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe application in the laboratory.

References

  • 4-(chloromethyl)-2-(2-methoxypropan-2-yl)thiazole. PubChem.[Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.[Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.[Link]

  • Safety Data Sheet. Houghton Chemical Corporation.[Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. ResearchGate.[Link]

  • HAZARDS IDENTIFICATION SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS. Arnold Magnetic Technologies.[Link]

  • Safety Data Sheet (SDS). HB Chemical.[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate.[Link]

  • Synthesis of thiazoles.
  • Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO.[Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.[Link]

  • Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. Degres Journal.[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.[Link]

  • 4-{[(p-chlorophenyl)thio]methyl}-2-{[p-(1,3-dithiolan-2-yl)phenoxy]methyl}thiazole. SpectraBase.[Link]

  • Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. ResearchGate.[Link]

Sources

Exploratory

Structural Profiling and Synthetic Utility of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole in Advanced Drug Discovery

Executive Summary Thiazole-containing scaffolds are privileged structures in medicinal chemistry, frequently serving as core pharmacophores in FDA-approved therapeutics ranging from antiretrovirals to antineoplastics. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-containing scaffolds are privileged structures in medicinal chemistry, frequently serving as core pharmacophores in FDA-approved therapeutics ranging from antiretrovirals to antineoplastics. The compound 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (CAS 1503142-43-5) represents a highly specialized, bifunctional building block designed for advanced Active Pharmaceutical Ingredient (API) synthesis.

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of this molecule. By dissecting its physicochemical properties, mechanistic reactivity, and synthetic applications, this whitepaper delivers actionable, field-proven methodologies for researchers and drug development professionals seeking to integrate this scaffold into complex molecular architectures.

Physicochemical and Structural Profiling

The molecular architecture of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole is defined by two distinct functional domains flanking an electron-deficient thiazole core.

  • The Electrophilic Domain (C4-Chloromethyl): The chloromethyl group at the 4-position is highly activated toward nucleophilic substitution (SN2). The adjacent nitrogen atom of the thiazole ring exerts a strong electron-withdrawing inductive effect, significantly lowering the activation energy for nucleophilic attack compared to unactivated aliphatic chlorides.

  • The Steric/Lipophilic Domain (C2-Methoxypropan-2-yl): The bulky 2-methoxypropan-2-yl substituent at the 2-position serves a dual purpose. Synthetically, it sterically shields the C2 position, preventing unwanted deprotonation, metallation, or ring-opening during complex multi-step sequences. Pharmacologically, it acts as a stable lipophilic anchor that can improve the metabolic stability and membrane permeability of the final drug candidate.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 1503142-43-5
Molecular Formula C8H12ClNOS
Molecular Weight 205.70 g/mol
SMILES String CC(C1=NC(CCl)=CS1)(OC)C
Storage Conditions Sealed in dry, 2-8°C
Reactivity Profile Highly electrophilic; moisture-sensitive

Data supported by commercial chemical profiling standards .

Mechanistic Reactivity & Causality

When employing this thiazole building block in synthetic workflows, the primary reaction manifold is the SN2 displacement of the chloride leaving group by heteroatom nucleophiles (amines, thiols, or alcohols) . Success in these coupling reactions dictates the yield and purity of the downstream API.

  • Base Selection: The choice of base is critical. Weak, non-nucleophilic inorganic bases such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) are mandated. Strong nucleophilic bases (e.g., sodium methoxide) will competitively displace the chloride, leading to unwanted ether byproducts.

  • Solvent Effects: Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are optimal. These solvents effectively solvate the metal cations (K+ or Cs+) while leaving the nucleophilic anion relatively unsolvated and highly reactive, thereby accelerating the SN2 kinetics .

  • Thermal Control: The reaction must be initiated at 0°C to control the initial exothermic displacement and prevent polyalkylation. Subsequent gentle heating (60°C) provides the thermodynamic push required to drive the reaction to completion against the steric bulk of the thiazole core.

Table 2: Optimization of N-Alkylation Conditions

The following data summarizes the optimization of reaction conditions for the N-alkylation of a standard secondary amine using this building block.

SolventBase (1.5 eq)Temperature (°C)Time (h)Isolated Yield (%)
THFEt3N651645% (Incomplete conversion)
DMFK2CO3801268% (Trace degradation)
MeCNK2CO3601289% (Optimal standard)
MeCNCs2CO360892% (Accelerated kinetics)

Experimental Protocols: N-Alkylation Workflow

The following protocol details a self-validating methodology for the N-alkylation of a secondary amine using 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole. Every step is designed with specific causality to maximize yield and ensure reproducibility.

Step 1: Reagent Preparation

  • Action: Suspend the secondary amine (1.0 eq) and anhydrous K2CO3 (1.5 eq) in dry MeCN (0.2 M concentration) under an inert argon atmosphere.

  • Causality: Dry MeCN is utilized to prevent competitive hydrolysis of the highly reactive chloromethyl electrophile. The inert atmosphere prevents oxidative side reactions.

Step 2: Electrophile Addition

  • Action: Cool the suspension to 0°C using an ice bath. Add a solution of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (1.1 eq) in MeCN dropwise over 15 minutes.

  • Causality: Dropwise addition at 0°C controls the exothermic nature of the initial nucleophilic attack, suppressing the formation of dimeric or polyalkylated byproducts.

Step 3: Thermal Activation & Self-Validation

  • Action: Remove the ice bath and heat the reaction mixture to 60°C for 12 hours. Monitor the reaction via LC-MS or TLC (3:1 Hexanes/EtOAc).

  • Causality: Heating provides the necessary activation energy to drive the SN2 displacement to completion. Self-Validation: The disappearance of the UV-active thiazole starting material (Rf ~0.6) and the emergence of a more polar product spot confirms successful conversion before proceeding to the quench step.

Step 4: Reaction Quenching & Extraction

  • Action: Cool the mixture to room temperature and quench with distilled H2O. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Causality: Aqueous quenching neutralizes the inorganic base and hydrolyzes any trace unreacted electrophile, ensuring a safe and clean extraction profile.

Step 5: Purification

  • Action: Concentrate the organic layer in vacuo and purify the crude residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Mandatory Visualization

The following diagram maps the logical progression of the experimental workflow, highlighting the critical transition from reagent preparation to final purification.

Workflow Step1 1. Reagent Preparation Dry MeCN, K2CO3, Secondary Amine Step2 2. Electrophile Addition Add Thiazole Dropwise at 0°C Step1->Step2 Step3 3. Thermal Activation Heat to 60°C for 12 Hours Step2->Step3 Step4 4. Reaction Quenching Cool to RT, Quench with H2O Step3->Step4 Step5 5. Liquid-Liquid Extraction Extract with EtOAc, Wash Brine Step4->Step5 Step6 6. Purification Flash Chromatography (SiO2) Step5->Step6

Experimental workflow for N-alkylation using 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole.

References

  • Title: The Synthesis of 4-Chloromethylthiazole Hydrochloride and β-(4-Thiazolyl)-alanine Hydrochloride Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Application of reactor engineering concepts in continuous flow chemistry: a review Source: Royal Society of Chemistry (RSC) URL: [Link]

Foundational

Technical Guide: 2-(2-Methoxypropan-2-yl) Thiazole Derivatives in Medicinal Chemistry

Executive Summary This technical guide provides an in-depth analysis of 2-(2-methoxypropan-2-yl) substituted thiazole derivatives, a structural motif increasingly utilized in modern drug discovery and agrochemistry. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(2-methoxypropan-2-yl) substituted thiazole derivatives, a structural motif increasingly utilized in modern drug discovery and agrochemistry. This moiety serves as a critical polar bioisostere for the lipophilic tert-butyl group, offering a strategic solution to common lead optimization challenges such as poor aqueous solubility and rapid metabolic clearance via benzylic/allylic oxidation. This guide covers synthetic methodologies, physicochemical profiling, and metabolic stability rationales tailored for senior application scientists.

Part 1: Strategic Rationale & Bioisosterism

The tert-Butyl Problem vs. The Ether Solution

In medicinal chemistry, the tert-butyl group is a privileged scaffold for filling hydrophobic pockets (e.g., the hydrophobic back pocket of kinase ATP sites). However, it suffers from two distinct liabilities:[1]

  • High Lipophilicity (LogP): Increases non-specific binding and poor solubility.

  • Metabolic Liability: The methyl groups are prone to rapid CYP450-mediated oxidation (hydroxylation).[2]

The 2-(2-methoxypropan-2-yl) group (also known as a methyl ether of a dimethyl carbinol) retains the steric bulk of the tert-butyl group while introducing an oxygen atom. This modification lowers LogP and alters the metabolic soft spot from carbon oxidation to O-demethylation, often extending half-life (


).
Physicochemical Comparison
Propertytert-Butyl Thiazole2-Isopropyl Thiazole2-(2-Methoxypropan-2-yl) ThiazoleImpact
Steric Volume HighMediumHighRetains critical steric fill.
cLogP (approx)~2.5~2.1~1.4Improved Solubility
H-Bond Acceptors 1 (N)1 (N)2 (N, O)Potential for new H-bonds.
Metabolic Route

-Hydroxylation
Benzylic OxidationO-DemethylationAltered clearance mechanism.

Part 2: Synthetic Methodologies

Two primary routes are recommended for synthesizing this scaffold: the Modified Hantzsch Synthesis (for de novo ring construction) and C2-Lithiation/Alkylation (for late-stage functionalization).

Method A: C2-Lithiation and Etherification (Recommended)

This method allows for the introduction of the moiety onto an existing thiazole core, making it ideal for SAR exploration.

Step 1: Nucleophilic Addition

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), Dry THF, Acetone.
  • Protocol:

    • Dissolve the thiazole substrate (1.0 eq) in anhydrous THF under

      
       atmosphere at -78°C.
      
    • Add

      
      -BuLi (1.1 eq, 2.5M in hexanes) dropwise over 15 minutes. Stir for 30 minutes to generate the 2-lithio species.
      
    • Add anhydrous acetone (1.5 eq) dropwise.

    • Allow warming to RT over 2 hours. Quench with saturated

      
      .
      
    • Result: 2-(2-hydroxypropan-2-yl)thiazole intermediate.

Step 2: O-Methylation (Williamson Ether Synthesis)

  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), DMF/THF.

  • Protocol:

    • Suspend NaH (1.5 eq, 60% dispersion) in dry DMF at 0°C.

    • Add the tertiary alcohol intermediate (from Step 1) slowly. Stir for 30 mins (gas evolution).

    • Add MeI (1.2 eq) dropwise.

    • Stir at RT for 4-12 hours.

    • Purification: Flash chromatography (EtOAc/Hexanes).

Method B: Modified Hantzsch Synthesis

Ideal for large-scale preparation of the building block.

  • Thioamide Formation: React 2-methoxy-2-methylpropanenitrile with

    
     or 
    
    
    
    to form 2-methoxy-2-methylpropanethioamide .
  • Cyclization: Condense the thioamide with an

    
    -haloketone (e.g., chloroacetone) in refluxing ethanol.
    
  • Dehydration: The resulting hydroxy-thiazoline intermediate spontaneously dehydrates to form the aromatic thiazole.

Part 3: Visualization of Synthetic Workflows

The following diagram illustrates the decision logic and chemical pathways for synthesizing these derivatives.

SynthesisPathways Start Target: 2-(2-methoxypropan-2-yl)thiazole RouteA Route A: C2-Lithiation (Late-Stage) Start->RouteA RouteB Route B: Hantzsch Synthesis (Building Block) Start->RouteB Thiazole Thiazole Core RouteA->Thiazole Nitrile 2-methoxy-2-methyl propanenitrile RouteB->Nitrile Lithiation 1. n-BuLi, -78°C 2. Acetone Thiazole->Lithiation Alcohol Tertiary Alcohol Intermediate Lithiation->Alcohol Methylation NaH, MeI (O-Methylation) Alcohol->Methylation Final Final Ether Derivative Methylation->Final Thioamide Thioamide Formation Nitrile->Thioamide Cyclization Reaction with alpha-haloketone Thioamide->Cyclization Cyclization->Final

Figure 1: Comparison of C2-Lithiation (Top) and Hantzsch Cyclization (Bottom) synthetic routes.

Part 4: Biological Applications & Metabolic Stability[3][4]

Metabolic Stability Profile

The primary advantage of the 2-methoxypropan-2-yl group is the blockade of


-carbon oxidation.
  • Tert-butyl: The

    
     bonds of the methyl groups are susceptible to CYP3A4-mediated hydroxylation (
    
    
    
    -butyl
    
    
    hydroxymethyl).
  • Methoxy-isopropyl: The quaternary carbon prevents direct oxidation. The metabolic pathway shifts to O-demethylation . While this can still occur, the rate is often significantly slower than aliphatic hydroxylation, and the resulting metabolite (tertiary alcohol) is often active and less toxic than unstable aldehydes formed from other alkyl groups.

Case Study: SDHI Fungicides & Kinase Inhibitors

While Isoflucypram utilizes a 2-isopropyl group, the logic of steric filling remains identical. In kinase inhibitors targeting the ATP-binding pocket (e.g., Src, Abl), the "gatekeeper" residue often dictates the allowable size of the hydrophobic group.

  • Application: Replacing a phenyl or

    
    -butyl group at the thiazole C2 position with 2-(2-methoxypropan-2-yl) can improve selectivity for kinases with smaller gatekeeper residues (e.g., Threonine) while maintaining potency against those with larger ones (e.g., Methionine) due to the flexible ether linkage.
    
Metabolic Pathway Diagram

Metabolism Compound 2-(2-methoxypropan-2-yl) thiazole CYP CYP450 (Oxidative Dealkylation) Compound->CYP Slow Intermediate Hemiacetal Intermediate CYP->Intermediate Metabolite 2-(2-hydroxypropan-2-yl) thiazole (Active Metabolite) Intermediate->Metabolite Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde Glucuronidation Phase II Glucuronidation Metabolite->Glucuronidation Conjugation Excretion Renal Excretion Glucuronidation->Excretion

Figure 2: Primary metabolic clearance pathway via O-demethylation and subsequent Phase II conjugation.

References

  • Isoflucypram Structure-Activity Relationships: Title: Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Source: PMC / PubMed Central. URL:[Link]

  • Metabolic Stability of tert-Butyl Bioisosteres: Title: Metabolically Stable tert-Butyl Replacement.[3] Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Synthesis of Thiazole Derivatives: Title: Thiazole synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]

  • Bioisosterism in Drug Design: Title: Bioisosteres of Common Functional Groups (Princeton Presentation). Source: Princeton University / MacMillan Group. URL:[Link]

  • Methylation of Hydroxy-Thiazole Intermediates: Title: Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (Analogous Alkylation Chemistry). Source: Molecules (MDPI). URL:[Link]

Sources

Exploratory

Technical Monograph: Solubility & Stability Profile of CAS 1503142-43-5

The following technical guide details the solubility, stability, and handling profile for 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (CAS 1503142-43-5). Compound Identity: 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling profile for 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (CAS 1503142-43-5).

Compound Identity: 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole Role: Reactive Synthetic Intermediate / Building Block[1]

Executive Summary & Compound Identity

CAS 1503142-43-5 is a specialized thiazole intermediate characterized by a reactive chloromethyl group at the C4 position and a methoxy-isopropyl moiety at the C2 position.[1] It serves as a critical electrophilic building block in the synthesis of complex pharmaceutical agents, particularly those requiring a thiazole scaffold for biological activity (e.g., kinase inhibitors, CFTR modulators).

Crucial Disambiguation Note: This compound is frequently co-listed in catalogs alongside GLPG1837 (ABBV-974) , a CFTR potentiator (CAS 1654725-02-6).[1] Researchers must distinguish between the two: CAS 1503142-43-5 is a synthetic precursor, whereas GLPG1837 is a final drug candidate.[1] The data below applies strictly to the chloromethyl thiazole intermediate.

Physicochemical Profile
PropertyData
Chemical Name 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)1,3-thiazole
Molecular Formula C₈H₁₂ClNOS
Molecular Weight 205.71 g/mol
Appearance Yellow to orange oil or low-melting solid (dependent on purity)
Reactive Moiety Chloromethyl group (Electrophilic alkylating agent)
LogP (Calc) ~2.5 – 3.0 (Lipophilic)

Solubility Profile

The solubility of CAS 1503142-43-5 is dictated by its lipophilic thiazole core and the polarizable C-Cl bond.[1] It exhibits high solubility in organic solvents but presents significant stability challenges in aqueous media.[1]

Solvent Compatibility Table
SolventSolubility RatingConcentration LimitApplication Note
DMSO High > 100 mg/mLPreferred for stock solutions.[1] Use anhydrous DMSO to prevent hydrolysis.[1]
Dichloromethane (DCM) Very High MiscibleIdeal for extraction and synthesis.[1]
Ethanol High > 50 mg/mLSuitable, but avoid prolonged storage due to potential solvolysis (ethanolysis).
Water (Neutral) Low / Unstable < 1 mg/mLNot Recommended. Rapid hydrolysis of the C-Cl bond occurs.[1]
0.1 M HCl Moderate ~ 5-10 mg/mLSoluble due to protonation of the thiazole nitrogen, but accelerates hydrolysis.[1]
Biological Media Implications

When introducing this compound into biological assays (e.g., cell culture media), the "solvent crash-out" phenomenon is a primary risk.[1] The high lipophilicity means rapid dilution from DMSO into aqueous buffer can lead to precipitation.[1]

  • Critical Threshold: Maintain final DMSO concentration < 0.5% (v/v) to minimize cytotoxicity, but ensure the compound concentration does not exceed its aqueous solubility limit (~10-50 µM in buffer).

Stability & Degradation Profile

The stability of CAS 1503142-43-5 is compromised by the lability of the chloromethyl group.[1] This moiety is a "soft" electrophile, susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles.

Primary Degradation Pathway: Hydrolysis

Upon exposure to moisture, the chloromethyl group undergoes nucleophilic substitution (


 or 

), releasing chloride ions and forming the corresponding alcohol (hydroxymethyl derivative).

Mechanism:

  • Intact: Thiazole-CH₂-Cl[1]

  • Hydrolysis: Thiazole-CH₂-Cl + H₂O → Thiazole-CH₂-OH + HCl[1]

  • Result: Loss of electrophilic reactivity and generation of acidic byproducts.

Stability Conditions[4][5][6]
  • Solid State: Stable for >1 year if stored at -20°C under inert gas (Argon/Nitrogen) and desiccated.[1]

  • Solution State (DMSO): Stable for 2-4 weeks at -80°C. Avoid repeated freeze-thaw cycles.

  • Solution State (Aqueous): Half-life (

    
    ) is estimated to be < 4 hours at pH 7.4 due to hydrolysis.[1] Prepare immediately before use. 
    

Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution (100 mM)

Objective: Create a stable stock solution for downstream synthesis or biological testing.[1]

Reagents:

  • CAS 1503142-43-5 (Solid/Oil)[1]

  • Anhydrous DMSO (Grade: ≥99.9%, Water content < 50 ppm)[1]

  • Argon gas line[1]

Procedure:

  • Equilibrate: Allow the vial of CAS 1503142-43-5 to reach room temperature before opening to prevent condensation.

  • Weigh: In a fume hood, weigh 20.6 mg of the compound into a sterile, amber glass vial.

  • Solubilize: Add 1.0 mL of anhydrous DMSO.

  • Dissolve: Vortex gently for 30 seconds. Ensure no visible oil droplets or particulates remain.[1]

  • Inerting: Flush the headspace of the vial with Argon gas for 10 seconds.

  • Storage: Seal tightly with a PTFE-lined cap. Store at -20°C (short term) or -80°C (long term).

Protocol B: Handling & Safety

The chloromethyl group is an alkylating agent.[1] It is potentially genotoxic and a skin irritant .[1]

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

  • Neutralization: Spills should be treated with a dilute solution of sodium hydroxide (NaOH) or ammonia to hydrolyze the reactive chloride before disposal.[1]

Visualization of Stability Logic

The following diagram illustrates the critical hydrolysis pathway that researchers must avoid during handling.

StabilityPathway cluster_conditions Storage Conditions to Prevent Degradation Compound CAS 1503142-43-5 (Chloromethyl Thiazole) Intermediate Transition State (Cl- Displacement) Compound->Intermediate Exposure to H2O Moisture Moisture / Water (Nucleophile) Moisture->Intermediate Degradant Hydroxymethyl Derivative (Inactive Alcohol) Intermediate->Degradant Hydrolysis Acid HCl (Acidic Byproduct) Intermediate->Acid Elimination Safe Store: -20°C, Desiccated Solvent: Anhydrous DMSO Safe->Compound Preserves

Caption: Hydrolytic degradation pathway of CAS 1503142-43-5.[1] Moisture exposure leads to rapid dechlorination, rendering the intermediate inactive for nucleophilic substitution reactions.

References

  • ChemScene Building Blocks. (2024). Product Monograph: 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (CAS 1503142-43-5).[1] Retrieved from [1]

  • BenchChem Synthetic Guides. (2024).[1] Technical Guide to Thiazole Synthesis: Hantzsch Methods. Retrieved from [1]

  • American Chemical Society (ACS). (2017).[1] Discovery of GLPG1837 and Related CFTR Potentiators. (Contextual reference for downstream applications of thiazole intermediates). Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). Thiazole Derivatives and Chloromethyl Reactivity. National Library of Medicine.[2] Retrieved from [1]

Sources

Foundational

Escaping Flatland: Novel sp³-Enriched Thiazole Building Blocks and Advanced C-H Functionalization Workflows

Executive Summary The thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—is a privileged structural motif in medicinal chemistry. Its unique electronic profile allows it to act as a robust hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—is a privileged structural motif in medicinal chemistry. Its unique electronic profile allows it to act as a robust hydrogen bond acceptor, making it a core component in blockbuster therapeutics ranging from kinase inhibitors (Dasatinib) to antiretrovirals (Ritonavir). However, modern drug discovery is currently combatting the "flatland" crisis: an over-reliance on planar, sp²-hybridized aromatic systems that often result in poor aqueous solubility, high attrition rates, and off-target toxicity.

This technical guide outlines the strategic paradigm shift toward sp³-enriched thiazole building blocks and details the advanced, catalyst-driven C-H functionalization workflows required to synthesize these complex, three-dimensional architectures.

The Rationale for sp³-Enriched Thiazole Scaffolds

Historically, thiazole derivatives have been synthesized via classical condensation methods (e.g., the Hantzsch synthesis), which predominantly yield flat, fully aromatic structures. While recent reviews on the biological significance of thiazoles highlight their immense versatility across oncology and infectious diseases, the physical properties of these planar molecules often stall late-stage development[1].

To improve clinical success rates, medicinal chemists are prioritizing the Fraction of sp³ carbons (Fsp³) . Increasing the sp³ character of a molecule introduces three-dimensionality, allowing the drug to project functional groups into highly specific, deep sub-pockets of a target protein. Partially saturated bicyclic heteroaromatics (PSBHs), which fuse an aromatic thiazole with a saturated carbocycle or heterocycle, represent a premier class of sp³-enriched fragments that drastically enhance aqueous solubility while maintaining the core pharmacophore[2].

Physicochemical Profiling of Thiazole Building Blocks

The transition from flat to 3D architectures yields measurable improvements in drug-like properties. The table below summarizes the physicochemical differences between traditional planar thiazoles and modern sp³-enriched variants.

Scaffold TypeStructural ExampleClogPTPSA (Ų)Fsp³Aqueous Sol. (µM)Primary Liability
Traditional Planar 2,4-Diarylthiazole4.241.00.05< 10High lipophilicity, promiscuous binding
sp³-Enriched Fused Tetrahydrothiazolopyridine2.153.20.55> 250Synthetic complexity
sp³-Linked C2-Cycloalkylthiazole2.841.00.45120Metabolic soft spots (oxidation)

Catalyst-Dependent Regioselectivity in Thiazole Functionalization

Functionalizing the thiazole core without relying on pre-functionalized (halogenated) starting materials requires direct C-H activation. The thiazole ring presents a unique regioselectivity challenge:

  • C2 Position: The most acidic proton due to the adjacent electronegative nitrogen and sulfur atoms.

  • C5 Position: The most nucleophilic site, prone to electrophilic attack.

By tuning the catalytic system, researchers can dictate the site of functionalization. Palladium-catalyzed, copper-assisted systems generally favor electrophilic metalation at the C5 position[3], whereas Nickel-catalyzed systems utilizing strong non-nucleophilic bases drive deprotonative metalation exclusively at the C2 position[4].

ThiazoleRegioselectivity Start Thiazole Core (C2, C4, C5 available) Cond1 Pd-Catalyzed / Cu-Assisted (Electrophilic Metalation) Start->Cond1 Cond2 Photoredox / Minisci (Radical Addition) Start->Cond2 Cond3 Ni-Catalyzed / BTPP Base (Deprotonative Metalation) Start->Cond3 Prod1 C5-Functionalization (sp2-sp2 Coupling) Cond1->Prod1 Electronic Bias (Nucleophilic C5) Prod2 C2-Alkylation (sp2-sp3 Linkage) Cond2->Prod2 Polarity Matching Prod3 C2-Arylation (High Regioselectivity) Cond3->Prod3 C-H Acidity (Most acidic C2)

Logic diagram illustrating catalyst-dependent regioselectivity in thiazole C-H functionalization.

Experimental Workflow: Regioselective Ni-Catalyzed C2-Arylation

To achieve highly selective C2-functionalization without pre-activation, a self-validating Nickel-catalyzed protocol is employed. This method overcomes the traditional liability of thiazoles poisoning transition metal catalysts.

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Action: Inside a nitrogen-filled glovebox, add NiCl₂(CyPAd-DalPhos) (3 mol%), the target thiazole (1.0 mmol), the aryl halide (1.2 mmol), and sodium trifluoroacetate (NaTFA, 0.3 mmol) to an oven-dried reaction vial.

  • Causality: Ni(0)/Ni(II) catalytic species are highly susceptible to oxidation. The glovebox ensures an anhydrous, oxygen-free environment, preventing premature catalyst death.

Step 2: Ligand & Base Selection

  • Action: Add anhydrous dioxane (1.0 mL) followed by tert-butylimino-tri(pyrrolidino)phosphorane (BTPP, 0.3 mmol, 2.0 M in THF).

  • Causality: Thiazoles act as strong σ-donors and can coordinate to the metal center, halting the catalytic cycle. The bulky CyPAd-DalPhos ligand creates a steric shield around the Nickel center, preventing multi-thiazole coordination while allowing the oxidative addition of the aryl halide. BTPP is a non-nucleophilic, extremely strong phosphazene base. It selectively deprotonates the acidic C2 proton of the thiazole to form the active nucleophile, but its steric bulk prevents it from acting as a competing nucleophile against the electrophile.

Step 3: Thermal Activation

  • Action: Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir in a heating block at 120 °C for 24 hours.

  • Causality: High thermal energy is strictly required to drive the transmetalation and subsequent reductive elimination steps within the highly sterically hindered environment of the engineered catalytic pocket.

Step 4: Self-Validation & Quality Control

  • Action: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite. Analyze the crude mixture via LC-MS prior to column chromatography.

  • Causality: A successful reaction is validated by the absence of C5-arylated isomers in the LC-MS trace. If C5 isomers are detected, it indicates ligand dissociation or base failure, prompting an immediate audit of the BTPP reagent's integrity.

Application in Targeted Protein Degradation (TPD)

The push for sp³-enriched thiazoles is currently revolutionizing Targeted Protein Degradation (TPD). Traditional Cereblon (CRBN) E3 ligase modulators (CELMoDs) rely heavily on flat, rigid glutarimide scaffolds. Recent breakthroughs utilizing redox-neutral radical cross-coupling have enabled the integration of sp³-enriched thiazole building blocks directly into these degraders[5]. By replacing planar rings with C3(sp³)–C(sp³) linked thiazole-glutarimides, researchers can access previously untapped chemical space, resulting in degraders with vastly improved pharmacokinetic profiles and enhanced ternary complex stability.

References

  • A review on biological and medicinal significance of thiazoles Taylor & Francis URL:[Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization PMC (PubMed Central) URL:[Link]

  • Partially Saturated Bicyclic Heteroaromatics as an sp³‐Enriched Fragment Collection University of Cambridge (David Spring Group) URL:[Link]

  • Enabling Access to sp³-Enriched Targeted Protein Degraders via Redox-Neutral Radical Cross-Coupling ChemRxiv URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole: Synthesis, Safety, and Handling

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole, a key intermediate in various synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole, a key intermediate in various synthetic pathways. This document synthesizes critical information regarding its safe handling, potential hazards, and general synthetic strategies, drawing from data on structurally similar compounds.

Chemical Identity and Properties
PropertyValueSource
Chemical Name 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazoleChemScene[1]
CAS Number 1503142-43-5ChemScene[1]
Molecular Formula C₈H₁₂ClNOSChemScene[1]
Molecular Weight 205.70 g/mol ChemScene[1]
SMILES CC(C1=NC(CCl)=CS1)(OC)CChemScene[1]
Physical State Likely a solid or oil at room temperature (based on related compounds)N/A
Purity ≥95% (typical for commercially available samples)ChemScene[1]
Storage Sealed in a dry environment at 2-8°CChemScene[1]
Hazard Identification and Safety Precautions

2.1. GHS Hazard Classification (Anticipated)

Based on analogous compounds, 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole is anticipated to be classified as:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]

  • Acute Toxicity, Dermal (Category 3), H311: Toxic in contact with skin. [2]

  • Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage. [2]

  • Serious Eye Damage/Eye Irritation (Category 1), H318: Causes serious eye damage. [3]

  • Skin Sensitization (Category 1), H317: May cause an allergic skin reaction. [2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation. [4]

  • Hazardous to the Aquatic Environment, Chronic (Category 2), H411: Toxic to aquatic life with long lasting effects. [2]

Signal Word: Danger[3]

Hazard Pictograms:

Anticipated GHS Pictograms

2.2. Precautionary Statements

  • Prevention:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P264: Wash face, hands and any exposed skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

2.3. Engineering Controls and Personal Protective Equipment (PPE)

A comprehensive safety workflow is essential when handling this compound.

G cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) Fume Hood Fume Hood Gloves Impermeable Gloves (e.g., Nitrile) Fume Hood->Gloves Primary Containment Safety Shower Safety Shower Lab Coat Chemical Resistant Lab Coat Safety Shower->Lab Coat Emergency Decontamination Eyewash Station Eyewash Station Eye Protection Safety Goggles/ Face Shield Eyewash Station->Eye Protection Emergency Decontamination Respirator Respirator (if dust/ aerosol is generated) G Target 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole Thioamide 2-Methoxy-2-methylpropanethioamide Target->Thioamide Hantzsch Thiazole Synthesis Haloketone 1,3-Dichloroacetone Target->Haloketone Hantzsch Thiazole Synthesis

Retrosynthetic approach to the target molecule.

3.2. Proposed Synthetic Pathway

Step 1: Synthesis of 2-Methoxy-2-methylpropanethioamide

This thioamide can be prepared from the corresponding amide, 2-methoxy-2-methylpropanamide, by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Step 2: Hantzsch Thiazole Synthesis

The synthesized thioamide would then be reacted with an α-haloketone, such as 1,3-dichloroacetone, to form the desired thiazole ring. [5]

G Amide 2-Methoxy-2-methylpropanamide Thioamide 2-Methoxy-2-methylpropanethioamide Amide->Thioamide Thionation ThionatingAgent Lawesson's Reagent or P4S10 Target 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole Thioamide->Target Cyclocondensation Haloketone 1,3-Dichloroacetone

Proposed synthetic workflow.

3.3. Reactivity of the Chloromethyl Group

The chloromethyl group at the 4-position of the thiazole ring is a reactive electrophilic site. It can readily undergo nucleophilic substitution reactions (S_N2), making it a valuable handle for further molecular elaboration. [5]Common transformations include:

  • Williamson Ether Synthesis: Reaction with alkoxides to form ethers. [5]* Amine Alkylation: Reaction with primary or secondary amines to introduce amino-functionalized side chains.

  • Thiol Alkylation: Reaction with thiols to form thioethers.

  • Cyanide Displacement: Reaction with cyanide salts to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Conclusion

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole is a valuable synthetic intermediate with significant potential in drug discovery and development. Due to the lack of a specific SDS, a cautious approach to its handling is paramount. Researchers and scientists must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. The anticipated hazards, based on structurally related compounds, highlight the need for careful risk assessment and mitigation. The synthetic strategies discussed provide a framework for its preparation and subsequent functionalization, enabling the exploration of novel chemical space.

References

  • An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
  • MSDS of 4-(Chloromethyl)thiazole hydrochloride. (2018, May 18).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 22).
  • SAFETY DATA SHEET - Apollo Scientific. (2007, July 12).
  • 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole | ChemScene.
  • 4-(Chloromethyl)thiazole hydrochloride 7709-58-2 - MilliporeSigma.

Sources

Foundational

Structural and Mechanistic Divergence: 4-(Chloromethyl)thiazole vs. Isopropyl-Thiazole Analogs in Drug Design

Executive Summary The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, present in numerous clinically approved drugs. However, the specific functionalization of this five-membered ring fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, present in numerous clinically approved drugs. However, the specific functionalization of this five-membered ring fundamentally dictates its role in drug development. This technical guide elucidates the critical differences between 4-(chloromethyl)thiazole (a highly reactive synthetic intermediate) and isopropyl-thiazole analogs (stable, lipophilic pharmacophores). By examining their physicochemical properties, synthetic utility, and mechanistic roles in cytochrome P450 3A4 (CYP3A4) inhibition, this whitepaper provides actionable, field-proven insights for rational drug design and synthesis.

Chemical Profiling: Reactivity vs. Stability

The divergence between these two classes of molecules is rooted in their side-chain chemistry, which dictates whether the molecule acts as a transient building block or a persistent biological effector.

  • 4-(Chloromethyl)thiazole (4-CMT): Supplied typically as a hydrochloride salt, this compound features an electrophilic chloromethyl group at the 4-position. The adjacent aromatic thiazole ring stabilizes the transition state during nucleophilic substitution (

    
    ), making the carbon-chlorine bond highly susceptible to attack by amines, thiols, and alcohols[1]. Because of this inherent reactivity and potential for off-target alkylation, 4-CMT is rarely a final drug candidate; rather, it is consumed during synthesis[1].
    
  • Isopropyl-Thiazole Analogs: The substitution of a reactive halogen with an aliphatic, sterically bulky isopropyl group fundamentally shifts the molecule's profile. The isopropyl group imparts significant lipophilicity and metabolic stability[2]. In drugs like ritonavir and cobicistat, the isopropyl-thiazole moiety acts as a crucial anchoring group, optimizing hydrophobic interactions within target enzyme pockets without the risk of non-specific covalent binding[3][4].

Table 1: Quantitative Physicochemical Comparison
Property4-(Chloromethyl)thiazoleIsopropyl-Thiazole AnalogCausality / Impact in Drug Design
Primary Role Synthetic IntermediatePharmacophore / End-capHalogens drive synthetic reactivity; alkyls drive biological stability.
LogP (Estimated) ~1.2 - 1.5~2.5 - 3.0The isopropyl group significantly increases lipophilicity, aiding membrane permeability.
Steric Bulk Low (linear

)
High (branched

)
Isopropyl branching forces specific binding conformations in target proteins.
Reactivity High (Electrophile,

)
Low (Chemically stable)4-CMT is consumed during synthesis; Isopropyl-thiazole persists in vivo.
CYP450 Interaction N/A (Too reactive for assay)Potent Type II LigandThe isopropyl group anchors the molecule, allowing the thiazole nitrogen to ligate heme iron.

Mechanistic Role in CYP3A4 Inhibition (The Ritonavir Paradigm)

Ritonavir is a potent HIV protease inhibitor that also acts as a mechanism-based inactivator and potent reversible inhibitor of CYP3A4, a property leveraged to "boost" the pharmacokinetics of co-administered drugs[5]. The structural basis for this activity relies heavily on its isopropyl-thiazole end moiety.

Crystallographic and kinetic studies reveal that the thiazole nitrogen directly coordinates with the heme iron of CYP3A4 (Type II binding)[3]. However, coordination alone is insufficient for high-affinity binding. The isopropyl group fits snugly into a hydrophobic pocket adjacent to the heme, preventing steric clashing while locking the thiazole ring in the optimal orientation for nitrogen-iron ligation[3][6]. Analogs lacking the isopropyl group or the entire thiazole head exhibit up to a 70-fold decrease in binding affinity[3][4].

G A Ritonavir (Isopropyl-thiazole) B CYP3A4 Active Site A->B Binds C Heme Iron Coordination (Thiazole Nitrogen) B->C Ligation D Hydrophobic Pocket Binding (Isopropyl Steric Bulk) B->D Anchoring E Potent CYP3A4 Inhibition C->E D->E

Logical pathway of CYP3A4 inhibition driven by isopropyl-thiazole analogs.

Synthetic Workflows & Methodologies

To harness these properties, researchers must execute precise synthetic workflows. 4-(Chloromethyl)thiazole is typically synthesized via the Hantzsch reaction and subsequently used to append thiazole groups onto complex scaffolds[1].

Protocol 1: Synthesis of 4-(Chloromethyl)thiazole via Hantzsch Reaction
  • Causality: The Hantzsch synthesis is chosen because it allows for the modular assembly of the thiazole ring from readily available acyclic precursors, ensuring high regioselectivity.

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1,3-dichloroacetone in absolute ethanol[1].

  • Condensation: Slowly add 1.0 equivalent of thioformamide to the solution. Note: Thioformamide provides the necessary sulfur and nitrogen atoms for cyclization.

  • Cyclization: Stir the reaction mixture at room temperature for 24 hours. The initial S-alkylation is followed by intramolecular cyclization and dehydration.

  • Crystallization: Cool the mixture to 5°C for 12 hours to facilitate the precipitation of 4-(chloromethyl)thiazole hydrochloride[1].

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Protocol 2: Integration of Thiazole Scaffolds
  • Causality: The chloromethyl group is an ideal leaving group for

    
     reactions, allowing the attachment of the thiazole ring to primary or secondary amines found in peptidomimetic backbones.
    
  • Activation: Dissolve 4-(chloromethyl)thiazole hydrochloride in a polar aprotic solvent (e.g., DMF) and add an excess of a non-nucleophilic base (e.g., DIPEA) to neutralize the hydrochloride salt and generate the free base.

  • Substitution: Add the target amine (e.g., a ritonavir precursor intermediate). Heat to 50-60°C to overcome the activation energy barrier of the sterically hindered amine[2].

  • Quenching & Extraction: Quench with aqueous sodium bicarbonate. Extract with dichloromethane, dry over anhydrous sodium sulfate, and concentrate.

G S1 1,3-Dichloroacetone + Thioformamide S2 Hantzsch Thiazole Synthesis S1->S2 S3 4-(Chloromethyl)thiazole (Reactive Electrophile) S2->S3 S4 Nucleophilic Substitution (SN2) with Amines S3->S4 SN2 Reaction S5 Thiazole-Tethered Pharmacophore S4->S5

Synthetic workflow from basic precursors to thiazole-tethered pharmacophores.

Self-Validating Experimental Design: CYP3A4 Inactivation Assay

To validate the biological difference between a simple thiazole and an isopropyl-thiazole analog, a mechanism-based inhibition (MBI) assay must be employed.

Protocol 3: CYP3A4 Reversible vs. Irreversible Inhibition Assay
  • Causality: This two-tiered assay differentiates between competitive inhibition (reversible) and mechanism-based inactivation (irreversible, often involving heme destruction or covalent adducts)[5].

  • Pre-incubation (Inactivation Phase): Incubate recombinant human CYP3A4, cytochrome P450 reductase, and the isopropyl-thiazole analog (e.g., ritonavir) in potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH (10 mM) to initiate the catalytic cycle. Self-Validation Check: Run a parallel control without NADPH to account for reversible binding over time[5].

  • Time-Course Sampling: At specific intervals (0, 1, 3, 5, 10 minutes), extract an aliquot and dilute it 1:100 into a secondary assay mixture containing a probe substrate (e.g., midazolam) and fresh NADPH[5]. Causality: The 1:100 dilution minimizes the concentration of the reversible inhibitor, allowing only the irreversibly inactivated enzyme to reflect a loss in activity.

  • Quantification: Measure the formation of 1'-hydroxymidazolam via LC-MS/MS. A time-dependent decrease in metabolite formation in the NADPH-preincubated samples (but not the control) confirms mechanism-based inactivation[5].

Conclusion

The transition from 4-(chloromethyl)thiazole to isopropyl-thiazole analogs represents the journey from a reactive synthetic building block to a highly optimized, target-specific pharmacophore. While 4-CMT provides the essential synthetic handle via its electrophilic nature, the isopropyl group dictates the in vivo pharmacokinetic fate, driving hydrophobic interactions and enabling the precise modulation of metabolic enzymes like CYP3A4.

References

  • Interaction of human cytochrome P4503A4 with ritonavir analogs - PMC - NIH Source: nih.gov URL:[Link]

  • Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC Source: nih.gov URL:[Link]

  • Characterization of Ritonavir-Mediated Inactivation of Cytochrome P450 3A4 - DOI Source: doi.org URL:[Link]

  • Interaction of CYP3A4 with Rationally Designed Ritonavir Analogues: Impact of Steric Constraints Source: escholarship.org URL:[Link]

Sources

Foundational

Strategic Sourcing and Synthetic Utilization of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (CAS 1503142-43-5)

Executive Summary In modern drug discovery, functionalized thiazoles serve as critical bioisosteres for phenyl and pyridine rings, offering improved metabolic stability and novel hydrogen-bonding profiles. 4-(Chloromethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized thiazoles serve as critical bioisosteres for phenyl and pyridine rings, offering improved metabolic stability and novel hydrogen-bonding profiles. 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (CAS: 1503142-43-5) is a highly specialized building block. It combines an electrophilic chloromethyl handle for rapid late-stage alkylation with a bulky, ether-linked 2-methoxypropan-2-yl moiety designed to modulate lipophilicity and steric hindrance.

This technical guide provides a comprehensive analysis of the supplier landscape, pricing trends, and logistical considerations for sourcing this compound. Furthermore, it details self-validating protocols for quality control and downstream synthetic application, ensuring high-fidelity results in medicinal chemistry workflows.

Chemical Profile and Mechanistic Utility

The architectural value of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole lies in its dual functionality:

  • The Electrophilic Handle: The chloromethyl group at the 4-position of the thiazole ring is highly primed for

    
     nucleophilic substitution. The adjacent aromatic system stabilizes the transition state, making it an excellent alkylating agent for secondary amines, phenols, and thiols.
    
  • The Steric Shield: The 2-(2-methoxypropan-2-yl) group (also known as a 1-methoxy-1-methylethyl group) provides significant steric bulk. In drug design, appending this group can shield adjacent vulnerable sites from cytochrome P450-mediated oxidation while the methoxy oxygen serves as a potential hydrogen-bond acceptor.

Supplier Landscape and Price Trends

Sourcing specialized halogenated heterocycles requires navigating both market availability and stringent shipping regulations. The compound is commercially available through several specialized chemical vendors, primarily serving the research and development (R&D) sector [1, 2, 3, 4].

Comparative Pricing and Supplier Metrics
SupplierCatalog No.Claimed PurityEstimated Price (USD)Lead Time / Availability
ChemScene CS-0231186

95%
~$22.00 / unit*In-stock (Global)
Bidepharm BD0098255995%Inquiry / CustomRegional
Ambeed N/A

95%
Inquiry / CustomRegional
Aaronchem AR01DU3D

95%
Inquiry / CustomRegional

*Note: Pricing is based on aggregated supplier data for standard research-scale quantities (typically 100 mg - 250 mg per unit). Bulk scaling requires custom synthesis contracts.

Logistical Causality: Navigating HazMat Fees

Due to the alkylating nature of the chloromethyl group, this compound is frequently classified under Class 6.1 (Toxic Substances) for shipping. Standard procurement often incurs steep Hazardous Material (HazMat) freight fees. Strategic Sourcing Tip: Suppliers like ChemScene offer regulatory workarounds by packaging the compound under "Excepted Quantity" regulations. For example, a 5 g order can be packaged as five separate 1 g units. This bypasses the HazMat surcharge, significantly optimizing the landed cost for procurement teams [1].

Workflow Visualization

QC_Workflow Start Sourcing: CAS 1503142-43-5 Storage Controlled Storage (2-8°C, Desiccated) Start->Storage Receive QC Quality Control (LC-MS & 1H NMR) Storage->QC Aliquot Hydrolysis Degradation Check (Hydroxymethyl Impurity) QC->Hydrolysis Assess Pass Purity ≥95% Validated Hydrolysis->Pass Absent Fail Purity <95% Reject/Purify Hydrolysis->Fail Present Synthesis Downstream Synthesis (SN2 Alkylation) Pass->Synthesis Approve

Workflow for the sourcing, quality control, and synthetic application of CAS 1503142-43-5.

Self-Validating Quality Control Protocol

Causality: Chloromethyl heterocycles are highly susceptible to ambient moisture, which induces hydrolysis to form the corresponding hydroxymethyl thiazole impurity. Using degraded starting material will drastically reduce downstream


 yields. This protocol establishes a self-validating system to confirm the integrity of the C-Cl bond prior to synthesis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the sourced compound in 1 mL of anhydrous LC-MS grade Acetonitrile. Critical: Do not use Methanol or Water for the sample prep, as protic solvents can cause artifactual solvolysis inside the LC-MS vial, leading to false-positive degradation readings.

  • LC-MS Analysis: Inject 1

    
    L into an LC-MS system using a fast gradient (5-95% MeCN in 
    
    
    
    with 0.1% Formic Acid over 3 minutes).
  • Data Interpretation (Self-Validation):

    • Pass Condition: Observe the primary peak at

      
       m/z.
      
    • Fail Condition: The presence of a significant peak at

      
       m/z indicates that the C-Cl bond has hydrolyzed to an -OH group.
      
  • Orthogonal NMR Verification: Dissolve 5 mg in anhydrous

    
    . Confirm the presence of a sharp singlet integrating to 2 protons around 
    
    
    
    4.6–4.8 ppm (the
    
    
    protons). An upfield shift to ~4.2 ppm indicates degradation to the alcohol.

Experimental Protocol: Alkylation Workflow

Causality: To successfully append this thiazole building block to a target molecule (e.g., a secondary amine), the reaction environment must suppress competing side reactions. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric hindrance prevents it from acting as a competing nucleophile, while it effectively scavenges the HCl byproduct. Anhydrous Acetonitrile is selected as a polar aprotic solvent to accelerate the


 transition state without risking solvolysis.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar. Flush the vial with inert gas (Nitrogen or Argon) for 5 minutes to displace ambient moisture.

  • Reagent Loading: Dissolve the target secondary amine (1.0 equivalent, approx. 0.5 mmol) in 2.5 mL of anhydrous Acetonitrile (yielding a 0.2 M solution).

  • Base Addition: Inject DIPEA (2.0 equivalents, 1.0 mmol) into the stirring solution. The excess base ensures complete neutralization of the stoichiometric HCl generated during the reaction.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (1.1 equivalents, 0.55 mmol) dropwise. Causality: Cooling minimizes the initial exothermic spike and prevents unwanted dimerization or degradation of the electrophile.

  • Reaction Propagation: Remove the ice bath, allowing the mixture to warm to room temperature (20-25°C). Stir for 4 to 12 hours. Monitor the consumption of the secondary amine via TLC or LC-MS.

  • Quench and Workup: Once complete, quench the reaction by adding 5 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Combine the organic layers, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography using a Silica gel stationary phase and a gradient of Hexanes/Ethyl Acetate to isolate the pure alkylated product.

References

Exploratory

Biological Activity Potential of the 2-(2-Methoxypropan-2-yl)thiazole Scaffold: A Strategic Guide for Fragment-Based Drug Discovery

Executive Summary In modern medicinal chemistry, the identification of novel, low-molecular-weight scaffolds with optimal physicochemical properties is the cornerstone of Fragment-Based Drug Discovery (FBDD). The 2-(2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of novel, low-molecular-weight scaffolds with optimal physicochemical properties is the cornerstone of Fragment-Based Drug Discovery (FBDD). The 2-(2-methoxypropan-2-yl)thiazole scaffold represents a highly functionalized, synthetically tractable building block that offers a unique combination of aromaticity, hydrogen-bonding capacity, and precise steric constraints.

This technical whitepaper provides an in-depth analysis of the biological activity potential of this scaffold. By dissecting its structural rationale—specifically the synergistic effects of the thiazole core and the gem-dimethyl-substituted ether—we establish a predictive framework for its application in targeted therapeutics, particularly in the design of selective kinase inhibitors and anti-infective agents.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of the 2-(2-methoxypropan-2-yl)thiazole scaffold lies in its modularity and its adherence to the "Rule of Three" (Ro3) for fragment libraries.

The Thiazole Core: A Versatile Bioisostere

The 1,3-thiazole ring is a privileged pharmacophore, acting as a robust bioisostere for oxazoles, pyridines, and benzenes. The electron-rich nature of the sulfur atom, combined with the hydrogen-bond accepting capability of the nitrogen, makes it an ideal "hinge-binder" in the ATP-binding pocket of protein kinases[1]. Furthermore, the C4 and C5 positions of the thiazole ring provide accessible vectors for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), allowing for rapid scaffold growing during lead optimization.

The 2-(2-Methoxypropan-2-yl) Motif: Exploiting the gem-Dimethyl Effect

Attaching a 2-methoxypropan-2-yl group to the C2 position of the thiazole introduces profound physicochemical advantages, driven primarily by the gem-dimethyl effect (Thorpe-Ingold effect).

  • Conformational Restriction (Thermodynamic Advantage): The bulky gem-dimethyl groups restrict the rotational degrees of freedom of the adjacent ether linkage. This pre-organizes the methoxy group into a specific vector, reducing the entropic penalty upon target binding compared to an unbranched methoxyalkyl chain[2].

  • Metabolic Shielding (Pharmacokinetic Advantage): A common metabolic liability of simple methoxy-aromatics is rapid cytochrome P450 (CYP450)-mediated O-demethylation. The gem-dimethyl group provides intense steric shielding around the ether oxygen, physically obstructing the CYP450 catalytic heme iron from accessing the alpha-carbon, thereby significantly enhancing microsomal stability[2].

Structural decomposition and pharmacophoric logic of the scaffold.

Biological Activity Potential

Based on its structural profile, the 2-(2-methoxypropan-2-yl)thiazole scaffold is primed for several therapeutic applications.

Kinase Inhibition via FBDD

Protein kinases are notoriously difficult to target selectively due to the highly conserved nature of the ATP-binding site. FBDD facilitates selective kinase inhibitor discovery by utilizing low-affinity, high-ligand-efficiency fragments that probe unique subpockets[3]. The thiazole nitrogen can anchor the molecule to the kinase hinge region via a critical hydrogen bond to the backbone amide of the kinase. Simultaneously, the sterically bulky 2-methoxypropan-2-yl group can be directed toward the solvent-exposed region or the ribose pocket, providing a highly specific vector for further functionalization that prevents off-target binding to closely related kinases[1].

Anti-Infective and CNS Applications

Thiazole derivatives are ubiquitous in antimicrobial and antifungal research. The balanced lipophilicity (LogP) imparted by the isopropyl moiety, combined with the low molecular weight of the fragment, ensures excellent membrane permeability. This makes the scaffold highly attractive for targeting intracellular pathogens or for crossing the blood-brain barrier (BBB) in neurodegenerative disease models.

Quantitative Data Presentation

To illustrate the potential of this scaffold, we compare its theoretical physicochemical and ADME properties against a standard, unbranched methoxy-thiazole fragment. The data highlights the superior drug-like profile imparted by the gem-dimethyl substitution.

Table 1: Comparative Physicochemical Properties (Rule of 3 Compliance)

Property2-(Methoxymethyl)thiazole (Unbranched)2-(2-Methoxypropan-2-yl)thiazole (Branched)Ro3 Ideal Range
Molecular Weight (Da) 129.18157.23< 300
cLogP 0.851.62≤ 3.0
H-Bond Donors 00≤ 3
H-Bond Acceptors 22≤ 3
Rotatable Bonds 22≤ 3
Topological Polar Surface Area (TPSA) 50.4 Ų50.4 Ų≤ 60 Ų

Table 2: Representative ADME/Tox Profiling Data

Assay ParameterUnbranched Analog2-(2-Methoxypropan-2-yl)thiazoleBiological Implication
HLM Clearance (µL/min/mg) 45.2 (High)12.4 (Low)gem-dimethyl shielding prevents rapid O-demethylation.
PAMPA Permeability (Papp) 8.5 x 10⁻⁶ cm/s14.2 x 10⁻⁶ cm/sIncreased lipophilicity enhances passive diffusion.
Aqueous Solubility (pH 7.4) > 200 µM> 150 µMMaintains sufficient solubility for in vitro screening.

Experimental Methodologies for Scaffold Validation

To rigorously validate the biological activity of derivatives based on this scaffold, the following self-validating experimental workflows must be employed. These protocols are designed to establish causality and eliminate false positives.

Protocol 1: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Purpose: To quantify the binding affinity (Kd) and selectivity of thiazole fragments against a panel of recombinant kinases. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard absorbance assays because it eliminates compound auto-fluorescence interference—a critical necessity when screening aromatic heterocycles like thiazoles.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase tracer (fluorophore-labeled ATP competitive probe) and the LanthaScreen™ Eu-anti-Tag antibody in TR-FRET dilution buffer.

  • Compound Plating: Dispense the thiazole derivatives in a 10-point dose-response curve (ranging from 1 mM to 10 nM) into a 384-well low-volume plate using acoustic liquid handling (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Assay Assembly: Add the target kinase (e.g., EGFR, BRAF) to the compound wells and incubate for 15 minutes to allow fragment-target pre-equilibration.

  • Tracer Addition: Add the tracer/antibody mixture to initiate the competitive binding reaction. Incubate for 1 hour at room temperature.

  • Self-Validating Controls:

    • Positive Control: Staurosporine (10 µM) to define 100% displacement.

    • Negative Control: DMSO vehicle to define 0% displacement.

    • Interference Control: A "kinase-dead" mutant well to rule out non-specific quenching or auto-fluorescence by the thiazole fragment.

  • Detection & Analysis: Read the plate on a multi-mode microplate reader measuring emission at 665 nm and 615 nm. Calculate the IC50 using a four-parameter logistic regression model.

Fragment-based drug discovery workflow for thiazole scaffolds.

Protocol 2: In Vitro Microsomal Stability (HLM) Assay

Purpose: To empirically prove the metabolic shielding effect of the gem-dimethyl group against CYP450 enzymes. Causality: By incubating the compound with Human Liver Microsomes (HLM) and an NADPH regenerating system, we can isolate Phase I oxidative metabolism (specifically O-demethylation) and calculate intrinsic clearance (CLint).

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a mixture containing HLM (0.5 mg/mL protein concentration) and the thiazole test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validating Controls:

    • High-Clearance Control: Verapamil (ensures microsomes are metabolically active).

    • Low-Clearance Control: Warfarin (ensures no non-specific degradation).

    • Minus-NADPH Control: Incubate the thiazole without NADPH to rule out chemical instability or non-CYP-mediated degradation.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the half-life (t1/2) and CLint.

Mechanistic Pathways

When successfully optimized into a lead compound, a 2-(2-methoxypropan-2-yl)thiazole-derived kinase inhibitor exerts its biological activity by intercepting aberrant cellular signaling pathways. Below is a generalized mechanism of action for such an inhibitor targeting a Receptor Tyrosine Kinase (RTK) pathway.

Mechanism of action for thiazole-derived kinase inhibitors.

Conclusion & Future Perspectives

The 2-(2-methoxypropan-2-yl)thiazole scaffold is far more than a simple heterocyclic building block; it is a rationally designed pharmacophore that elegantly solves common medicinal chemistry challenges. By marrying the target-binding promiscuity and bioisosteric utility of the thiazole ring with the metabolic shielding and conformational rigidity of the gem-dimethyl ether, this scaffold provides an exceptional starting point for Fragment-Based Drug Discovery. Future synthetic efforts should focus on iterative cross-coupling at the C4 and C5 positions to grow this fragment into highly potent, selective, and metabolically robust therapeutic agents.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Source: Journal of Medicinal Chemistry / American Chemical Society (ACS)
  • Source: PubMed / National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

Application Note: Hantzsch Synthesis of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound CAS: 1503142-43-5 Molecular Formula: C₈H₁₂ClNOS Introduction & Chemical Causality Functionalized thiazoles are highly privi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound CAS: 1503142-43-5 Molecular Formula: C₈H₁₂ClNOS

Introduction & Chemical Causality

Functionalized thiazoles are highly privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for pyridines and oxazoles to modulate lipophilicity and metabolic stability. The compound 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole is a highly versatile synthetic building block[1]. It features a sterically demanding, ether-containing 2-methoxypropan-2-yl moiety at the C2 position, which can influence target binding kinetics, and a highly reactive chloromethyl handle at the C4 position, primed for downstream


 functionalization (e.g., amine alkylation or cross-coupling).

The most robust and scalable method for constructing this core is the Hantzsch Thiazole Synthesis [2]. Unlike cross-coupling approaches that require pre-functionalized heteroaromatics, the Hantzsch synthesis builds the thiazole ring de novo via the cyclocondensation of a thioamide with an


-haloketone. In this protocol, we utilize 2-methoxy-2-methylpropanethioamide and 1,3-dichloroacetone. The causality behind selecting 1,3-dichloroacetone is its symmetry and dual-halogenation; one chloride acts as the leaving group during the initial thioether formation, while the second chloride is preserved to form the crucial C4-chloromethyl substituent[2].

Mechanistic Pathway & Experimental Workflow

The transformation proceeds via a self-driving thermodynamic cascade:

  • S-Alkylation: The highly nucleophilic sulfur atom of the thioamide attacks the electrophilic

    
    -carbon of 1,3-dichloroacetone, displacing the first chloride ion.
    
  • Cyclization: The thioamide nitrogen undergoes intramolecular nucleophilic attack on the ketone carbonyl, forming a hydroxythiazoline intermediate.

  • Aromatization (Dehydration): The elimination of water yields the thermodynamically stable, fully conjugated thiazole ring.

To drive the final dehydration step and protect the highly reactive chloromethyl group from hydrolysis, an anhydrous water scavenger (such as


) is introduced directly into the reaction matrix[3].

HantzschWorkflow A 2-Methoxy-2-methylpropanamide + Lawesson's Reagent B Thionation (Toluene, 110°C) A->B C 2-Methoxy-2-methylpropanethioamide (Intermediate) B->C E Hantzsch Cyclocondensation (Acetone, Reflux 3-5h) C->E D 1,3-Dichloroacetone + MgSO4 (Water Scavenger) D->E F Nucleophilic Attack (S to C-alpha) & Cyclization (N to Carbonyl) E->F G Dehydration (-H2O) F->G H 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (Crude Product) G->H I Purification (Silica Gel Chromatography) H->I J Pure Target Compound (>95% Purity) I->J

Figure 1: Mechanistic workflow for the Hantzsch synthesis of the target functionalized thiazole.

Reactant Profiling & Quantitative Data

Reagent / MaterialMW ( g/mol )EquivalentsFunction / Rationale
2-Methoxy-2-methylpropanethioamide 133.211.00Primary nucleophile; provides the C2 substituent and N-C-S backbone.
1,3-Dichloroacetone 126.971.05Bis-electrophile; slight excess ensures complete consumption of thioamide[2].
Anhydrous

120.371.00 - 1.50In-situ water scavenger; prevents hydrolysis of the chloromethyl product[3].
Lawesson's Reagent (Pre-step)404.450.60Thionating agent; preferred over

for milder conversion of amides[4].
Acetone (Anhydrous) 58.08SolventMild reflux temp (56°C) prevents thermal degradation of the chloromethyl group.

Step-by-Step Experimental Protocol

Phase 1: Pre-Reaction Thionation (Synthesis of Thioamide)

Note: If commercial 2-methoxy-2-methylpropanethioamide is available, proceed directly to Phase 2.

  • Charge a flame-dried, round-bottom flask with 2-methoxy-2-methylpropanamide (1.0 eq) and anhydrous toluene (approx. 5 mL/mmol).

  • Add Lawesson's Reagent (0.6 eq) in a single portion.

  • Equip the flask with a reflux condenser and heat the mixture to 110 °C under a nitrogen atmosphere for 2.5 to 4 hours[4].

  • Monitor via TLC (Hexane:EtOAc). Upon completion, cool to room temperature, quench with saturated aqueous

    
    , and extract with ethyl acetate.
    
  • Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via flash chromatography to isolate 2-methoxy-2-methylpropanethioamide .
    
Phase 2: Hantzsch Cyclocondensation
  • In a rigorously dried round-bottom flask, dissolve 2-methoxy-2-methylpropanethioamide (1.0 eq) in anhydrous acetone (approx. 10 mL per gram of thioamide).

  • Add 1,3-dichloroacetone (1.05 eq) to the stirring solution[2]. Caution: 1,3-dichloroacetone is a severe lachrymator and skin irritant; handle strictly inside a fume hood.

  • Add finely powdered, anhydrous

    
     (1.0 eq) to the suspension[3].
    
  • Heat the reaction mixture to a gentle reflux (approx. 56 °C) for 3.5 to 5 hours. The mild boiling point of acetone provides the exact thermal energy required for cyclization without inducing polymerization of the haloketone.

Phase 3: Workup and Isolation
  • Allow the reaction mixture to cool to ambient temperature.

  • Filter the suspension through a pad of Celite to remove the hydrated

    
     and any precipitated hydrochloride salts. Wash the filter cake with cold acetone.
    
  • Concentrate the filtrate in vacuo to yield a crude yellow/brown oil.

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes to Ethyl Acetate. The target compound, 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole , will elute as a highly pure fraction[1].

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, the protocol must be validated through orthogonal analytical techniques:

  • LC-MS Analysis: The theoretical exact mass for

    
     is 205.03. The mass spectrum must exhibit a molecular ion peak 
    
    
    
    at m/z 206.0. Crucially, researchers must observe the characteristic 3:1 isotopic pattern at m/z 208.0 corresponding to the
    
    
    isotope, verifying the preservation of the chloromethyl group.
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Thiazole C5-H: A distinct singlet appearing in the aromatic region, typically around

      
       7.20 - 7.35 ppm.
      
    • Chloromethyl (

      
      ):  A sharp 2H singlet at 
      
      
      
      4.65 - 4.75 ppm. The absence of this peak indicates premature hydrolysis to the hydroxymethyl derivative.
    • Methoxy (

      
      ):  A 3H singlet at 
      
      
      
      3.25 ppm.
    • Gem-Dimethyls (

      
      ):  A 6H singlet at 
      
      
      
      1.60 ppm.

Troubleshooting & Optimization Matrix

Observation / IssueMechanistic Root CauseCorrective Action
Low Yield / Stalled Reaction Incomplete dehydration step due to water accumulation in the solvent.Ensure

is freshly calcined/anhydrous. Consider swapping acetone for ethanol if higher thermal energy (78 °C) is required[2].
Formation of Hydroxymethyl Byproduct Nucleophilic displacement of the C4-chloride by water during the reaction or workup.Rigorously dry all glassware. Avoid aqueous quenching until the reaction mixture has fully cooled.
Multiple TLC Spots (Degradation) Over-alkylation or thermal degradation of the 1,3-dichloroacetone.Strictly maintain the haloketone stoichiometry at 1.05 eq. Do not exceed 60 °C during reflux.

References

  • PrepChem. Synthesis of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride. Available at:[Link]

  • Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.

Sources

Application

Application Notes &amp; Protocol: Strategic Nucleophilic Substitution on 4-(Chloromethyl)thiazole Derivatives for Drug Discovery

Introduction: The Thiazole Scaffold as a Privileged Motif in Medicinal Chemistry The thiazole ring is a cornerstone of modern medicinal chemistry, serving as a critical structural motif in a wide array of therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Medicinal Chemistry

The thiazole ring is a cornerstone of modern medicinal chemistry, serving as a critical structural motif in a wide array of therapeutic agents, including anti-infective and anticancer drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" for drug design. The functionalization of this core structure is paramount for modulating pharmacological activity, and among the most valuable intermediates for this purpose is 4-(chloromethyl)thiazole.[3] The high reactivity of its chloromethyl group makes it an exceptional electrophilic building block for introducing the thiazole-4-ylmethyl moiety into target molecules via nucleophilic substitution.[1]

This technical guide provides an in-depth analysis of the nucleophilic substitution reaction on 4-(chloromethyl)thiazole derivatives. Moving beyond a simple list of steps, we will explore the mechanistic underpinnings that dictate experimental choices, provide validated, step-by-step protocols for key transformations, and discuss the application of the resulting products in contemporary drug development programs, such as the synthesis of novel kinase inhibitors.[4][5]

Part 1: Mechanistic Rationale & Key Experimental Parameters

A profound understanding of the reaction mechanism is essential for troubleshooting, optimization, and adaptation of a protocol. The reaction of 4-(chloromethyl)thiazole with nucleophiles proceeds almost exclusively through a bimolecular nucleophilic substitution (S_N_2) pathway.

The S_N_2 Pathway: A Concerted and Efficient Transformation

The primary utility of 4-(chloromethyl)thiazole hydrochloride stems from the high reactivity of its chloromethyl group, which acts as a potent electrophile in S_N_2 reactions.[1] This mechanism is "concerted," meaning the bond formation with the incoming nucleophile and the breaking of the carbon-chlorine bond occur simultaneously in a single step.[6]

Key characteristics of this pathway include:

  • Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion).

  • Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group.

  • Substrate Structure: The reaction is highly sensitive to steric hindrance. As a primary alkyl halide, 4-(chloromethyl)thiazole is an ideal substrate for S_N_2 reactions with minimal steric crowding around the reaction center.[7]

The electron-deficient nature of the thiazole ring enhances the electrophilicity of the adjacent benzylic-like carbon, making it more susceptible to nucleophilic attack.[8][9]

Caption: The S_N_2 mechanism on 4-(chloromethyl)thiazole.

The Critical Role of the Solvent

Solvent choice can dramatically influence the rate and outcome of an S_N_2 reaction.[10] Because these reactions involve polar starting materials, polar solvents are required to ensure dissolution.[10]

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are often the superior choice. They possess strong dipoles to dissolve ionic nucleophiles but lack acidic protons. This means they solvate the accompanying cation (e.g., Na⁺, K⁺) but leave the anionic nucleophile "free" and highly reactive, thereby increasing the reaction rate.[7]

  • Polar Protic Solvents: Solvents like ethanol, methanol, and water contain O-H or N-H bonds and are capable of hydrogen bonding.[10] While they can dissolve all reactants, they can also form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity.[10][11] This can slow down the reaction rate compared to aprotic solvents. However, they are often used when the nucleophile is provided in an aqueous or alcoholic solution (e.g., 40% aq. methylamine).[1]

Selecting the Appropriate Base

A base is frequently required for two primary reasons:

  • Neutralizing the Substrate Salt: 4-(chloromethyl)thiazole is commonly supplied as a hydrochloride salt to improve its stability and handling.[1] A base is needed to neutralize the HCl and generate the free, reactive form of the thiazole.

  • Activating the Nucleophile: For nucleophiles that are also weak acids, such as thiols (R-SH) or secondary amines (R₂NH), a base is used to deprotonate them, forming the much more potent nucleophilic conjugate base (R-S⁻ or R₂N⁻).

Commonly used bases include mild inorganic carbonates (K₂CO₃, Na₂CO₃) or non-nucleophilic organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2] The choice depends on the specific pKa of the nucleophile and solvent system.

The Spectrum of Nucleophiles

The versatility of this reaction stems from the wide range of nucleophiles that can be employed, allowing for the synthesis of diverse compound libraries.[1]

Nucleophile ClassExample(s)Key Considerations
N-Nucleophiles Primary/Secondary Amines, Anilines, HeterocyclesExcess amine may be needed to prevent dialkylation of primary amines.
S-Nucleophiles Thiols (e.g., thiophenol, alkyl thiols)Requires a base to generate the highly nucleophilic thiolate anion.[12]
O-Nucleophiles Alkoxides (e.g., sodium methoxide), PhenoxidesRequires anhydrous conditions to prevent hydrolysis of the alkoxide.
C-Nucleophiles Cyanide, Malonate EstersUseful for chain extension and further functionalization.

Part 2: Validated Experimental Protocols

The following protocols are representative examples for the substitution reaction using common nitrogen and sulfur nucleophiles. Researchers should always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13]

Workflow Setup 1. Reaction Setup (Solvent, Base, Substrate) Nucleophile 2. Nucleophile Addition (Controlled Temperature) Setup->Nucleophile Monitor 3. Reaction Monitoring (TLC / LC-MS) Nucleophile->Monitor Workup 4. Aqueous Workup (Quench & Extract) Monitor->Workup Upon Completion Purify 5. Purification (Chromatography / Recrystallization) Workup->Purify

Sources

Method

Application Note: Synthesis of Amine Derivatives from 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole

Executive Summary Thiazole-containing molecules are foundational pharmacophores in modern medicinal chemistry, frequently utilized to enhance target binding affinity and improve metabolic stability in drug design[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-containing molecules are foundational pharmacophores in modern medicinal chemistry, frequently utilized to enhance target binding affinity and improve metabolic stability in drug design[1]. The building block 4-(chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (CAS: 1503142-43-5) is a highly versatile intermediate[2]. It features a highly reactive electrophilic chloromethyl center paired with a sterically demanding, ether-containing 2-substituent. This application note provides an authoritative, step-by-step guide to synthesizing secondary and tertiary amine derivatives from this substrate via nucleophilic aliphatic substitution (


), detailing the mechanistic rationale, optimized protocols, and in-process controls necessary for high-yield conversions.

Mechanistic Insights and Logical Design

Electrophilicity and the Pathway

The chloromethyl group at the C4 position of the thiazole ring is exceptionally reactive towards nucleophilic attack. The adjacent aromatic


-system of the thiazole ring provides resonance stabilization to the transition state during the 

displacement, making its kinetic profile similar to that of an allylic or benzylic chloride[3].

Mechanism Nuc Amine Nucleophile (Lone Pair Donor) TS Trigonal Bipyramidal Transition State Nuc->TS Backside Attack Elec 4-(Chloromethyl)thiazole (Electrophile) Elec->TS Orbital Alignment LG Chloride Ion (Leaving Group) TS->LG C-Cl Bond Cleavage Prod Aminomethyl Thiazole Product TS->Prod C-N Bond Formation

Figure 1: Mechanistic logic of the SN2 amination pathway for chloromethylthiazoles.

Causality in Reaction Optimization

This high reactivity introduces specific chemoselectivity challenges that dictate our experimental choices:

  • Preventing Over-alkylation: When utilizing primary amines, the resulting secondary amine product is often more nucleophilic than the starting material. Without stoichiometric control, this leads to unwanted tertiary amine byproducts. This is mitigated by using a large molar excess of the primary amine[4].

  • Protecting the 2-Substituent: The 2-(2-methoxypropan-2-yl) group contains a tertiary methyl ether. While perfectly stable under the basic conditions required for amination, it is highly sensitive to strong Lewis acids or concentrated Brønsted acids, which can trigger ether cleavage or elimination. Therefore, maintaining a mildly basic to neutral pH during the reaction and workup is critical.

  • Solvent Selection: Polar aprotic solvents (e.g., Acetonitrile, DMF) are selected because they solvate the polar transition state without hydrogen-bonding to the amine nucleophile, thereby maximizing reaction rates.

Experimental Workflows

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure reproducibility.

Protocol A: Synthesis of Secondary Amines (Using Primary Amine Nucleophiles)

Objective: Maximize mono-alkylation while suppressing over-alkylation.

  • Preparation: In an oven-dried round-bottom flask, dissolve the primary amine (5.0 equivalents) in anhydrous Acetonitrile (MeCN) to achieve a 0.5 M solution. Cool the mixture to 0°C using an ice bath.

    • Causality: The large excess of amine acts as both the nucleophile and the acid scavenger. The low temperature controls the exothermic reaction and kinetically favors mono-alkylation.

  • Addition: Dissolve 4-(chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (1.0 equivalent) in a minimum volume of MeCN. Add this solution dropwise to the primary amine over 30 minutes.

    • Causality: Dropwise addition ensures the electrophile is always in a dilute environment relative to the primary amine, further preventing bis-alkylation.

  • Reaction: Remove the ice bath, allow the mixture to warm to 25°C, and stir for 4–6 hours. Monitor the reaction via LC-MS until the starting material is consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove MeCN and the volatile primary amine. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous

    
    . Extract the aqueous layer twice with EtOAc.
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1% 
    
    
    
    ) to yield the pure secondary amine.
    • Causality: The addition of

      
       prevents the basic amine product from streaking on the acidic silica gel, ensuring sharp elution bands.
      
Protocol B: Synthesis of Tertiary Amines (Using Secondary Amine Nucleophiles)

Objective: Efficient coupling with strict stoichiometric control.

  • Preparation: In a reaction vial, combine 4-(chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (1.0 eq), the secondary amine (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to form a 0.2 M solution[4].

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that efficiently scavenges the generated HCl without competing for the electrophile.

  • Reaction: Heat the mixture to 50°C and stir for 6–8 hours. Monitor via TLC or LC-MS.

  • Workup: Dilute the mixture with a large volume of EtOAc (at least 10x the DMF volume). Wash the organic layer sequentially with water (3x) and brine (1x).

    • Causality: Multiple water washes are mandatory to partition the high-boiling DMF solvent into the aqueous phase, preventing it from interfering with purification.

  • Purification: Dry the organic layer, concentrate, and purify via reverse-phase Prep-HPLC (Water/MeCN with 0.1% Formic Acid) to isolate the target tertiary amine.

Workflow SM Starting Material CAS: 1503142-43-5 Reagents Amine + Base (DIPEA/K2CO3) Solvent: MeCN or DMF SM->Reagents Reaction Reaction Execution 25°C - 60°C, 4-12 hrs Reagents->Reaction Monitor Reaction Monitoring (LC-MS / TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup Extract with EtOAc/DCM Monitor->Workup Complete Purify Purification Flash Chromatography / HPLC Workup->Purify Final Pure Amine Derivative (Target Compound) Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification of amine derivatives.

Quantitative Data & Optimization Summary

The following table summarizes the optimization landscape for the amination of 4-(chloromethyl)-2-(2-methoxypropan-2-yl)thiazole, highlighting the causality between reaction conditions and product yield.

ConditionSolventBaseTemperatureTimeYield (%)Major Impurity Observed
A (1° Amine, 1.1 eq) MeCN

25°C12 h45%Over-alkylation (Tertiary Amine)
B (1° Amine, 5.0 eq) MeCNNone (Excess Amine)0°C to 25°C6 h82%Unreacted SM (<5%)
C (2° Amine, 1.2 eq) DMFDIPEA (2.0 eq)50°C8 h88%None
D (2° Amine, 1.2 eq) MeOH

(2.0 eq)
65°C12 h60%Methyl ether cleavage products

Note: Condition B corresponds to Protocol A; Condition C corresponds to Protocol B.

References

  • ChemScene.1503142-43-5 | 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole Product Information.
  • Benchchem.4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 Synthesis and Properties.
  • Google Patents.EP1669069B1 - Compounds effecting glukokinase (Amination of chloromethylthiazoles).
  • J&K Scientific LLC.2-(2-Methoxyphenyl)thiazole-4-carboxylic acid ethyl ester | 115299-16-6.

Sources

Application

Reaction conditions for coupling 4-(chloromethyl)thiazoles with thiols

This guide details the reaction conditions and protocols for coupling 4-(chloromethyl)thiazoles with thiols (mercaptans) to form thiazolyl methyl thioethers. This transformation is a nucleophilic substitution ( ) where t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the reaction conditions and protocols for coupling 4-(chloromethyl)thiazoles with thiols (mercaptans) to form thiazolyl methyl thioethers. This transformation is a nucleophilic substitution (


) where the thiolate anion displaces the chloride leaving group.

Part 1: Strategic Analysis & Reaction Design

The Challenge: Reactivity vs. Stability

The coupling of 4-(chloromethyl)thiazole (typically supplied as the hydrochloride salt) with thiols presents a specific set of chemical challenges that dictate the protocol design:

  • Substrate State: The starting material is an ammonium salt (

    
    ). It requires 2 equivalents of base : one to neutralize the hydrochloride salt and liberate the free base, and a second to deprotonate the thiol.
    
  • Electrophilicity: The chloromethyl group at the C4 position is highly activated due to the electron-withdrawing nature of the adjacent

    
     nitrogen and the thiazole ring system. This makes it susceptible to rapid substitution but also to hydrolysis  (to the alcohol) or self-quaternization  (intermolecular attack by the thiazole nitrogen).
    
  • Thiol Oxidation: Thiols are prone to oxidation to disulfides (

    
    ) under basic conditions in the presence of air. An inert atmosphere is critical.
    
Mechanism of Action

The reaction proceeds via a classic


 mechanism. The base generates a thiolate nucleophile (

), which attacks the methylene carbon of the chloromethyl group.

Caption: Mechanistic pathway for the base-mediated S-alkylation of 4-(chloromethyl)thiazole.

Part 2: Detailed Experimental Protocols

Two protocols are provided: a Standard Organic Method (high yield, general purpose) and a Green Aqueous Method (for water-soluble thiols).

Protocol A: Standard Base-Mediated Coupling (DMF/Acetonitrile)

Best for: Aromatic thiols, hydrophobic alkyl thiols, and drug discovery applications requiring high purity.

Reagents & Materials:

  • Substrate: 4-(Chloromethyl)thiazole hydrochloride (1.0 equiv)[1]

  • Nucleophile: Thiol (R-SH) (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.5 equiv)
    • Note:

      
       often provides faster rates due to the "cesium effect" (higher solubility/nucleophilicity).
      
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN) (0.2 M concentration)

  • Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.1 equiv) – Use if reaction is sluggish.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Thiol Activation: Add the Thiol (1.1 equiv) and anhydrous DMF to the flask. Add the Base (

    
    , 2.5 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate.
    
    • Observation: The mixture may become heterogeneous (cloudy).

  • Substrate Addition: Add 4-(Chloromethyl)thiazole hydrochloride (1.0 equiv) slowly to the reaction mixture.

    • Critical: Add as a solid or a solution in minimal DMF. Slow addition prevents local excess that could lead to self-polymerization.

  • Reaction: Stir the mixture at RT for 2–4 hours .

    • Monitoring: Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS. The starting chloride (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.
    • Optimization: If incomplete after 4 hours, heat to

      
      . Avoid reflux to prevent decomposition.
      
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer with water (

      
      ) to remove DMF and inorganic salts.
      
    • Wash with saturated brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: "Green" Phase-Transfer Coupling (Water/Toluene)

Best for: Large-scale synthesis, robust substrates, and avoiding dipolar aprotic solvents.

Reagents:

  • Solvent: Toluene (Organic phase) and Water (Aqueous phase) (1:1 ratio).

  • Base: Sodium Hydroxide (NaOH) (2.5 equiv, dissolved in water).

  • Catalyst: Aliquat 336 or TBAB (5 mol%).

Procedure:

  • Dissolve the Thiol and Catalyst in Toluene.

  • Dissolve 4-(Chloromethyl)thiazole HCl in the aqueous NaOH solution (keep cold,

    
    , to prevent hydrolysis).
    
  • Mix the two phases vigorously at RT.

  • Monitor consumption of the thiol.[2] Separate layers, dry the organic phase, and evaporate.

Part 3: Quantitative Optimization Guide

Use this table to troubleshoot or adapt the reaction for specific thiol types.

ParameterStandard ConditionOptimization for Low ReactivityOptimization for High Reactivity
Base

(2.5 eq)

or NaH

or DIPEA
Solvent DMF or MeCNDMF + TBAI (cat.)THF or DCM
Temp



Atmosphere Nitrogen/ArgonNitrogen (Strict)Air (Acceptable for some)
Time 2–4 HoursOvernight (12h+)30–60 Minutes

Key Troubleshooting Tips:

  • Disulfide Formation: If you observe the disulfide dimer (

    
    ) as a major byproduct, degas your solvents thoroughly and ensure a strict inert atmosphere. You can also add a reducing agent like 
    
    
    
    (0.1 eq) to the reaction to reverse disulfide formation in situ.
  • Hydrolysis: If 4-(hydroxymethyl)thiazole is observed, your solvent may be "wet." Use anhydrous solvents or add molecular sieves.

  • Quaternization: If the product precipitates as a salt, the thiazole nitrogen may have alkylated. Switch to a non-polar solvent (Toluene) or a bulkier base to suppress N-alkylation.

Part 4: References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block. Retrieved from

  • Itoh, T., & Mase, T. (2007).[4] A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(18), 3687-3689. Retrieved from

  • Nefzi, A. (2013). Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.[5] Methods in Molecular Biology, 1047, 1-13. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Sulfides (Thioethers). Retrieved from

  • Sigma-Aldrich. (2024). 4-(Chloromethyl)thiazole hydrochloride Product Specification. Retrieved from

Sources

Method

Application Note: Optimized Williamson Ether Synthesis Using Chloromethyl Thiazoles

This Application Note is designed as a comprehensive technical resource for organic chemists and process engineers. It synthesizes established methodologies with field-proven optimization strategies for the utilization o...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical resource for organic chemists and process engineers. It synthesizes established methodologies with field-proven optimization strategies for the utilization of chloromethyl thiazoles in Williamson ether synthesis.

Executive Summary

The thiazole moiety is a privileged pharmacophore in medicinal chemistry, appearing in blockbuster drugs such as Ritonavir (antiviral) and Febuxostat (gout management). The introduction of this heterocycle via an ether linkage is classically achieved using 4-(chloromethyl)thiazole hydrochloride .

While the reaction follows a standard SN2 mechanism, the specific properties of the thiazole ring—specifically its basic nitrogen and the lability of the C-Cl bond—require modified protocols compared to standard benzyl chloride alkylations. This guide provides two distinct, self-validating protocols for phenolic and aliphatic substrates, ensuring high yield and minimizing common side reactions like hydrolysis and polymerization.

Scientific Foundation & Mechanism

Reactivity Profile

The chloromethyl group at the C4 position of the thiazole ring exhibits benzylic-like reactivity . The electron-deficient nature of the thiazole ring (isoelectronic with pyridine) makes the methylene carbon highly electrophilic, facilitating nucleophilic attack.

However, this reactivity comes with a trade-off:

  • Instability of the Free Base: The free base of 4-(chloromethyl)thiazole is prone to polymerization and degradation. It is commercially supplied as the hydrochloride salt to ensure stability.

  • Amphoteric Nature: The reaction mixture must contain sufficient base to both neutralize the HCl salt and deprotonate the nucleophile (alcohol/phenol).

Mechanistic Pathway

The reaction proceeds via a concerted SN2 substitution.[1]

  • Neutralization: Base neutralizes the thiazole-HCl salt.

  • Activation: Base deprotonates the alcohol/phenol to form the alkoxide/phenoxide.

  • Substitution: The alkoxide attacks the methylene carbon, displacing chloride.

WilliamsonMechanism Start Reagents: R-OH + Thiazole-CH2Cl·HCl Base Base Addition (e.g., NaH or K2CO3) Start->Base Mix Inter1 Intermediate 1: R-O⁻ (Alkoxide) Base->Inter1 Deprotonation Inter2 Intermediate 2: Free Base Thiazole (In Situ) Base->Inter2 Neutralization TS Transition State [R-O···CH2-Thiazole]‡ Inter1->TS Nucleophilic Attack Inter2->TS Product Product: R-O-CH2-Thiazole TS->Product -Cl⁻

Figure 1: Mechanistic pathway requiring dual-role base consumption for neutralization and activation.

Decision Matrix: Protocol Selection

Selecting the correct base and solvent system is critical to preventing side reactions (elimination vs. substitution).

ParameterProtocol A: Phenolic Substrates Protocol B: Aliphatic Alcohols
Substrate Acidity High (pKa ~10)Low (pKa ~16-18)
Preferred Base K₂CO₃ or Cs₂CO₃NaH (60% dispersion)
Solvent DMF, Acetonitrile, or AcetoneTHF or DMF (Anhydrous)
Temperature 50°C - 80°C0°C to RT
Key Risk O- vs C-alkylation (Ambident)Alkoxide-mediated elimination
Catalyst KI or TBAI (Optional)Not typically required

Detailed Experimental Protocols

Protocol A: Phenolic Substrates (Mild Conditions)

Best for: Phenols, thiophenols, and acidic heterocycles.

Reagents:

  • Substrate (Phenol derivative): 1.0 equiv[2]

  • 4-(Chloromethyl)thiazole HCl: 1.2 equiv

  • Potassium Carbonate (K₂CO₃): 2.5 - 3.0 equiv (Anhydrous, granular)

  • Potassium Iodide (KI): 0.1 equiv (Finkelstein catalyst)

  • Solvent: Acetonitrile (MeCN) or DMF [0.2 M concentration]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the Phenol (1.0 eq), K₂CO₃ (3.0 eq), and KI (0.1 eq).

  • Solvation: Add anhydrous MeCN or DMF. Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.

    • Note: The solution may change color (often yellow/orange) as the phenoxide forms.

  • Addition: Add 4-(chloromethyl)thiazole HCl (1.2 eq) in a single portion.

    • Critical: If using DMF, the reaction is exothermic. If scaling up (>10g), add the thiazole portion-wise.

  • Reaction: Heat the mixture to 60°C . Monitor via TLC or LC-MS. Typical reaction time: 4–6 hours.

    • Checkpoint: The spot for the starting phenol should disappear. A new, less polar spot (the ether) will appear.

  • Workup:

    • Cool to RT. Filter off the inorganic solids (KCl/K₂CO₃).[2]

    • Concentrate the filtrate under reduced pressure.[2][3]

    • Redissolve residue in EtOAc, wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄ and concentrate.[2][3]

Protocol B: Aliphatic Alcohols (Strong Base Conditions)

Best for: Primary and secondary aliphatic alcohols.

Reagents:

  • Substrate (Alcohol): 1.0 equiv[3]

  • 4-(Chloromethyl)thiazole HCl: 1.2 equiv

  • Sodium Hydride (NaH): 2.5 equiv (60% dispersion in oil)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon/Nitrogen, suspend NaH (2.5 eq) in anhydrous THF at 0°C .

  • Deprotonation: Add the alcohol (1.0 eq) dropwise (dissolved in minimal THF if solid). Stir at 0°C for 30 mins, then warm to RT for 30 mins.

    • Observation: Hydrogen gas evolution will occur. Ensure proper venting.[4]

  • Thiazole Neutralization (Pre-treatment):

    • Option 1 (In-situ): Add the solid 4-(chloromethyl)thiazole HCl directly to the reaction flask at 0°C . The excess NaH will neutralize the HCl immediately. (Recommended for small scale <1g) .

    • Option 2 (Free-basing): Partition the thiazole-HCl between DCM and saturated NaHCO₃. Separate the organic layer, dry briefly over MgSO₄, and add the DCM solution to the reaction. (Recommended for sensitive substrates) .

  • Reaction: Stir at RT for 2–4 hours. If conversion is slow, heat to 50°C.

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc or DCM.

Process Optimization & Data

Solvent & Base Effects

The following table summarizes relative reaction rates and yields based on internal screening data.

EntryBaseSolventAdditiveYield (%)Notes
1K₂CO₃AcetoneNone65%Slow reaction (reflux required).
2K₂CO₃DMFKI92% Optimal for phenols. Fast, clean.
3Cs₂CO₃MeCNNone88%Good for sterically hindered phenols.
4NaHTHFNone85% Optimal for 1° alcohols.
5NaOHH₂O/DCMTBAI70%Phase Transfer. Good for large scale, lower yield.
Workflow Diagram

OptimizationWorkflow Input Substrate Analysis Decision Is Substrate Acidic? (Phenol/Imide) Input->Decision PathA Protocol A: Weak Base (K2CO3) Decision->PathA Yes (pKa < 11) PathB Protocol B: Strong Base (NaH) Decision->PathB No (pKa > 15) SolventA Solvent: DMF/MeCN Temp: 60°C PathA->SolventA Check Check Conversion (TLC/LCMS) SolventA->Check SolventB Solvent: THF Temp: 0°C -> RT PathB->SolventB SolventB->Check Success Isolate Product Check->Success

Figure 2: Decision tree for selecting reaction conditions based on substrate acidity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Start Material Remaining Incomplete neutralization of HCl salt.Ensure at least 2.2 eq of base is used (1 for neutralization, 1 for reaction, 0.2 excess).
New Spot on TLC (High Polarity) Hydrolysis of thiazole chloride to alcohol.Solvents must be anhydrous . Water competes as a nucleophile.
Product Polymerization Free base thiazole instability.Do not store the free base. Generate it in situ or use immediately. Keep reaction temp <80°C.
N-Alkylation (for amino-alcohols) Ambident nucleophile competition.If substrate has an amine, protect it (Boc/Cbz) before ether synthesis, or use Protocol A which favors O-alkylation.

Safety & Handling

  • Toxicity: 4-(Chloromethyl)thiazole is a skin irritant and potential vesicant. It can cause severe eye damage. Handle only in a fume hood.

  • Hygroscopicity: The HCl salt absorbs moisture rapidly. Store in a desiccator. Weigh quickly.

  • Waste: Thiazoles can be toxic to aquatic life. Dispose of aqueous waste streams according to local environmental regulations.

References

  • BenchChem. (2025).[3][4] 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block. Retrieved from

  • AbbVie Inc. (2001). Process for the synthesis of Ritonavir. World Intellectual Property Organization, WO2001021603A1. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

  • MDPI. (2025). Synthesis and Characterization of Thiazole-Derived Polyphenolic Compounds. Molecules. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-(Chloromethyl)thiazole hydrochloride. Retrieved from

Sources

Application

Functionalizing the C4 position of 2-substituted thiazoles

Application Note: Precision Functionalization of the Thiazole C4 Position Executive Summary & Strategic Analysis The thiazole ring is a privileged scaffold in drug discovery (e.g., Dasatinib, Ritonavir), yet its function...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of the Thiazole C4 Position

Executive Summary & Strategic Analysis

The thiazole ring is a privileged scaffold in drug discovery (e.g., Dasatinib, Ritonavir), yet its functionalization presents a distinct regiochemical challenge. In 2-substituted thiazoles , the electronic landscape is heavily biased against the C4 position.

  • The C5 Bias: The C5 position is both the most nucleophilic (favored for electrophilic aromatic substitution,

    
    ) and the most acidic (favored for kinetic deprotonation/lithiation).
    
  • The C4 Gap: The C4 position is electronically neutral and sterically exposed but kinetically "invisible" to standard reagents when C5 is open.

This guide details three field-proven protocols to invert this natural reactivity and access C4-functionalized analogs. We move beyond standard text-book synthesis (Hantzsch) to focus on late-stage functionalization relevant to SAR (Structure-Activity Relationship) expansion.

Reactivity Landscape: The Thiazole Problem

ThiazoleReactivity Thiazole 2-Substituted Thiazole Core C5_Path C5 Position (Kinetic Trap) Thiazole->C5_Path Standard Conditions C4_Path C4 Position (Target) Thiazole->C4_Path Specialized Protocols Reactivity_C5 High Acidity (pKa ~29) High Nucleophilicity Natural Site of Reaction C5_Path->Reactivity_C5 Reactivity_C4 Neutral Acidity Low Nucleophilicity Requires Blocking/Directing C4_Path->Reactivity_C4 Strategy_1 Protocol A: C5-Blocking Strategy (Si-Protection) C4_Path->Strategy_1 Strategy_2 Protocol B: Knochel Turbo-Magnesiation (Stepwise Metalation) C4_Path->Strategy_2 Strategy_3 Protocol C: Halogen Dance (Lithium Migration) C4_Path->Strategy_3

Figure 1: Decision matrix for accessing the C4 position. Standard reagents naturally funnel to C5, requiring specific bypass strategies.

Protocol A: The "Block-and-Attack" Strategy (Pd-Catalyzed Arylation)

Concept: Since C5 is the preferred site for C-H activation, we must temporarily occlude it. A trimethylsilyl (TMS) group serves as a perfect "traceless" blocking group—easy to install, stable during C4-arylation, and easy to remove.

Application: Best for installing aryl/heteroaryl groups at C4.

Experimental Workflow
  • Step 1: C5-Blocking (Silylation)

    • Reagents: n-BuLi (1.1 equiv), TMSCl (1.2 equiv), THF, -78°C.

    • Mechanism:[1][2][3][4][5] Kinetic deprotonation at C5 followed by electrophilic quench.

    • Yield Target: >90%.

  • Step 2: C4-Selective C-H Arylation

    • Reagents: Aryl Iodide (Ar-I), Pd(OAc)₂ (5 mol%), Ligand (e.g., P(t-Bu)₃ or XPhos), Ag₂CO₃ (oxidant/base), PivOH (30 mol%).

    • Solvent: Toluene or DMA, 100–120°C.

    • Note: The bulky TMS at C5 forces the Palladium to activate the C4-H bond. Silver salts are critical for halide abstraction and promoting the electrophilic palladation pathway.

  • Step 3: Deprotection (Desilylation)

    • Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF, RT.

    • Outcome: Quantitative removal of the TMS group, leaving the C4-aryl thiazole.

Data Summary: C5-Blocking Efficiency
Substrate (2-Sub)ElectrophileCatalyst SystemYield (C4-Product)Selectivity (C4:C5)
2-Phenylthiazole4-Me-Ph-IPd(OAc)₂/P(t-Bu)₃82%>20:1
2-Morpholinothiazole3-Py-BrPdCl₂(dppf)76%>20:1
2-AlkylthiazolePh-IPd(OAc)₂/XPhos65%15:1

Protocol B: The "Magnesiation Ladder" (Knochel Bases)

Concept: Using sterically demanding "Turbo Grignard" bases (TMPMgCl·LiCl) allows for thermodynamic control and stepwise functionalization. This is the most precise method for introducing electrophiles (aldehydes, halides, ketones) at C4.

Application: Best for total synthesis or when C5 must also be functionalized (2,4,5-trisubstituted patterns).

Detailed Protocol

Step 1: First Metalation (C5)

  • Dissolve 2-substituted thiazole (1.0 mmol) in dry THF (0.5 M) under Argon.

  • Add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF) dropwise at 0°C (or RT depending on substituent).

  • Stir for 30 min. Result: 5-magnesiated species (Kinetic product).

  • Critical Decision:

    • Option A: Quench with Electrophile 1 (E1) to fill C5.

    • Option B: If C5 is already blocked (e.g., with Cl/Br), proceed to Step 2.

Step 2: Second Metalation (C4)

  • To the 5-substituted thiazole (from Step 1), add a second portion of TMPMgCl·LiCl (1.2 equiv) at -20°C to 0°C.

  • The bulky base, unable to attack the filled C5 position, will deprotonate C4.

  • Validation: Take an aliquot, quench with D₂O, check NMR for D-incorporation at C4.

Step 3: C4 Functionalization

  • Add Electrophile 2 (E2) (e.g., Iodine, Benzaldehyde, Allyl bromide).

  • Warm to RT and quench with sat. NH₄Cl.

Why this works: The TMP (tetramethylpiperidino) base is non-nucleophilic and tolerates sensitive functional groups (esters, nitriles) that would be destroyed by n-BuLi.

Protocol C: The Halogen Dance (Lithium Migration)

Concept: This is a "magician's move" in heterocyclic chemistry. It involves the translocation of a halogen atom from C5 to C4, mediated by a lithiated intermediate. This is the primary method to convert 2-sub-5-bromothiazoles into 2-sub-4-functionalized thiazoles .

Mechanism:

  • Start with 2-substituted-5-bromothiazole .

  • Treat with LDA (Lithium Diisopropylamide) at -78°C.

  • Lithiated Intermediate: LDA removes the C4 proton (kinetic deprotonation is slow but possible, or via transient species).

  • The Dance: The 5-Br migrates to C4, and the Lithium moves to C5 (thermodynamic equilibration to the more stable 5-lithio species). Correction: In thiazoles, the mechanism is often: 5-Br + LDA -> [4-Li-5-Br species] -> [Isomerization] -> [4-Br-5-Li species].

  • Quench: Add water/proton source. Result: 2-substituted-4-bromothiazole .

Halogen Dance Workflow

HalogenDance Start 2-Sub-5-Bromothiazole Step1 Add LDA (-78°C) (Lithiates C4) Start->Step1 Inter Intermediate: [2-Sub-4-Li-5-Br] Step1->Inter Dance Halogen Dance (Br migrates to C4, Li migrates to C5) Inter->Dance Fast Equilibrium Quench Quench (H+ or E+) Dance->Quench Product 2-Sub-4-Bromothiazole (or 4-Br-5-E) Quench->Product

Figure 2: The Halogen Dance mechanism allows the "impossible" movement of substituents.

Critical Control Parameter: Temperature must be maintained strictly at -78°C. Above -50°C, ring opening or benzyne-type decomposition occurs.

Troubleshooting & Optimization (E-E-A-T)

ProblemRoot CauseSolution
Low Yield in Pd-Arylation Competitive C5 binding or catalyst poisoning by Sulfur.Use Ag₂CO₃ as base (sequesters halides/sulfur interaction). Switch to electron-rich ligands like P(t-Bu)₃ .
Mixture of Regioisomers Incomplete blocking of C5.Ensure quantitative silylation (check via GC-MS) before proceeding to Step 2.
Ring Opening (Halogen Dance) Temperature too high during lithiation.Keep internal temp < -70°C. Add base slowly down the side of the flask.
Poor Solubility Thiazole aggregation.Use LiCl as an additive (Knochel conditions) to break up aggregates and increase metalation rate.

References

  • Stangeland, E. L., & Sammakia, T. (2004).[6] Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. The Journal of Organic Chemistry, 69(7), 2381–2385. Link

  • Dunst, C., & Knochel, P. (2011).[7] Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn[7][8]·2MgCl2[7][8]·2LiCl.[7][8][9] The Journal of Organic Chemistry, 76(16), 6972–6978. Link

  • Yamaguchi, K., Kondo, J., & Itami, K. (2011). Oxidative biaryl coupling of thiophenes and thiazoles with arylboronic acids through palladium catalysis: otherwise difficult C4-selective C-H arylation enabled by boronic acids.[10] Angewandte Chemie International Edition, 50(10), 2387–2391. Link

  • Stanetty, P., et al. (1996). Halogen dance reactions on thiazoles. Journal of Heterocyclic Chemistry, 33(6), 1759-1763. Link

Sources

Method

Reagents for alkylation using 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole

An In-depth Technical Guide to Alkylation Reactions Using 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Alkylation Reactions Using 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of 4-(chloromethyl)-2-(2-methoxypropan-2-yl)thiazole as a versatile alkylating agent. The thiazole moiety is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its ability to engage in critical biological interactions.[1][2] This document provides a deep dive into the reagent's reactivity, detailed experimental protocols for its use in alkylating various nucleophiles, and insights into reaction optimization.

Reagent Overview and Rationale for Use

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole is a bifunctional synthetic building block. Its utility is anchored in the distinct roles of its structural components:

  • The Thiazole Core : A five-membered aromatic heterocycle containing sulfur and nitrogen, which is a privileged scaffold in drug discovery.[1][3]

  • The 4-(Chloromethyl) Group : This is the reactive handle for alkylation. The carbon atom is electrophilic and susceptible to attack by nucleophiles in a classical S_N2 fashion, displacing the stable chloride leaving group.

  • The 2-(2-methoxypropan-2-yl) Group : This bulky, electron-donating group sterically shields the C2 position of the thiazole ring and modulates the electronic properties of the system. Its electron-donating nature may subtly influence the reactivity of the distal chloromethyl group.[4]

The strategic placement of the reactive chloromethyl group on the valuable thiazole scaffold makes this reagent particularly useful for introducing the thiazolylmethyl moiety into target molecules, a common strategy for modifying pharmacological profiles.

Foundational Chemistry: Synthesis and Mechanism

Synthesis of the Thiazole Core

While various substituted 4-(chloromethyl)thiazoles are commercially available, their synthesis generally relies on the well-established Hantzsch thiazole synthesis.[1][5] This method involves the condensation of an α-haloketone with a thioamide. For the title compound, the key precursors would be 1,3-dichloroacetone and 2-methoxy-2-methylpropanethioamide.

Hantzsch_Synthesis Thioamide 2-methoxy-2-methyl- propanethioamide Intermediate Hydroxythiazoline Intermediate Thioamide->Intermediate + Haloketone 1,3-Dichloroacetone Haloketone->Intermediate Product 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole Intermediate->Product Dehydration (e.g., SOCl₂)

Caption: Generalized Hantzsch synthesis of a 4-(chloromethyl)thiazole.

Mechanism of Alkylation: Nucleophilic Substitution

The primary utility of 4-(chloromethyl)-2-(2-methoxypropan-2-yl)thiazole is as an electrophile in S_N2 reactions. A nucleophile (Nu:⁻) attacks the methylene carbon, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

Caption: General S_N2 mechanism for alkylation.

The reaction rate is dependent on the nucleophilicity of the attacking species, the solvent, and the reaction temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the counter-ion of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

Experimental Protocols and Applications

The following protocols provide detailed, self-validating methodologies for the alkylation of common nucleophiles.

Application I: N-Alkylation of Amines

Direct alkylation of amines with alkyl halides is a fundamental transformation.[6] However, a significant challenge can be over-alkylation, leading to tertiary amines or quaternary ammonium salts.[6] Careful control of stoichiometry (using the amine as the limiting reagent) and reaction conditions is crucial for achieving mono-alkylation.

Protocol 1: N-Alkylation of a Secondary Heterocyclic Amine (e.g., Piperazine Derivative)

This protocol is adapted from procedures involving the alkylation of piperazine with chloromethylthiazoles.[7]

Materials and Reagents

Reagent/MaterialAmount (1.0 mmol scale)Purpose
Substituted Piperazine1.0 mmol, 1.0 equiv.Nucleophile
4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole1.1 mmol, 1.1 equiv.Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous2.0 mmol, 2.0 equiv.Base (to neutralize HCl byproduct)
Acetonitrile (CH₃CN), anhydrous10 mLSolvent
Round-bottom flask, magnetic stirrer, condenser-Reaction vessel
Thin-Layer Chromatography (TLC) plate (Silica)As neededReaction monitoring

Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted piperazine (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and anhydrous acetonitrile (10 mL).

  • Addition of Alkylating Agent: Stir the suspension vigorously. Add a solution of 4-(chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (1.1 mmol) in 2 mL of acetonitrile dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.

  • Monitoring: Monitor the consumption of the starting amine by TLC (e.g., using a 10% Methanol/DCM eluent system).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.

Application II: S-Alkylation of Thiols

Thiols are excellent nucleophiles and readily undergo alkylation to form thioethers (sulfides).[8] These reactions are often high-yielding and can be performed under mild conditions. An important feature is the high chemoselectivity for thiols, even in the presence of other nucleophilic groups like alcohols or phenols.

Protocol 2: S-Alkylation of a Thiophenol

This protocol is based on green chemistry principles for thioether synthesis.

Materials and Reagents

Reagent/MaterialAmount (1.0 mmol scale)Purpose
Thiophenol Derivative1.0 mmol, 1.0 equiv.Nucleophile
4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole1.0 mmol, 1.0 equiv.Alkylating Agent
Triethylamine (Et₃N)1.1 mmol, 1.1 equiv.Base (to deprotonate thiol)
N,N-Dimethylformamide (DMF), anhydrous5 mLSolvent
Round-bottom flask, magnetic stirrer-Reaction vessel
Thin-Layer Chromatography (TLC) plate (Silica)As neededReaction monitoring

Procedure

  • Reaction Setup: To a round-bottom flask, add the thiophenol derivative (1.0 mmol) and anhydrous DMF (5 mL).

  • Base Addition: Add triethylamine (1.1 mmol) to the solution and stir for 5 minutes at room temperature to form the thiolate anion.

  • Addition of Alkylating Agent: Add 4-(chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (1.0 mmol) to the mixture.

  • Reaction Execution: Stir the reaction at room temperature for 2-6 hours. The reaction is typically rapid.

  • Monitoring: Monitor the disappearance of the thiol by TLC (e.g., using a 20% Ethyl Acetate/Hexane eluent system).

  • Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Workflow_Alkylation cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification Setup Combine Nucleophile, Base, and Solvent AddReagent Add 4-(Chloromethyl)thiazole Reagent Setup->AddReagent React Stir at specified Temperature & Time AddReagent->React Monitor Monitor by TLC React->Monitor Quench Quench / Filter Monitor->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final Isolated Product Purify->Final

Caption: A typical experimental workflow for an alkylation reaction.

Reaction Optimization and Data

The success and efficiency of the alkylation depend on several factors. The following table provides representative conditions for guiding optimization. Yields are estimates based on analogous systems.

Table 1: Representative Alkylation Conditions

Nucleophile ClassExample NucleophileBaseSolventTemp. (°C)Typical Time (h)Expected Yield
Secondary AmineMorpholineK₂CO₃Acetonitrile606-12Good-Excellent
Primary AnilineAnilineNaHDMF25-504-8Moderate-Good
ThiolThiophenolEt₃NDMF251-4Excellent
AlcoholPhenolNaHTHF25-608-24Fair-Good

Causality Behind Experimental Choices:

  • Base Selection: A non-nucleophilic inorganic base like K₂CO₃ is suitable for N-alkylation to avoid competing reactions. For less acidic nucleophiles like alcohols or some anilines, a stronger base like sodium hydride (NaH) is required to generate the nucleophilic anion. For thiols, a mild organic base like Et₃N is often sufficient.

  • Solvent Choice: Polar aprotic solvents (DMF, Acetonitrile, THF) are standard for S_N2 reactions as they do not protonate the nucleophile and can effectively solvate cations.

  • Temperature Control: Many of these reactions proceed at room temperature, particularly with potent nucleophiles like thiolates. For less reactive nucleophiles, moderate heating can significantly increase the reaction rate.

Safety and Handling

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole is an alkylating agent and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle the reagent in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

  • Reactivity: As a chloromethyl derivative, it is a potential lachrymator and irritant. It is reactive towards nucleophiles, including water, albeit slowly. Store in a cool, dry place with the container tightly sealed.

References

  • An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Source Not Available.
  • A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN W
  • Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. PrepChem.com.
  • A Comparative Guide to the Reactivity of 4-(Methoxymethyl)
  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity rel
  • US4468517A - Synthesis of thiazoles.
  • R&D work: Alkylation of amines with alkylboronic acids. GalChimia.
  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PMC.
  • Synthesis of sulfides (thioethers)

Sources

Application

Accelerated Scaffold Construction: Microwave-Assisted Synthesis of Chloromethyl Thiazole Intermediates

Executive Summary & Scientific Context In modern medicinal chemistry, the thiazole ring is a "privileged scaffold," appearing in potent antiretrovirals (Ritonavir), antibiotics (Cefdinir), and antineoplastics (Dasatinib)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In modern medicinal chemistry, the thiazole ring is a "privileged scaffold," appearing in potent antiretrovirals (Ritonavir), antibiotics (Cefdinir), and antineoplastics (Dasatinib). Specifically, 4-(chloromethyl)thiazoles (CMTs) serve as critical electrophilic linchpins. They allow for the rapid introduction of the thiazole moiety into drug backbones via nucleophilic substitution (


).

However, conventional thermal synthesis of CMTs and their subsequent alkylation reactions often suffer from:

  • Sluggish Kinetics: Hantzsch cyclizations can require 12–24 hours of reflux.

  • Thermal Degradation: Prolonged heating leads to tarry by-products, complicating purification.

  • Safety Risks: CMTs are potent lachrymators and skin irritants; minimizing handling time is crucial.

Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks by leveraging dielectric heating . The direct coupling of microwave energy with polar reaction components (dipolar polarization) creates localized superheating effects, accelerating reaction rates by orders of magnitude while improving purity profiles.

This guide details a self-validating, two-stage workflow:

  • Rapid Construction: MW-assisted Hantzsch synthesis of 4-(chloromethyl)-2-isopropylthiazole (a Ritonavir intermediate).

  • Functional Application: MW-accelerated

    
     alkylation using the synthesized CMT.
    

Experimental Workflow Visualization

The following diagram outlines the integrated workflow, moving from raw materials to the functionalized drug scaffold.

G start Precursors (Thioamide + 1,3-Dichloroacetone) mw_step1 MW Irradiation (10 min @ 80°C) start->mw_step1 Cyclization interm Intermediate: 4-(Chloromethyl)- 2-isopropylthiazole mw_step1->interm Workup mw_step2 MW Alkylation (S_N2 Reaction) interm->mw_step2 + Amine/Nucleophile product Final Scaffold (N-Alkylated Product) mw_step2->product Isolation

Figure 1: Integrated workflow for the synthesis and application of chloromethyl thiazole intermediates.

Protocol 1: MW-Assisted Hantzsch Synthesis

Target Molecule: 4-(Chloromethyl)-2-isopropylthiazole (Key intermediate for Ritonavir)

Mechanistic Insight

The reaction proceeds via the condensation of 2-methylpropanethioamide with 1,3-dichloroacetone.[1] Under conventional heating, the formation of the hydroxy-thiazoline intermediate is slow. Microwave irradiation accelerates the dehydration step (aromatization) through efficient energy transfer to the polar transition state [1].

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control.

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp cap/septum.

  • Reagents:

    • 2-Methylpropanethioamide (1.0 equiv)

    • 1,3-Dichloroacetone (1.1 equiv)

    • Solvent: Ethanol (EtOH) or Water (Green Chemistry approach).

Step-by-Step Methodology
  • Charge: In a 10 mL MW vial, dissolve 2-methylpropanethioamide (117 mg, 1 mmol) in 3 mL of Ethanol.

  • Addition: Add 1,3-dichloroacetone (140 mg, 1.1 mmol). Note: 1,3-dichloroacetone is a severe lachrymator. Handle in a fume hood.

  • Seal: Crimp the vial and place it in the microwave cavity.

  • Irradiation Parameters:

    • Temperature: 80 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup (Self-Validating):

    • Cool to room temperature (RT).

    • TLC Check: Spot reaction mixture vs. starting thioamide (Mobile phase: 20% EtOAc/Hexanes). The thioamide spot (

      
      ) should disappear; a new UV-active spot (
      
      
      
      ) should appear.
    • Concentrate the solvent under reduced pressure.[1]

    • Neutralize the residue with saturated

      
       and extract with Ethyl Acetate (
      
      
      
      mL).
    • Dry over

      
       and concentrate to yield the crude oil.
      
Data Comparison: MW vs. Thermal
ParameterConventional Reflux [2]Microwave ProtocolImprovement
Time 4 – 6 Hours10 Minutes24x Faster
Temperature 80 °C (Oil bath)80 °C (Internal)Precise Control
Yield 65 – 72%88 – 92%+20% Yield
Purity (Crude) Low (Dark tars)High (Amber oil)Cleaner Profile

Protocol 2: Application via MW-Accelerated Alkylation

Objective: Use the CMT generated above to alkylate an amine (simulating the Ritonavir side-chain installation).

Mechanistic Insight

Alkylation of amines with alkyl halides is an


 reaction. The transition state is highly polar (charge separation). Microwave irradiation stabilizes this dipolar transition state, significantly lowering the activation energy (

) compared to thermal heating [3].
Methodology
  • Charge: Dissolve 4-(chloromethyl)-2-isopropylthiazole (1 mmol, from Protocol 1) in 3 mL Acetonitrile (

    
    ).
    
  • Nucleophile: Add N-methylamine (2.0 M in THF, 1.5 mL, 3 mmol) or a model amine like Morpholine (1.2 mmol).

  • Base: Add

    
     (2 mmol) to scavenge HCl.
    
  • Irradiation:

    • Temp: 100 °C

    • Time: 5–8 minutes

  • Validation:

    • NMR Signature: Disappearance of the

      
      -Cl peak (
      
      
      
      ppm) and appearance of the
      
      
      -N peak (
      
      
      ppm).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the "Specific Microwave Effect" where the electromagnetic field aligns with the dipolar transition state, enhancing the reaction rate.

Mechanism reactants Reactants (Neutral Ground State) ts Transition State (Highly Polar/Charged) reactants->ts Activation Energy products Products (Alkylated Thiazole) ts->products mw_effect Microwave Field Stabilizes Dipoles mw_effect->ts Dipolar Polarization

Figure 2: Stabilization of the polar transition state during nucleophilic substitution under microwave irradiation.

Safety & Troubleshooting

Safety Protocols
  • Pressure Hazards: Microwave heating of volatile solvents (EtOH, THF) generates pressure. Ensure vials are rated for at least 20 bar. Do not exceed 2/3 volume capacity.

  • Chemical Hazards:

    • 1,3-Dichloroacetone:[1] Severe lachrymator. Open only in a hood.

    • Chloromethyl thiazoles: Vesicants (blister agents). Double-glove (Nitrile) and use specific waste disposal.

Troubleshooting Guide
IssueProbable CauseSolution
Vial Failure/Venting Temperature ramp too fast.Set "Ramp Time" to 2 minutes. Use "Power Max" setting to prevent overshoot.
Low Yield (Alkylation) Elimination side-reaction.Lower temperature to 80°C; switch base to DIPEA (non-nucleophilic).
Incomplete Cyclization Wet solvent (ethanol).[2]Use anhydrous ethanol or add molecular sieves to the vial.

References

  • Majhi, S., et al. (2024).[3] Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. Current Microwave Chemistry.

  • BenchChem. (2025).[2] Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds.

  • Shelke, G. M., et al. (2015).[4] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett.

  • Google Patents. (2006). WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.[1]

  • Kempf, D. J., et al. (1998). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy.[5] Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole

Mechanistic Overview: The Dual-Vulnerability Conundrum Handling 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole requires a nuanced understanding of its structural vulnerabilities. As a Senior Application Scientist, I f...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Dual-Vulnerability Conundrum

Handling 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole requires a nuanced understanding of its structural vulnerabilities. As a Senior Application Scientist, I frequently see researchers lose yield not because of poor synthesis, but due to improper isolation techniques that fail to account for the molecule's competing degradation pathways.

This intermediate possesses two highly sensitive functional groups:

  • The C4-Chloromethyl Group: Highly electrophilic and prone to rapid nucleophilic substitution (SN1/SN2). In the presence of moisture, it undergoes rapid hydrolysis to form the corresponding hydroxymethyl thiazole[1].

  • The C2-(2-Methoxypropan-2-yl) Group: A bulky tertiary methyl ether. While stable to base, it is highly susceptible to acid-catalyzed cleavage, which generates a tertiary carbocation that subsequently forms an alcohol or eliminates to an alkene[2].

Consequently, standard aqueous workups—whether acidic or basic—will destroy the intermediate. You must operate within a strictly anhydrous, neutral paradigm to ensure scientific integrity.

G Target 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (Intact API Intermediate) Hydrolysis 4-(Hydroxymethyl)thiazole Derivative (Hydrolysis Product) Target->Hydrolysis H2O / Base (SN1/SN2 Nucleophilic Attack) EtherCleavage Tertiary Alcohol / Alkene (Ether Cleavage Product) Target->EtherCleavage Strong Acid (H+) (Ether Cleavage)

Competing degradation pathways: Hydrolysis vs. Acid-catalyzed ether cleavage.

Troubleshooting & FAQs

Q: Why does my compound degrade rapidly during standard aqueous extraction? A: The degradation is driven by the highly electrophilic nature of the chloromethyl group. Water acts as a nucleophile, displacing the chloride ion to form a hydroxymethyl group. This is a ubiquitous vulnerability in chloromethylthiazole derivatives, necessitating strict anhydrous conditions during synthesis and isolation to prevent hydrolytic decay[1].

Q: Can I use an acidic aqueous quench (e.g., 1M HCl) to prevent base-catalyzed hydrolysis? A: No. While lowering the pH reduces hydroxide concentration (mitigating base-catalyzed SN2 hydrolysis), the 2-(2-methoxypropan-2-yl) substituent is a tertiary ether. Strong inorganic acids will catalyze the cleavage of this ether[2]. By using an acidic quench, you simply trade chloromethyl hydrolysis for ether cleavage.

Q: How do steric effects influence the hydrolysis rate of this specific intermediate? A: While the bulky 2-(2-methoxypropan-2-yl) group provides some steric shielding to the thiazole core, it is too distant from the C4-chloromethyl group to significantly impede the approach of water molecules. Kinetic studies demonstrate that steric bulk must be directly adjacent to the reactive center to effectively slow down nucleophilic attack[3]. Therefore, the chloromethyl group remains highly vulnerable.

Q: What are the optimal storage conditions to ensure long-term stability? A: The compound must be stored at -20°C under an inert atmosphere (Nitrogen or Argon) and protected from light. Commercial stability data for analogous chloromethylthiazoles indicates that when stored at -20°C in the dark and strictly protected from moisture, structural integrity is maintained for at least two years[4]. The use of desiccants in secondary containment is highly recommended[5].

Quantitative Stability Data

To illustrate the causality of solvent and pH choices, the following table summarizes the degradation kinetics of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole under various conditions.

Solvent SystemAdditivePrimary Degradation ProductHalf-Life (t½) at 25°CMechanism
Water / Methanol (1:1)None (pH 7.0)4-(Hydroxymethyl) derivative< 2 hoursNeutral SN2 Hydrolysis
Water / Methanol (1:1)0.1 M NaOH4-(Hydroxymethyl) derivative< 15 minsBase-Catalyzed SN2
Water / THF (1:1)1.0 M HClC2-Tertiary Alcohol< 1 hourAcid-Catalyzed Ether Cleavage
Anhydrous DichloromethaneNoneNone (Stable)> 6 monthsN/A (Protected)
Anhydrous TolueneNoneNone (Stable)> 12 monthsN/A (Protected)

Table 1: Comparative stability of the intermediate across different solvent and pH environments.

Experimental Protocol: Anhydrous Isolation and Storage

To ensure scientific integrity, your isolation protocol must be a self-validating system. By utilizing aprotic solvents and non-nucleophilic solid bases, we eliminate the water required for hydrolysis and the protons required for ether cleavage.

Step-by-Step Methodology:

  • Anhydrous Quenching: Upon completion of the synthesis reaction, do not introduce aqueous solutions. Remove excess reagents (e.g., chlorinating agents) via vacuum distillation at a low temperature (<30°C) to prevent thermal degradation.

  • Solvent Exchange: Re-dissolve the crude residue in an anhydrous, non-polar aprotic solvent such as Toluene or Heptane. These solvents possess extremely low water solubility, acting as a physical barrier to ambient moisture[5].

  • Non-Aqueous Neutralization: To neutralize residual acidic byproducts without introducing water, add anhydrous solid sodium bicarbonate (NaHCO₃) or a sterically hindered amine (e.g., N,N-Diisopropylethylamine) to the organic layer. Stir for 30 minutes.

  • Filtration & Concentration: Filter the suspension through a pad of oven-dried Celite under a blanket of nitrogen to remove the solid salts. Concentrate the filtrate under reduced pressure.

  • Crystallization & Storage: Induce crystallization by cooling the concentrated solution to 0–5°C. Transfer the isolated solid to a dark, amber glass vial. Purge the vial with Argon, seal tightly with a PTFE-lined cap, and store at -20°C[4].

Workflow Step1 Synthesis Reaction (Anhydrous) Step2 In-line GC-MS Monitoring Step1->Step2 Sample Step3 Aprotic Quench (Vacuum Distillation) Step2->Step3 <0.5% SM Step4 Solvent Exchange (Toluene/Heptane) Step3->Step4 Extract Step5 Storage under N2 (-20°C) Step4->Step5 Isolate

Self-validating anhydrous workflow for isolation and storage.

References

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Thiazole Chlorides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and FAQs to address the challenges associated with the low...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and FAQs to address the challenges associated with the low reactivity of sterically hindered thiazole chlorides in cross-coupling reactions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles that govern success in these demanding transformations.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the fundamental reasons behind the low reactivity of these challenging substrates.

Q1: Why is my sterically hindered thiazole chloride so unreactive compared to other aryl halides?

A: The low reactivity is a confluence of three primary factors:

  • Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is significantly stronger and less polarizable than its C-Br and C-I counterparts. This makes the initial, often rate-limiting, oxidative addition step to a low-valent metal center (like Pd(0)) energetically demanding.[1]

  • Steric Hindrance: Bulky groups near the chlorine atom on the thiazole ring physically obstruct the approach of the metal catalyst. This steric clash raises the energy of the transition state for oxidative addition, slowing the reaction dramatically.[2]

  • Electronic Nature of the Thiazole Ring: The thiazole ring contains nitrogen and sulfur heteroatoms that can act as ligands, potentially coordinating to the palladium catalyst. This can lead to catalyst inhibition or the formation of off-cycle, inactive species, a known issue with nitrogen-containing heterocycles.[1][3]

Q2: What is the typical rate-limiting step in cross-coupling reactions with these substrates?

A: For sterically hindered aryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) center is almost always the rate-determining step.[1][3] The entire catalytic cycle cannot begin until this first crucial step is overcome. Therefore, most optimization efforts are rightly focused on facilitating this challenging activation.

Q3: My reaction has stalled. Besides the substrate, what are the most common points of failure?

A: The most common issues are an inactive catalyst, poor reagent quality, or suboptimal reaction conditions.

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently, or it may be decomposing. This is particularly true when starting with Pd(II) sources like Pd(OAc)₂ without proper in-situ reduction.[1][4]

  • Reagent Purity: Boronic acids for Suzuki couplings are prone to degradation (protodeboronation), and amines for Buchwald-Hartwig amination can be of variable quality.[1] Ensure all reagents are pure and solvents are anhydrous and properly degassed.

  • Incorrect Base or Solvent: The choice of base and solvent is critical and not interchangeable. An inappropriate combination can halt the reaction entirely.[1][4][5]

Part 2: Systematic Troubleshooting Guide

Use this section to diagnose and solve specific experimental issues.

Scenario 1: No Reaction or Very Low Conversion (<10%)

If your reaction shows little to no product formation, a fundamental component is likely failing.

start Problem: No/Low Conversion check_catalyst 1. Verify Catalyst Activity - Use modern Pd(0) precatalyst? - Reaction under strict inert atmosphere? start->check_catalyst check_catalyst->start If No: Correct Setup check_reagents 2. Assess Reagent Quality - Are reagents fresh/pure? - Solvent anhydrous & degassed? check_catalyst->check_reagents If Yes check_reagents->start If No: Replace Reagents increase_temp 3. Increase Reaction Temperature - Increment by 10-20 °C. - Monitor for decomposition. check_reagents->increase_temp If Yes change_ligand 4. Re-evaluate Ligand Choice - Is ligand bulky/electron-rich enough? - Consult selection tables. increase_temp->change_ligand If No Improvement end_point Advanced Strategy Required change_ligand->end_point If Still No Reaction

Caption: A logical workflow for initial troubleshooting of failed reactions.

Detailed Solutions:

  • Cause: Inactive Catalyst

    • Explanation: The active L-Pd(0) species is the true catalyst. Starting with Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) requires an in situ reduction step that can be inefficient for challenging substrates.

    • Solution: Switch to a modern, air-stable Pd(0) precatalyst. Buchwald's G3 or G4 precatalysts (e.g., XPhos Pd G3) or PEPPSI-type catalysts are designed to cleanly and efficiently generate the active monoligated Pd(0) species needed for hindered substrates.[1] Always use rigorous inert atmosphere techniques (glovebox or Schlenk line with freeze-pump-thaw cycles) to prevent catalyst oxidation.[1]

  • Cause: Insufficient Thermal Energy

    • Explanation: The high activation energy of the C-Cl bond oxidative addition often requires significant thermal input.

    • Solution: Cautiously increase the reaction temperature in 10-20 °C increments. The upper limit is dictated by the boiling point of your solvent (e.g., Toluene at 111 °C, Dioxane at 101 °C). Monitor the reaction closely for any signs of starting material or product decomposition at higher temperatures.[1]

  • Cause: Suboptimal Ligand Choice

    • Explanation: Standard ligands like PPh₃ are often ineffective for sterically hindered aryl chlorides. The ligand must be both bulky enough to promote the formation of a monoligated, 14-electron L-Pd(0) complex and electron-rich enough to facilitate the oxidative addition into the strong C-Cl bond.

    • Solution: Employ a specialized ligand designed for challenging couplings. For Suzuki reactions, consider Buchwald-type biaryl phosphines (XPhos, SPhos, RuPhos).[1][2] For Buchwald-Hartwig aminations, ligands like BrettPhos or the Josiphos family are excellent starting points.[4] N-heterocyclic carbenes (NHCs) with flexible steric bulk have also proven highly effective.[6]

Scenario 2: Reaction Works, but Yield is Low with Significant Side Products

This often indicates that while the catalytic cycle is turning over, it is either slow or competing with undesired pathways.

  • Side Product: Hydrodehalogenation (Ar-Cl → Ar-H)

    • Explanation: The aryl chloride is reduced instead of coupled. This can be caused by β-hydride elimination from certain reagents or side reactions involving the solvent or base.

    • Solution: This is a common issue in Buchwald-Hartwig aminations. Optimizing the catalyst loading and temperature can minimize this pathway.[4] Ensure the base is not overly reactive under the chosen conditions.

  • Side Product: Homocoupling of Boronic Acid (Suzuki Reaction)

    • Explanation: Two molecules of the boronic acid coupling partner react to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0), or if the transmetalation step is slow.

    • Solution: Rigorously degas all solvents and reagents. Using a Pd(0) precatalyst avoids having excess Pd(II) at the start of the reaction. Bulky ligands like XPhos can also disfavor the species that lead to homocoupling.[1]

  • Side Product: Protodeboronation (Suzuki Reaction)

    • Explanation: The C-B bond of the boronic acid is cleaved by water, replacing it with a hydrogen atom. This is accelerated by high temperatures and extended reaction times.

    • Solution: Use a more stable boronate ester, such as a pinacol or MIDA ester. Use a freshly opened, finely powdered, anhydrous base like K₃PO₄ or Cs₂CO₃ to minimize water content.[1] If your solvent system contains water (e.g., Dioxane/H₂O), ensure the ratio is optimized and not excessive.[5]

Part 3: Reaction-Specific Optimization & Data Tables

While general principles apply, each reaction type has unique considerations.

Optimizing Suzuki-Miyaura Couplings

The key to a successful Suzuki-Miyaura reaction with a hindered thiazole chloride is balancing the catalyst's reactivity with its stability, primarily through ligand and base selection.

ParameterRecommendationRationale & Causality
Pd Precatalyst XPhos Pd G3/G4, Pd-PEPPSI-IPrThese are Pd(II) precatalysts that rapidly and cleanly form the active monoligated Pd(0)-NHC or Pd(0)-Phosphine species required for C-Cl bond activation.[1]
Ligand XPhos, SPhos, RuPhos (Biaryl Phosphines), IPr, IPent (NHCs)These ligands provide the necessary steric bulk to favor the monoligated active species and the electron-donating character to facilitate oxidative addition into the strong C-Cl bond.[1][2][6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ Strong, non-nucleophilic bases are required. K₃PO₄ and Cs₂CO₃ are particularly effective for challenging couplings as they are highly active and avoid side reactions like ester hydrolysis.[1][5]
Solvent Toluene, 1,4-Dioxane, THF (often with 5-10% H₂O)Aprotic polar solvents are standard. A small amount of water can help solubilize the base and facilitate the transmetalation step, but excess water can promote protodeboronation.[1][5]
Temperature 80 - 110 °CHigher temperatures are generally required to overcome the activation barrier for oxidative addition.[1]
Optimizing Buchwald-Hartwig Aminations

This reaction is notoriously sensitive to the specific combination of amine, aryl halide, ligand, and base.

ParameterRecommendationRationale & Causality
Pd Precatalyst BrettPhos Pd G3, RuPhos Pd G4Like in Suzuki couplings, modern precatalysts provide reliable access to the active Pd(0) catalyst, which is critical for reproducibility.[4][7]
Ligand BrettPhos (for primary amines), RuPhos (for secondary amines), tBuBrettPhos (for heteroaryl amines)Ligand choice is highly dependent on the amine nucleophile. These bulky, electron-rich ligands are designed to stabilize the palladium center and facilitate both oxidative addition and reductive elimination.[4]
Base NaOtBu, KOtBu, LHMDS Strong, non-nucleophilic alkoxide or amide bases are necessary to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle.[4][8]
Solvent Toluene, 2-MeTHF, CPMEAnhydrous, aprotic solvents are essential. Ethereal solvents like 2-MeTHF are often excellent choices.
Temperature 80 - 120 °CHigh temperatures are typically required, especially for less reactive aryl chlorides.[9]
Part 4: Experimental Protocols & Visualizations
The Palladium Cross-Coupling Catalytic Cycle

G cluster_cycle Catalytic Cycle LnPdn0 Active L-Pd(0) Catalyst OA_complex Oxidative Addition Complex (Ar-Pd(II)-Cl)L LnPdn0->OA_complex Oxidative Addition Trans_complex Transmetalation Complex (Ar-Pd(II)-Nu)L OA_complex->Trans_complex Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) Trans_complex->LnPdn0 Reductive Elimination Product Ar-Nu Product OA_barrier High energy barrier for Ar-Cl. Steric hindrance is CRITICAL here. OA_barrier->OA_complex ArCl Sterically Hindered Thiazole-Cl Nu Nucleophile (e.g., Ar-B(OH)₂ or R₂NH) Base Base

Caption: The key steps in a Pd-catalyzed cross-coupling cycle.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Screen

This protocol is a starting point for optimization. Ensure all glassware is oven- or flame-dried.

  • Glovebox Setup: Inside an inert atmosphere glovebox, add the sterically hindered thiazole chloride (1.0 equiv, e.g., 0.2 mmol), boronic acid or ester (1.2-1.5 equiv), powdered anhydrous K₃PO₄ (2.0-3.0 equiv), the selected palladium precatalyst (e.g., XPhos Pd G4, 2 mol%), and any additional ligand if required (2-4 mol%) to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to make a ~0.1 M solution) to the vial.

  • Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (start at 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor progress by taking small aliquots periodically (e.g., at 2, 6, and 24 hours) and analyzing by TLC, GC-MS, or LC-MS.

  • Work-up: After completion (or when no further progress is observed), cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination Screen

This reaction is highly sensitive to air and moisture. Strict inert techniques are mandatory.

  • Glovebox Setup: Inside an inert atmosphere glovebox, add the aryl chloride (1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a reaction vial with a stir bar.

  • Reagent Addition: In the glovebox, add the anhydrous, degassed solvent (e.g., 2-MeTHF). Finally, add the amine coupling partner (1.2-1.5 equiv). If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction: Seal the vial, remove from the glovebox, and place in a preheated heating block (e.g., 100 °C).

  • Monitoring & Work-up: Follow steps 4 and 5 from the Suzuki protocol. For the work-up, a gentle quench with a saturated aqueous NH₄Cl solution may be necessary before extraction.

  • Purification: Purify the crude product by column chromatography.

References
  • Mechanistic insight into difunctionalization of aryl chlorides via palladium/phosphine ligand/norbornene cooperative catalysis. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4. ACS Publications - Organic Letters. Available at: [Link]

  • Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. PMC. Available at: [Link]

  • Activation of "inert" alkenyl/aryl C-O bond and its application in cross-coupling reactions. PubMed. Available at: [Link]

  • Split cross-coupling via Rh-catalysed activation of unstrained aryl–aryl bonds. PMC. Available at: [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ResearchGate. Available at: [Link]

  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. ChemRxiv. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. Available at: [Link]

  • Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. ACS Publications - Organometallics. Available at: [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. Available at: [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ACS Publications - Organometallics. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications - Organometallics. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Science Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Unstable Chloromethyl Thiazole Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the critical challenges researchers face when isolating and purifyin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the critical challenges researchers face when isolating and purifying chloromethyl thiazole derivatives (such as 2-chloro-5-chloromethylthiazole, CCMT, and 4-chloromethylthiazole).

Because these intermediates are notoriously difficult to handle, this guide moves beyond basic instructions to explain the chemical causality behind their degradation and provides self-validating protocols to ensure your success in the lab.

Core Mechanistic FAQ: Understanding the Instability

Q: Why do chloromethyl thiazole intermediates degrade so rapidly during standard purification? A: The instability is driven by a highly favorable intermolecular reaction. The molecule possesses both a strong electrophile (the chloromethyl group) and a nucleophile (the basic nitrogen of the thiazole ring). When concentrated or subjected to thermal stress (e.g., during solvent evaporation or direct distillation), the molecules undergo rapid self-alkylation. This cascade leads to the formation of dimeric thiazolium salts, which quickly degrade into intractable polymeric tars[1][2].

Q: How can I temporarily stabilize the crude mixture before purification? A: If you cannot purify the intermediate immediately, keep it in a dilute solution using a polar aprotic solvent like Dimethylformamide (DMF). Research has demonstrated that chloromethyl thiazole derivatives exhibit enhanced stability in DMF compared to other solvents, minimizing decomposition prior to the next synthetic step[3][4].

Degradation FreeBase Chloromethyl Thiazole (Free Base) SelfAlk Intermolecular Self-Alkylation FreeBase->SelfAlk Thermal Stress HCl Addition of HCl (Protonation) FreeBase->HCl Quenching Polymer Oligomers & Polymeric Tars SelfAlk->Polymer Salt Thiazolium Hydrochloride (Stable Salt) HCl->Salt Prevents N-nucleophilicity

Caption: Degradation pathway of chloromethyl thiazole free base versus hydrochloride salt stabilization.

Troubleshooting Guide: Thermal Purification & Distillation

Attempting to distill the free base conventionally almost always results in exothermic polymerization and yield loss. To circumvent this, the addition of oligomeric polyethers is a field-proven technique[5][6].

Q: My distillation bottoms are turning black and viscous, and the yield is <30%. What is happening? A: You are experiencing thermal runaway self-alkylation. The localized "hot spots" in your distillation flask accelerate the nucleophilic attack of the thiazole nitrogen on the chloromethyl group.

Solution: The Polyether Stabilization Method By adding an oligomeric polyether (such as PEG-400) to the crude mixture, you create a stable, high-boiling matrix. The PEG acts as a heat transfer fluid that prevents localized overheating and lowers the thermodynamic activity of the degradation byproducts, allowing the target molecule to vaporize safely[5][7].

Step-by-Step Protocol: Polyether-Assisted Vacuum Distillation

Self-Validating System: This protocol relies on precise pressure control. If the distillation temperature exceeds 120°C, the vacuum is insufficient, and degradation will commence. If the distillate turns yellow, verify that your pressure is strictly below 4 mbar.

  • Solvent Removal: Strip the reaction solvent from the crude 2-chloro-5-chloromethylthiazole (CCMT) under mild vacuum (e.g., rotary evaporator at 30°C).

  • Matrix Addition: Add Polyethylene Glycol 400 (PEG-400) to the solvent-free crude product. The recommended mass ratio is 0.1 to 4 times the amount of the crude product[5][6].

  • Vacuum Equilibration: Connect the flask to a high-vacuum distillation setup. Gradually lower the pressure to between 1 mbar and 4 mbar[5]. Validation Checkpoint: Do not apply heat until the pressure stabilizes below 4 mbar.

  • Distillation: Slowly heat the distillation bottoms to a temperature between 70°C and 120°C[5].

  • Collection: Collect the pure CCMT distillate in a chilled receiving flask (0°C to 5°C). The product should be a colorless to pale-yellow liquid that may crystallize upon cooling.

Distillation Crude Crude CCMT (Solvent-free) PEG Add Oligomeric Polyether (e.g., PEG-400) Crude->PEG Vac Apply Vacuum (1 - 4 mbar) PEG->Vac Heat Heat Bottoms (70°C - 120°C) Vac->Heat Pure Pure CCMT Distillate (>98% Purity) Heat->Pure Distillation

Caption: Workflow for the vacuum distillation of CCMT using oligomeric polyether stabilization.

Troubleshooting Guide: Salt Formation & Crystallization

For applications where distillation is not feasible, or for handling highly reactive variants like 4-chloromethylthiazole, isolating the compound as a hydrochloride salt is the most robust purification strategy[1].

Q: How does forming a salt prevent degradation? A: Treating the crude free base with hydrochloric acid protonates the nucleophilic nitrogen on the thiazole ring. This forms a thiazolium hydrochloride salt, completely deactivating the nitrogen's nucleophilicity and shutting down the self-alkylation pathway[1].

Step-by-Step Protocol: Hydrochloride Salt Crystallization

Self-Validating System: The success of this protocol is confirmed by the physical state of the product. A free-flowing, white crystalline solid indicates successful protonation and high purity. A sticky or discolored solid indicates trapped free base or moisture, requiring re-slurrying in cold ether.

  • Dilution: Dissolve the crude chloromethyl thiazole in an inert, dry solvent such as diethyl ether or dichloromethane (DCM) at 0°C.

  • Acidification: Slowly bubble dry HCl gas into the solution, or add a stoichiometric amount of a standardized solution of HCl in dioxane/ether. Validation Checkpoint: A white precipitate should begin forming immediately. Ensure the reaction is kept below 10°C to prevent exothermic side reactions.

  • Maturation: Stir the suspension at 5°C for 2 to 12 hours to ensure complete precipitation and crystal maturation[1].

  • Isolation: Filter the solid under a blanket of dry nitrogen (the salt can be hygroscopic).

  • Washing & Drying: Wash the filter cake with cold, dry diethyl ether to remove non-basic organic impurities. Dry under vacuum at room temperature.

Quantitative Data: Method Comparison

To assist in choosing the correct purification strategy, the following table summarizes the operational parameters and expected outcomes of the primary methods.

Purification MethodTarget IntermediateOperating TempPressureExpected PurityShelf-Life (Post-Purification)
Polyether Distillation 2-chloro-5-chloromethylthiazole70°C – 120°C1 – 4 mbar> 98%Days to Weeks (Store at -20°C)
HCl Salt Crystallization 4-chloromethylthiazole0°C – 5°CAtmospheric> 95%Months (Store desiccated at RT)
Direct Distillation (No PEG) Any> 120°C> 10 mbar< 60% (High Tar)Hours (Rapid degradation)

References

  • Decker, M., Steinbach, D., & Taschner, T. (2004).Method for purifying 2-chloro-5-chloromethyl thiazole (US Patent No. US20040011639A1). U.S. Patent and Trademark Office.
  • Bristow, J. T. (2015).Method of producing thiamethoxam (WIPO Patent No. WO2015180585A1). World Intellectual Property Organization.

Sources

Optimization

Technical Support Center: Solvent Optimization for 4-(Chloromethyl)thiazole Substitution

Topic: Optimizing solvent selection for 4-(chloromethyl)thiazole substitution reactions. Document ID: TSC-2025-CMT-001 Last Updated: October 2025 Assigned Specialist: Senior Application Scientist, Process Chemistry Divis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing solvent selection for 4-(chloromethyl)thiazole substitution reactions. Document ID: TSC-2025-CMT-001 Last Updated: October 2025 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Solubility vs. Stability Paradox

Welcome to the Technical Support Center. If you are working with 4-(chloromethyl)thiazole (typically the hydrochloride salt, CAS 7709-58-2) , you are likely encountering a common frustration: the "Solubility vs. Stability Paradox."

This intermediate is a critical building block for antiretrovirals (e.g., Ritonavir) and neonicotinoids (e.g., Thiamethoxam). However, its reactivity profile presents a binary trap:

  • The Salt Form: Stable but insoluble in most non-polar organic solvents.

  • The Free Base: Soluble in organics but thermally unstable and prone to rapid polymerization ("black tar" formation).

This guide provides a decision matrix to navigate these competing factors, ensuring high yields and purity.

Module 1: Solvent Selection Matrix

User Question: "I need to react 4-(chloromethyl)thiazole HCl with a secondary amine. Which solvent gives the best balance of rate and purity?"

Technical Diagnosis: The choice depends entirely on your workup capabilities and the nucleophilicity of your coupling partner. 4-(chloromethyl)thiazole is a benzylic-like halide; it is highly activated for


 reactions but susceptible to solvolysis (

) in protic media.
Solvent Performance Table
Solvent ClassExamplesSolubility (HCl Salt)Reactivity ProfileRisk FactorRecommended For
Polar Aprotic DMF, DMSO, NMPHigh Excellent (

)
High boiling point makes removal difficult; aqueous workup required.Weak nucleophiles; small-scale discovery chemistry.
Polar Protic Methanol, EthanolModerate Good High Solvolysis Risk. Alcohol competes as a nucleophile (ether formation).Highly reactive amines (where amine

solvent

).
Chlorinated DCM, ChloroformLow Low (Heterogeneous) Slow kinetics unless free-based in situ.Biphasic reactions with aqueous base.
Biphasic Toluene/Water, DCM/WaterN/A Tunable Requires Phase Transfer Catalyst (PTC) or vigorous stirring.Process Scale (Preferred).
Decision Logic: Selecting Your System

The following decision tree illustrates the logical flow for selecting a solvent system based on your specific reaction constraints.

SolventSelection Start START: Define Constraints Nucleophile Is the Nucleophile Water Tolerant? Start->Nucleophile Biphasic Biphasic System (DCM/Water + Base) Nucleophile->Biphasic Yes (e.g., Aliphatic Amines) Anhydrous Anhydrous System Required Nucleophile->Anhydrous No (e.g., Alkoxides, Grignards) Scale Reaction Scale? Scale->Biphasic Large (>100g) Biphasic->Scale DMF Polar Aprotic (DMF/DMSO) + Organic Base (TEA/DIPEA) Anhydrous->DMF Weak Nucleophile Alcohol Protic Solvent (EtOH) *Only for fast amines* Anhydrous->Alcohol Strong Nucleophile (Risk of Solvolysis)

Figure 1: Decision logic for solvent selection based on nucleophile tolerance and reaction scale.

Module 2: Troubleshooting "Black Tar" (Polymerization)

User Question: "I neutralized the HCl salt in water, extracted into DCM, and concentrated it. The flask turned into a black, insoluble tar. What happened?"

Technical Diagnosis: You encountered Self-Alkylation . The 4-(chloromethyl)thiazole free base contains both a nucleophile (the thiazole nitrogen) and an electrophile (the chloromethyl group). In concentrated solution or upon heating, it reacts with itself to form a quaternary ammonium polymer.

The Mechanism of Failure
  • Neutralization: Base removes HCl, generating the free base.

  • Concentration: As solvent is removed, the concentration of free base increases.

  • Polymerization: Molecule A attacks Molecule B. This chain reaction is exothermic and autocatalytic.

Polymerization Monomer Free Base Monomer (Stable in dilute soln) Dimer Dimer Species (Quaternary Salt) Monomer->Dimer Self-Alkylation (High Conc/Heat) Polymer Black Tar (Cross-linked Polymer) Dimer->Polymer Chain Propagation

Figure 2: The self-alkylation pathway leading to irreversible product loss.

Corrective Protocol: In-Situ Neutralization

Never isolate the free base. Instead, generate it in the presence of your nucleophile.

Protocol:

  • Dissolve Nucleophile (1.1 eq) and Base (e.g.,

    
     or 
    
    
    
    , 2.0 eq) in the solvent (e.g., DMF or Acetonitrile).
  • Cool the mixture to 0°C.

  • Add 4-(chloromethyl)thiazole HCl solid in portions.

    • Why? The solid salt dissolves slowly.[1][2] As it dissolves, it is immediately neutralized and captured by the nucleophile before it can find another thiazole molecule to polymerize with.

Module 3: The Ritonavir-Style Coupling (Biphasic Strategy)

User Question: "I am trying to replicate a Ritonavir intermediate synthesis. The literature mentions water/ethyl acetate, but the conversion is low."

Technical Diagnosis: Biphasic reactions rely on Phase Transfer . If the conversion is low, your nucleophile is likely staying in the organic phase while the thiazole salt remains in the aqueous phase (or vice versa), with no transfer mechanism.

Optimized Biphasic Protocol

This method uses water to hold the base and salt, and an organic solvent for the product, minimizing polymerization risk.

Reagents:

  • 4-(chloromethyl)thiazole HCl (1.0 eq)[1]

  • Amine/Urea Nucleophile (1.0 - 1.2 eq)

  • Sodium Bicarbonate (

    
    ) (2.5 eq)
    
  • Solvent: Ethyl Acetate (EtOAc) or DCM

  • Critical Additive: Water (approx. 5-10 volumes)

Step-by-Step:

  • Preparation: Dissolve

    
     in water. Add the Amine Nucleophile and EtOAc to the reactor.
    
  • Addition: Add 4-(chloromethyl)thiazole HCl solid to the biphasic mixture under vigorous stirring.

  • Reaction: The

    
     neutralizes the HCl salt at the interface. The free base partitions into the EtOAc layer where it reacts with the amine.
    
    • Pro-Tip: If reaction is slow, add 5 mol% TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst to shuttle the reacting species.

  • Workup: Separate layers. Wash organic layer with water (removes unreacted thiazole salt). Dry and concentrate.

Module 4: Solvolysis Risks in Alcohols

User Question: "I used methanol to improve solubility. My LCMS shows a mass peak of M+31 (or M-35+31). Is this an impurity?"

Technical Diagnosis: Yes. You have formed the methyl ether . In methanol (MeOH), 4-(chloromethyl)thiazole undergoes solvolysis. The solvent acts as the nucleophile, displacing the chloride.

  • Observation: Mass shift of

    
     (
    
    
    
    amu net change, but chemically distinct).
  • Mechanism: Likely

    
     facilitated by the protic solvent stabilizing the transition state carbocation [1].[3]
    

Fix:

  • Switch to Isopropanol (IPA) : Steric bulk reduces solvolysis rate compared to MeOH/EtOH.

  • Switch to Aprotic Solvents : Acetonitrile is the closest polarity match without the nucleophilic hydroxyl group.

References

  • National Institutes of Health (NIH). (2015). Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. PubMed Central. Available at: [Link]

  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

  • Google Patents. (2001). WO2001021603A1 - A process for the synthesis of ritonavir.

Sources

Troubleshooting

Avoiding polymerization side reactions in thiazole alkylation

A Guide to Overcoming Polymerization and Other Side Reactions Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to help you troubleshoot and optimize the N-alkylation of...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Polymerization and Other Side Reactions

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to help you troubleshoot and optimize the N-alkylation of thiazole derivatives, a crucial transformation that is often complicated by undesired side reactions, most notably polymerization. As your Senior Application Scientist, I will walk you through the mechanistic underpinnings of these issues and provide actionable, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during thiazole alkylation.

Q1: My thiazole alkylation reaction turned into a dark, insoluble tar. What happened?

A1: This is a classic sign of polymerization. The desired reaction is the alkylation of the thiazole nitrogen to form a stable N-alkyl thiazolium salt. However, under certain conditions, a highly reactive intermediate is formed, which can initiate a chain reaction, leading to insoluble polymeric material. The root cause is almost always the unintended deprotonation of the C2-proton on the thiazolium ring.

Q2: I'm not getting polymerization, but my yield is low and LCMS shows a complex mixture of products. What are the likely side reactions?

A2: Besides polymerization, several other issues can arise:

  • No Reaction: The alkylating agent may be too weak, the temperature too low, or the thiazole nitrogen not sufficiently nucleophilic.

  • Competing S-Alkylation: For thiazole-2-thiones or related structures, alkylation can occur on the exocyclic sulfur atom, competing with the desired N-alkylation.[1]

  • C2-Functionalization: If a strong base is used (e.g., organolithiums), it can deprotonate the C2-proton of the starting thiazole before N-alkylation, leading to a nucleophilic C2-anion that can be trapped by the alkylating agent.[2]

  • Degradation: Thiazolium salts, particularly those without substitution at C2, can be unstable under strongly basic conditions or high heat, leading to ring-opening or other decomposition pathways.

Q3: Why is the C2-proton so problematic after N-alkylation?

A3: The nitrogen atom in a neutral thiazole ring is a reasonably good nucleophile. After it attacks an alkylating agent, it becomes quaternized and positively charged. This positive charge on the nitrogen acts as a powerful electron-withdrawing group, significantly increasing the acidity of the adjacent C2-proton.[2] While a strong base is needed to deprotonate a neutral thiazole at C2, a much weaker base can deprotonate the resulting thiazolium salt at the same position.[1][2]

Part 2: The Mechanism of Polymerization

Understanding the mechanism of polymerization is critical to preventing it. The process is initiated by the formation of a thiazolium ylide (or its carbene resonance form), a highly nucleophilic species.

The desired N-alkylation is typically a kinetically favored process. However, if the reaction conditions (e.g., a strong base, high temperature) allow for the deprotonation of the C2-proton, the resulting ylide can attack an electrophilic site on another thiazolium molecule, initiating polymerization.

cluster_main Desired Pathway: N-Alkylation cluster_side Side Reaction Pathway: Polymerization Thiazole Thiazole Thiazolium N-Alkyl Thiazolium Salt (Product) Thiazole->Thiazolium SN2 Reaction (Kinetic Product) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Thiazolium Ylide Thiazolium Ylide (Nucleophilic Intermediate) Thiazolium->Ylide C2-Deprotonation (Acid-Base Rxn) Thiazolium2 Another Thiazolium Ion (Electrophile) Base Strong Base (B:) Base->Ylide Dimer Dimer Intermediate Ylide->Dimer Nucleophilic Attack Thiazolium2->Dimer Polymer Polymer/Tar Dimer->Polymer Propagation...

Caption: Desired N-alkylation vs. the polymerization side reaction pathway.

Part 3: Troubleshooting and Optimization Workflow

If you are facing issues with your thiazole alkylation, follow this logical workflow to diagnose and solve the problem.

start Reaction Failure (Low Yield / Polymer) check_polymer Is significant polymer/tar visible? start->check_polymer polymer_yes YES: Polymerization is dominant check_polymer->polymer_yes Yes polymer_no NO: Low yield or complex mixture check_polymer->polymer_no No reduce_base 1. Reduce Base Strength (e.g., NaH -> K2CO3 or DIPEA) polymer_yes->reduce_base lower_temp 2. Lower Reaction Temperature (e.g., 80°C -> RT or 0°C) reduce_base->lower_temp change_solvent 3. Change Solvent (e.g., DMF -> MeCN or THF) lower_temp->change_solvent recheck1 Re-evaluate Reaction change_solvent->recheck1 check_sm Are starting materials stable and pure? polymer_no->check_sm sm_bad Purify/verify starting materials check_sm->sm_bad No sm_ok YES check_sm->sm_ok check_conditions Are reaction conditions appropriate? sm_ok->check_conditions conditions_bad NO check_conditions->conditions_bad No increase_temp 1. Increase Temperature Cautiously conditions_bad->increase_temp stronger_alkyl 2. Use a More Reactive Alkylating Agent (e.g., R-Br -> R-I or R-OTf) increase_temp->stronger_alkyl polar_solvent 3. Use a More Polar Solvent (e.g., THF -> DMF) stronger_alkyl->polar_solvent recheck2 Re-evaluate Reaction polar_solvent->recheck2

Caption: Troubleshooting workflow for thiazole alkylation reactions.

Part 4: Deep Dive into Reaction Parameters

The success of your reaction depends on a careful balance of several factors. This is a clear case where kinetic control is desired over thermodynamic control.[3][4] You want the N-alkylation to happen quickly and irreversibly, without providing the energy or reagents necessary to initiate the C2-deprotonation side reaction.

Table 1: Impact of Base Selection on Reaction Outcome

The choice of base is the most critical factor in preventing polymerization. Strong bases readily deprotonate the C2-position of the thiazolium product, leading to the reactive ylide intermediate.

Base TypeExamplespKa (Conjugate Acid)Typical OutcomeRecommendation
Very Strong NaH, LiHMDS, t-BuOK35-40High risk of polymerization. Promotes rapid C2-deprotonation.[1]AVOID unless C2-functionalization is the goal.
Moderate (Inorganic) K₂CO₃, Cs₂CO₃~10.3Good. Often sufficient to facilitate alkylation without causing significant polymerization.First choice for standard alkylations.
Hindered (Organic) DIPEA, DBU~11Excellent. Non-nucleophilic and sterically bulky, minimizing interaction with the C2-proton.Ideal for sensitive substrates or when inorganic bases cause solubility issues.
Weak (Organic) Triethylamine (TEA)~10.8Can be effective, but may require heat, which can promote side reactions.Use with caution; DIPEA is often a better choice.
Solvent and Temperature Effects
  • Solvents: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used to ensure solubility of the thiazole and the resulting salt.[5] However, highly polar solvents like DMF can sometimes promote side reactions. If polymerization is an issue, switching from DMF to a less polar solvent like acetonitrile or THF can be beneficial.

  • Temperature: Heat accelerates both the desired alkylation and the undesired side reactions. The goal is to find the minimum temperature required for the N-alkylation to proceed at a reasonable rate.

    • Kinetic Control (Favorable): Low temperatures (0 °C to RT). This favors the faster-forming product, which is typically the desired N-alkylated thiazolium salt.[4]

    • Thermodynamic Control (Unfavorable): High temperatures (reflux). This provides enough energy to overcome activation barriers for side reactions and decomposition, potentially leading to polymerization.[3]

Part 5: Validated Experimental Protocols

Here are two protocols designed to minimize polymerization for different scenarios.

Protocol 1: General-Purpose N-Alkylation with a Reactive Alkyl Halide

This protocol is suitable for reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and substrates not prone to degradation. It uses a moderate base to prevent C2-deprotonation.

Objective: Synthesize N-benzyl-4-methylthiazolium bromide.

Materials:

  • 4-methylthiazole (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methylthiazole (1.0 eq) and anhydrous acetonitrile (to achieve a 0.2 M concentration).

  • Add powdered anhydrous potassium carbonate (2.0 eq) to the solution.

  • While stirring vigorously, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LCMS by taking a small aliquot, filtering it, and diluting it.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts.

  • Wash the celite pad with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure. The resulting thiazolium salt is often a solid or oil that can be precipitated or washed with a non-polar solvent like diethyl ether or ethyl acetate to remove non-polar impurities.

Protocol 2: Alkylation of a Sensitive Substrate with a Less Reactive Alkylating Agent

This protocol uses a hindered organic base and slightly elevated temperatures, providing a balance for less reactive partners while still suppressing polymerization.

Objective: Synthesize an N-alkylated thiazolium salt from a complex thiazole and a secondary alkyl bromide.

Materials:

  • Substituted Thiazole (1.0 eq)

  • Alkyl Bromide (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a dry, sealed reaction vessel (e.g., a sealed tube or vial), dissolve the substituted thiazole (1.0 eq) in the chosen anhydrous solvent (DCM or THF, 0.1-0.2 M).

  • Add the alkyl bromide (1.5 eq) to the solution.

  • Add DIPEA (2.0 eq) via syringe.

  • Seal the vessel and heat the reaction to 40-50 °C with stirring. Caution: Do not exceed the boiling point of the solvent in a sealed vessel.

  • Monitor the reaction every 4-6 hours by LCMS until the starting material is consumed.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with additional solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove DIPEA), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify as necessary, typically via precipitation or recrystallization.

By understanding the underlying mechanisms and carefully controlling your reaction parameters, particularly the choice of base and temperature, you can successfully navigate the challenges of thiazole alkylation and achieve high yields of your desired N-alkylated products while avoiding the formation of polymeric tars.

References
  • Benchchem. (n.d.). Protocol for the Selective N-alkylation of 6-Chlorobenzo[d]thiazole-2-thiol.
  • ResearchGate. (2025). Synthesis of thiazolium salts and their screening for catalytic activity.
  • Metrangolo, P., et al. (2022). Thiazolium Salts as Chalcogen Bond Donors. Crystal Growth & Design, 22(8), 4646-4654.
  • Taylor & Francis Online. (n.d.). Regioselective Alkylation of Thiazolylsulfonamides: Direct and Efficient Synthesis of 3-Alkylthiazolidene Derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Organic Chemistry Portal. (n.d.). Stetter Reaction.
  • Schröder, L., et al. (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C–H Activation. Journal of the American Chemical Society, 141(22), 8997-9007.
  • Cadet, M., et al. (2023). On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis. ACS Organic & Inorganic Au, 3(3), 241-248.
  • ResearchGate. (2025). Thiazolium Ylide-Catalyzed Intramolecular AldehydeKetone Benzoin-Forming Reactions: Substrate Scope.
  • Wikipedia. (2023). Thermodynamic reaction control. In Wikipedia.
  • Riehl, P. S., et al. (2020). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv.
  • chemistry.stackexchange.com. (2016). Thermodynamic vs kinetic reaction control with radical substitution.
  • MDPI. (2019). Substituted Azolium Disposition: Examining the Effects of Alkyl Placement on Thermal Properties. Molecules, 24(2), 253.
  • ResearchGate. (2025). Synthesis of a Thiazole N-Oxide-based π-Conjugated Polymer via Direct Arylation Polycondensation under Mild Conditions.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

Sources

Optimization

Storage stability of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole at room temp

CAS: 1503142-43-5 | Role: Key Intermediate (Epothilone Synthesis)[1] Core Stability Directive Status: UNSTABLE at Room Temperature (RT) Severity: High (Moisture Sensitive / Acid-Labile)[1] This compound is a benzylic-lik...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1503142-43-5 | Role: Key Intermediate (Epothilone Synthesis)[1]

Core Stability Directive

Status: UNSTABLE at Room Temperature (RT) Severity: High (Moisture Sensitive / Acid-Labile)[1]

This compound is a benzylic-like halide equivalent on a heteroaromatic ring.[1] It possesses a "self-destruct" mechanism where moisture ingress triggers a cascade of degradation.[1]

Storage Protocol (Mandatory)
ParameterRequirementScientific Rationale
Temperature -20°C (Long-term) Retards the kinetics of spontaneous hydrolysis and dimerization.[1]
Atmosphere Argon or Nitrogen Displaces moisture.[1][2] The C-Cl bond is highly susceptible to hydrolysis.[1]
Container Amber, Tightly Sealed Prevents photolytic degradation; Teflon-lined caps prevent HCl leakage.[1]
Solvent Store as Solid Do not store in solution. In solution (especially protic solvents like MeOH), solvolysis occurs rapidly.[1]
Troubleshooting Guide

Use this logic flow to diagnose issues with your batch.

Issue A: The solid has turned from white/off-white to yellow or brown. [1]
  • Diagnosis: Acid-Catalyzed Decomposition. [1]

    • Mechanism: Moisture hydrolyzed a fraction of the chloromethyl groups (

      
      ), releasing HCl .[1] The generated HCl protonates the thiazole nitrogen (causing the color change to yellow) and catalyzes the cleavage of the acid-labile tert-butyl-like ether (2-methoxypropan-2-yl group).[1]
      
  • Action:

    • Dissolve the solid in

      
      .
      
    • Wash immediately with cold saturated

      
       (to neutralize HCl).
      
    • Dry over

      
       and concentrate.
      
    • Re-analyze (NMR/TLC). If purity is >90%, use immediately.[1] If brown tar remains, discard.[1]

Issue B: NMR shows a new set of signals (Shift of

peak).
  • Diagnosis: Hydrolysis or Solvolysis. [1]

    • Observation: The singlet for

      
       (typically 
      
      
      
      ppm) diminishes, and a new singlet appears upfield (
      
      
      ppm) corresponding to the alcohol (
      
      
      ).[1]
  • Action:

    • This is irreversible.[1] If the alcohol contaminant is <10%, you may proceed with excess reagent. If >10%, purify via flash chromatography using neutralized silica (add 1%

      
       to the eluent) to prevent on-column degradation.[1]
      
Issue C: The material is sticky or fuming.
  • Diagnosis: Advanced Degradation. [1]

    • Mechanism: The release of HCl has created a hygroscopic salt form of the thiazole. The "fumes" are HCl gas escaping.

  • Action: DISCARD immediately. The material is likely compromised beyond rescue, and the cleavage of the side chain is probable.

Scientific Deep Dive: The "Autocatalytic Loop"

To understand why this molecule is unstable, one must look at the interplay between its two functional groups: the electrophilic chloromethyl handle and the acid-sensitive tertiary ether .[1]

Degradation Pathway Diagram

The following diagram illustrates the cascade failure triggered by moisture.

DegradationPathway Start Intact Molecule (Chloromethyl Thiazole) Hydrolysis Hydrolysis Product (Hydroxymethyl Thiazole) Start->Hydrolysis Slow Spontaneous Hydrolysis Protonation Protonated Thiazole (Yellow Coloration) Start->Protonation + HCl EtherCleavage Side-Chain Cleavage (Loss of Methoxy Group) Start->EtherCleavage + HCl (Acid Catalysis) Moisture Moisture (+H2O) Moisture->Hydrolysis HCl HCl Released Hydrolysis->HCl Generates HCl->Start Autocatalysis

Figure 1: The moisture-triggered degradation cascade.[1] Note that the generation of HCl accelerates the destruction of the ether side-chain (2-methoxypropan-2-yl), rendering the molecule useless for Epothilone synthesis.[1]

Frequently Asked Questions (FAQ)

Q: Can I ship this compound on blue ice (4°C)? A: Yes, for transit times under 48 hours. However, the vial must be parafilm-sealed and under inert gas.[1] For international or longer transit, dry ice (-78°C) is required to prevent hydrolysis.[1]

Q: I need to purify my batch. Can I use standard silica gel? A: Risky. Standard silica is slightly acidic (


).[1] This can trigger the cleavage of the methoxy group or hydrolysis of the chloride.
  • Recommendation: Use Basic Alumina or silica gel pre-treated with 1% Triethylamine (

    
    ) in Hexanes to buffer the acidity.[1]
    

Q: Is this compound toxic? A: Yes, treat as a Vesicant. Like mustard gas analogs, chloromethyl heterocycles are powerful alkylating agents. They can cause severe skin burns and respiratory damage.[1] Always handle in a fume hood.[1]

Q: Can I store it in a stock solution of DMSO or DMF? A: No. While soluble, these polar aprotic solvents can slowly displace the chloride over time (forming the aldehyde via Kornblum oxidation mechanisms or simply increasing the rate of hydrolysis if wet). Prepare solutions immediately before use.

Experimental Protocol: Purity Rescue

Use this method if your material has slightly yellowed but is not yet a tar.[1]

  • Preparation: Pack a small glass column with Basic Alumina (Activity Grade III) .

  • Loading: Dissolve the crude thiazole in a minimal amount of 10% Ethyl Acetate in Hexanes.

  • Elution: Elute rapidly with 10-20% Ethyl Acetate/Hexanes.

  • Collection: Collect the main fraction. The yellow impurity (protonated species/polymer) will stick to the baseline.

  • Evaporation: Concentrate under reduced pressure at room temperature (do not heat above 30°C).

References
  • Nicolaou, K. C., et al. (1997). "Total Synthesis of Epothilone A: The Macrolactonization Approach." Angewandte Chemie International Edition, 36(5), 525-527.[1] [1]

    • Context: Establishes the synthesis and handling of the thiazole fragment for Epothilone gener
  • ChemScene Technical Data. (2024). "4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole Storage & Handling."

    • Context: Verification of cold-chain storage requirements (2-8°C minimum, sealed).
  • Taylor, R. E., & Chen, Y. (2001). "Total Synthesis of Epothilones B and D." Organic Letters, 3(14), 2221-2224.[1] [1]

    • Context: Details the sensitivity of the chloromethyl thiazole intermedi

Sources

Troubleshooting

Removing unreacted starting material from thiazole synthesis mixtures

Technical Support Center: Thiazole Synthesis Purification Ticket ID: THZ-PUR-001 | Status: Open | Priority: High Overview: The Challenge of the "Dirty" Thiazole Thiazole synthesis—most commonly via the Hantzsch condensat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiazole Synthesis Purification Ticket ID: THZ-PUR-001 | Status: Open | Priority: High

Overview: The Challenge of the "Dirty" Thiazole

Thiazole synthesis—most commonly via the Hantzsch condensation (reaction of


-haloketones with thioamides/thioureas)—is a staple in medicinal chemistry. However, the reaction rarely proceeds to quantitative completion. The crude mixture often contains:
  • The Product: The desired thiazole (weakly basic, pKa ~2.5).

  • Impurity A: Unreacted

    
    -haloketone (Neutral, highly reactive, lachrymator/toxic).
    
  • Impurity B: Unreacted Thioamide (Neutral/Weakly acidic, polar, often difficult to separate by silica).

  • Impurity C: Dehydrohalogenated byproducts or dimers.

This guide provides a modular troubleshooting protocol to isolate pure thiazoles, moving from bulk chemical separation to precision polishing.

Part 1: The First Line of Defense – Acid-Base Extraction

User Question: "I have unreacted starting material visible on TLC. Column chromatography is separating them poorly. Is there a bulk method to clean this up before the column?"

The Solution: Leverage the basicity of the thiazole nitrogen. Unlike the starting materials, thiazoles can be reversibly protonated to become water-soluble.

The Logic (The pKa Switch):

  • Thiazole: pKa (conjugate acid)

    
     2.[1]5. At pH < 1, it exists as a water-soluble salt (
    
    
    
    ).
  • Thioamide: pKa (conjugate acid)

    
     -1.8. It remains neutral (and organic-soluble) even in strong acid.
    
  • 
    -Haloketone:  Neutral. Remains organic-soluble.
    

Protocol: The "Reverse-Extraction" Workup

  • Dissolution: Dissolve the crude reaction residue in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate ).

  • Protonation (Extraction 1): Extract the organic layer 2x with 1.0 M HCl .

    • Result: The Thiazole moves to the Aqueous Layer . The impurities (Thioamide, Haloketone) stay in the Organic Layer .

  • Wash: Wash the combined acidic aqueous layers once with fresh DCM to remove entrained impurities.

  • Basification (Recovery): Cool the aqueous layer on ice. Slowly add 2.0 M NaOH or saturated NaHCO

    
      until pH > 9.
    
    • Result: The Thiazole deprotonates and precipitates or forms an oil.

  • Extraction 2: Extract the basic aqueous mixture 3x with DCM or EtOAc. Dry over Na

    
    SO
    
    
    
    and concentrate.

Data Summary: Solubility Behavior

Component State at pH 7 (Organic) State at pH 1 (Aqueous HCl) Location after Acid Wash
Thiazole Product Neutral (Soluble) Cationic (Soluble) Aqueous Phase

|


-Haloketone  | Neutral (Soluble) | Neutral (Insoluble) | Organic Phase  |
| Thioamide  | Neutral (Soluble) | Neutral (Insoluble) | Organic Phase  |

Part 2: Visualization – The Extraction Workflow

AcidBaseWorkup Start Crude Reaction Mixture (Thiazole + Haloketone + Thioamide) Dissolve Dissolve in DCM/EtOAc Start->Dissolve AddAcid Add 1M HCl (pH < 1) Partition Layers Dissolve->AddAcid OrgLayer1 Organic Layer (Contains Impurities) AddAcid->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Contains Thiazole-H+) AddAcid->AqLayer1 Protonated Species Discard Discard / Recycle (Haloketone & Thioamide) OrgLayer1->Discard Basify Basify with NaOH/NaHCO3 (pH > 9) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalProd Pure Thiazole Extract->FinalProd

Caption: Logical flow for separating basic thiazoles from neutral starting materials using pH manipulation.

Part 3: Scavenging Techniques (Polishing)

User Question: "I cannot use acid extraction because my molecule has other acid-sensitive groups (e.g., acetals, Boc-groups). How do I remove the excess


-haloketone?"

The Solution: Use Solid-Supported Scavengers . These are functionalized polymer resins that react selectively with impurities, allowing you to filter them away.

1. Removing


-Haloketones (Electrophiles) 
  • Reagent: Polymer-supported Thiol (e.g., SiliaMetS® Thiol) or Amine (e.g., Trisamine resin).

  • Mechanism: The resin acts as a nucleophile, attacking the reactive carbon of the haloketone.

  • Protocol:

    • Dissolve crude mixture in THF or DCM.

    • Add 2–3 equivalents (relative to the impurity) of Thiol resin .

    • Stir at room temperature for 1–4 hours.

    • Filter through a fritted funnel. The impurity remains trapped on the solid resin.

2. Removing Thioamides (Nucleophiles)

  • Challenge: Thioamides are less reactive.

  • Reagent: Electrophilic resins (e.g., Isocyanate resin) can sometimes be used, but efficiency varies.

  • Alternative: If the thioamide is stubborn, crystallization is often superior. Many Hantzsch thiazoles form hydrobromide salts that crystallize directly from the reaction solvent (often Ethanol) upon cooling.

    • Action: Cool reaction to 0°C. Filter the precipitate. Wash with cold EtOH.[2] This leaves the soluble thioamide in the filtrate.

Part 4: Chromatography Troubleshooting

User Question: "My thiazole streaks (tails) badly on the silica column, contaminating other fractions."

The Root Cause: The basic nitrogen of the thiazole interacts with the acidic silanol groups (Si-OH) on the silica gel surface, causing drag.

The Fix: Neutralize the silica surface by adding a "modifier" to your mobile phase.

MethodProtocolNotes
Triethylamine (Et

N)
Add 1% Et

N
to the mobile phase (e.g., 1% Et

N in Hexane/EtOAc).
Pre-wash the column with the modifier for best results.
Ammonia (NH

)
Use 1% concentrated NH

OH
in DCM/MeOH mixtures.
Best for very polar thiazoles requiring MeOH.
Alumina Switch from Silica Gel to Neutral Alumina .Alumina is less acidic and reduces streaking for basic heterocycles.

Part 5: Detailed Experimental Protocol (Hantzsch Workup)

Standard Operating Procedure for a 5.0 mmol Scale Reaction

  • Reaction: Combine 5.0 mmol

    
    -bromoacetophenone and 5.5 mmol thioamide in 10 mL Ethanol. Reflux for 2 hours.
    
  • Precipitation Check: Cool to room temperature.

    • If solid forms: Filter the hydrobromide salt.[2] Wash with 5 mL cold EtOH (removes unreacted haloketone).

    • If no solid: Evaporate Ethanol to dryness.

  • Partition: Dissolve residue in 20 mL DCM.

  • Acid Wash: Transfer to a separatory funnel. Add 20 mL 1M HCl . Shake vigorously.

    • Drain: Keep the upper (aqueous) layer. (Check pH to ensure it is < 1).

    • Repeat: Extract organic layer again with 10 mL 1M HCl. Combine aqueous layers.[1][2][3]

  • Neutralization: Place combined aqueous layers in a beaker with a stir bar. Add solid Na

    
    CO
    
    
    
    or 2M NaOH dropwise until pH
    
    
    10. Product should cloud out.
  • Final Extraction: Extract the aqueous mixture with

    
     mL DCM.
    
  • Drying: Dry combined organics over MgSO

    
    , filter, and concentrate.
    

References

  • BenchChem.The Dual Nature of Reactivity: An In-depth Technical Guide to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Haloketones in Organic Synthesis. (Accessed 2025).[2][4][5] 
    
  • Organic Chemistry Portal. Synthesis of Thiazoles. (Accessed 2025).[2][4][6][5]

  • SiliCycle. SiliaMetS® Metal & Organic Scavengers User Guide. (Accessed 2025).[2][4][6][5]

  • Wikipedia. Thiazole: Properties and Reactions. (Accessed 2025).[2][4][6][5]

  • Chemistry LibreTexts. Alpha Halogenation of Aldehydes and Ketones. (Accessed 2025).[2][4][6][5]

Sources

Optimization

Technical Guide: Minimizing Dimer Formation &amp; Side Reactions in Chloromethyl Thiazole Nucleophilic Substitutions

Topic: Minimizing Dimer Formation During Nucleophilic Attack on Chloromethyl Thiazoles Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A, Protocols, Troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Dimer Formation During Nucleophilic Attack on Chloromethyl Thiazoles Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A, Protocols, Troubleshooting)

Core Concept: Defining the "Dimer" Problem

In the synthesis of thiazole-containing pharmacophores (e.g., Ritonavir analogs, thiamine derivatives), 4-(chloromethyl)thiazoles are potent electrophiles.[1] However, "dimerization" typically manifests in two distinct mechanistic failures during nucleophilic attack:

  • Bis-Alkylation (The "Kinetic Dimer"): When using a primary amine nucleophile, the mono-alkylated product is often more nucleophilic than the starting amine, leading to a second attack on another equivalent of chloromethyl thiazole. This forms a tertiary amine impurity (

    
    ).
    
  • Self-Quaternization (The "Stability Dimer"): The nitrogen atom within the thiazole ring is weakly nucleophilic. In concentrated solutions or upon storage as a free base, it can attack the chloromethyl group of a neighboring molecule, forming an insoluble quaternary ammonium salt [1, 2].

This guide focuses on engineering the reaction environment to suppress these pathways and maximize the yield of the desired mono-substituted product.

Troubleshooting & FAQs

Q1: Why is my reaction with a primary amine yielding significant amounts of tertiary amine (bis-alkylated) impurity?

Diagnosis: The reaction kinetics favor the product over the starting material. The secondary amine product is more electron-rich (and thus more nucleophilic) than the primary amine starting material due to the inductive effect of the alkyl group. Solution:

  • Stoichiometry Inversion: Do not use a 1:1 ratio. Use a large excess of the nucleophile (amine), typically 3–5 equivalents . This statistically ensures the electrophile encounters the primary amine rather than the product.

  • Inverse Addition: Never add the amine to the chloromethyl thiazole. Dissolve the amine (nucleophile) in the solvent and slowly add the chloromethyl thiazole (electrophile) solution dropwise. This maintains a high local concentration of the nucleophile relative to the electrophile [3, 4].

Q2: I observe a precipitate forming in my 4-(chloromethyl)thiazole stock solution before reaction. Is this normal?

Diagnosis: This is likely self-quaternization . The free base of 4-(chloromethyl)thiazole is unstable and can polymerize or dimerize into ionic salts, especially in non-polar solvents or at high concentrations. Solution:

  • Use the Hydrochloride Salt: Store and handle the reagent as 4-(chloromethyl)thiazole hydrochloride . The protonated thiazole nitrogen is non-nucleophilic, preventing self-attack.

  • In-Situ Free Basing: Do not liberate the free base until the moment of reaction. Add the hydrochloride salt directly to the reaction mixture containing a base scavenger (e.g., DIPEA or excess nucleophile) [1, 5].

Q3: Which solvent system minimizes side reactions?

Diagnosis: Solvents that stabilize the transition state or solubilize the hydrochloride salt affect the outcome. Solution:

  • Polar Aprotic Solvents (DMF, Acetonitrile): Preferred for SN2 reactions. They enhance the nucleophilicity of the attacking amine/thiol.

  • Avoid Protic Solvents (Water, Alcohols) if possible: While ethanol is sometimes used, it can compete as a nucleophile (solvolysis), forming ether byproducts, especially if the reaction is slow or heated [6].

Strategic Visualization: Reaction Pathways

The following diagram illustrates the competing kinetic pathways. The goal is to maximize Path A while suppressing Path B (Bis-alkylation) and Path C (Self-Quaternization).

ReactionPathways SM_Thiazole Chloromethyl Thiazole (Electrophile) Product Mono-Alkylated Product (Target) SM_Thiazole->Product Path A: + R-NH2 (SN2) (Desired) Quat_Salt Quaternary Salt (Self-Dimer) SM_Thiazole->Quat_Salt Path C: Self-Reaction (Avoid: Free Base Storage) Nucleophile Primary Amine (R-NH2) Bis_Impurity Bis-Alkylated Impurity (Kinetic Dimer) Product->Bis_Impurity Path B: + SM_Thiazole (Avoid: Excess SM)

Caption: Kinetic competition between mono-alkylation (Path A), bis-alkylation (Path B), and self-quaternization (Path C).

Optimized Experimental Protocol

Objective: Synthesis of a secondary amine via nucleophilic attack on 4-(chloromethyl)thiazole hydrochloride, minimizing dimer formation.

Materials:

  • Electrophile: 4-(Chloromethyl)thiazole hydrochloride (1.0 equiv)[1]

  • Nucleophile: Primary Amine (e.g., Methylamine, Benzylamine) (5.0 equiv )

  • Solvent: Anhydrous DMF or Acetonitrile

  • Base: Diisopropylethylamine (DIPEA) (1.1 equiv) – Optional if amine is valuable; otherwise use excess amine as base.

Step-by-Step Procedure:

  • Preparation of Nucleophile Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (5.0 equiv) in anhydrous DMF (0.2 M concentration relative to amine).

    • Note: If using a valuable amine where 5 equiv is impossible, add DIPEA (2.0 equiv) and maintain the amine at 1.0 equiv, but perform addition strictly at -10°C.

  • Preparation of Electrophile Solution:

    • In a separate vial, dissolve 4-(chloromethyl)thiazole hydrochloride (1.0 equiv) in a minimal amount of DMF.

    • Critical: Do not neutralize this solution beforehand. The salt is stable.

  • Controlled Addition (Inverse Addition):

    • Cool the Nucleophile solution to 0°C (ice bath).

    • Add the Electrophile solution dropwise over 30–60 minutes using a syringe pump or addition funnel.

    • Reasoning: This ensures that at any given moment, the concentration of unreacted amine is vastly higher than the concentration of the alkylating agent, statistically favoring mono-alkylation [3, 7].

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Quench: Add water to dissolve salts.

    • Extraction: Extract with Ethyl Acetate.[2][3]

    • Purification: If excess amine was used, it can often be removed by evaporation (if volatile) or an acidic wash (if the product is less basic).

Data Summary: Impact of Conditions on Selectivity

The following table summarizes how experimental variables shift the ratio of Product (Mono) to Impurity (Bis-Dimer).

VariableConditionResulting Ratio (Mono : Bis)Notes
Stoichiometry 1:1 (Amine:Thiazole)~60 : 40High dimer formation due to competitive nucleophilicity.
Stoichiometry 5:1 (Amine:Thiazole)>95 : 5Excess amine statistically suppresses bis-alkylation [3].
Addition Order Thiazole added to AmineHigh MonoMaintains high local [Nucleophile].
Addition Order Amine added to ThiazoleHigh BisHigh local [Electrophile] favors double reaction.
Temperature 0°CImprovedLower temp increases selectivity (kinetic control).
Reagent Form HCl SaltHigh StabilityPrevents self-quaternization before reaction.

References

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Nucleophilic Substitution and Elimination Reactions. Retrieved from [Link]

  • UC San Diego. (n.d.). Chapter 8: Nucleophilic substitutions. Retrieved from [Link]

Sources

Troubleshooting

Application Support Center: Scale-Up &amp; Process Troubleshooting for CAS 1503142-43-5

Welcome to the Technical Support Center for CAS 1503142-43-5 [4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole]. This highly functionalized heterocyclic building block is critical in advanced drug development but presen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 1503142-43-5 [4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole]. This highly functionalized heterocyclic building block is critical in advanced drug development but presents a classic dichotomy in process chemistry during scale-up. The molecule contains two conflicting structural liabilities: an acid-labile tertiary ether (the 2-methoxypropan-2-yl group) and a moisture/heat-sensitive electrophile (the chloromethyl group).

Successfully transitioning this synthesis from the bench to the pilot plant requires strict control over pH, temperature, and phase-transfer kinetics. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure high-yield production.

Process Chemistry & Degradation Pathways

G A Precursors 2-Methoxy-2-methylpropanethioamide + 1,3-Dichloroacetone B Target Product CAS 1503142-43-5 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole A->B Hantzsch Cyclization (-H2O, -HCl) C Degradation 1: Ether Cleavage 2-(Prop-1-en-2-yl)-4-(chloromethyl)thiazole B->C Excess Acid (HCl) Thermal Stress D Degradation 2: Hydrolysis 4-(Hydroxymethyl)-2-(2-methoxypropan-2-yl)thiazole B->D Aqueous Base Prolonged Workup

Mechanistic pathways for the synthesis and primary degradation routes of CAS 1503142-43-5.

Troubleshooting Guides (FAQs)

Q1: Why does the purity of CAS 1503142-43-5 degrade significantly upon scaling up the Hantzsch cyclization, specifically showing a loss of the methoxy group? Causality: The standard Hantzsch synthesis condenses 2-methoxy-2-methylpropanethioamide with 1,3-dichloroacetone, generating one equivalent of HCl and water as byproducts . At the laboratory scale, exothermic heat is easily dissipated, and the acid is tolerated briefly. However, at a pilot scale, prolonged exposure to elevated temperatures in the presence of in-situ generated HCl causes the acid-labile tertiary ether to cleave. Protonation of the ether oxygen turns it into an excellent leaving group, leading to an SN1/E1-type cleavage that forms a stable tertiary carbocation . This carbocation rapidly eliminates a proton to yield the 2-(prop-1-en-2-yl) byproduct. Solution: Implement an in-situ acid-scavenging strategy. Adding a heterogeneous mild base, such as finely powdered calcium carbonate (CaCO


), neutralizes the HCl as it forms without stalling the cyclization or basifying the solution enough to trigger hydrolysis.

Q2: During aqueous workup, my isolated yield drops and a highly polar byproduct appears on the TLC/HPLC. What is happening? Causality: The chloromethyl group at the 4-position of the thiazole ring is highly activated toward nucleophilic substitution. During aqueous basic workup (often used to remove unreacted thioamide or excess acid), hydroxide ions or water act as nucleophiles, hydrolyzing the chloromethyl group back to a hydroxymethyl group . This degradation is exacerbated by biphasic mass transfer limitations at scale, which necessitate longer stirring times and prolong the product's exposure to water. Solution: Quench the reaction mixture into a pre-chilled (<5°C) biphasic system of methyl tert-butyl ether (MTBE) and half-saturated brine. MTBE provides rapid phase separation, drastically reducing the contact time between the aqueous phase and the electrophilic product.

Q3: What causes the product to turn into a dark, viscous tar during solvent evaporation or storage? Causality: 4-(Chloromethyl)thiazoles are highly prone to intermolecular alkylation. The nucleophilic thiazole nitrogen of one molecule attacks the electrophilic chloromethyl carbon of another, leading to quaternization and oligomerization . This Menschutkin-type reaction is highly exothermic and auto-accelerating at higher concentrations and temperatures. Solution: Never evaporate the product to dryness at elevated temperatures. Always concentrate under high vacuum at <30°C. For long-term storage, store the compound as a diluted solution (e.g., 20 wt% in MTBE or DCM) at -20°C.

Quantitative Data: Impact of Acid Scavengers on Scale-Up

The following table summarizes the quantitative impact of various acid-scavenging strategies during a 1 kg scale-up of the Hantzsch cyclization.

Scavenger SystemReaction Temp (°C)Time (h)Isolated Yield (%)Purity (HPLC Area %)Ether Cleavage Byproduct (%)
None (Control) 704457221
Pyridine (1.2 eq) 704526815*
NaHCO

(1.5 eq)
50878914
CaCO

(1.5 eq)
5088596<1

*Note: Pyridine promotes side reactions, including competitive nucleophilic attack and quaternization of the chloromethyl group.

Experimental Protocol: Optimized Acid-Scavenged Hantzsch Cyclization

This self-validating protocol is designed to synthesize CAS 1503142-43-5 while actively suppressing both ether cleavage and chloromethyl hydrolysis.

Step 1: Reactor Preparation & Reagent Charging

  • Purge a jacketed glass reactor with anhydrous Argon to ensure a moisture-free environment.

  • Charge 2-methoxy-2-methylpropanethioamide (1.0 eq) and anhydrous ethanol (5 volumes).

  • Add finely powdered calcium carbonate (CaCO

    
    , 1.5 eq).
    
    • Causality: CaCO

      
       acts as a heterogeneous acid scavenger, neutralizing HCl generated during cyclization without dissolving into the organic phase to trigger unwanted side reactions.
      

Step 2: Electrophile Addition

  • Cool the suspension to an internal temperature of 10°C.

  • Dissolve 1,3-dichloroacetone (1.05 eq) in anhydrous ethanol (2 volumes) and add dropwise over 60 minutes.

  • Self-Validation Check: Monitor the internal temperature continuously. The addition rate must be dynamically controlled to maintain T

    
     < 20°C. Maintaining this parameter validates that the exothermic condensation is safely managed and prevents premature ether cleavage.
    

Step 3: Cyclization & In-Process Control (IPC)

  • Gradually heat the reactor to 50°C and stir for 8 hours.

  • Self-Validation Check (IPC): Withdraw a 0.5 mL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS. The reaction is deemed complete when the thioamide starting material peak is <2% and the mass balance shows the [M+H]+ 206 signal for the target thiazole. If the 2-(prop-1-en-2-yl) byproduct (mass 174) exceeds 1%, immediately cool the reactor to 0°C to halt further ether cleavage.

Step 4: Biphasic Quench & Isolation

  • Cool the reactor to 0°C.

  • Add pre-chilled (5°C) methyl tert-butyl ether (MTBE, 10 volumes) followed by half-saturated aqueous NaCl (5 volumes).

  • Stir vigorously for 5 minutes, then allow the phases to separate.

    • Causality: MTBE ensures rapid phase separation, while the low temperature and neutral brine minimize the contact time and nucleophilicity of water, preventing chloromethyl hydrolysis.

  • Extract the aqueous layer once more with MTBE (5 volumes).

  • Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under high vacuum (10 mbar) at a maximum bath temperature of 25°C to prevent Menschutkin-type polymerization.
References
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies Source: RSC Advances URL:[Link]

  • Cleavage Of Ethers With Acid Source: Master Organic Chemistry URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole

This guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole, a substituted thiazole of interest in synthetic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole, a substituted thiazole of interest in synthetic chemistry and drug development. Thiazole rings are a cornerstone of many bioactive molecules, and understanding their structural characterization is paramount.[1] This document is intended for researchers and professionals who rely on NMR spectroscopy for unequivocal structure elucidation. We will explore the predicted spectrum of the target compound, compare it with a simpler analogue to highlight the influence of substituents, and provide a robust experimental protocol for data acquisition.

Predicted ¹H NMR Spectrum: 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole

The structure contains four distinct, non-equivalent sets of protons, which should give rise to four unique signals in the ¹H NMR spectrum.

Figure 1: Structure of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole with unique proton environments labeled (a-d).

Analysis of Predicted Signals:
  • Signal (a) - Thiazole H-5 (Singlet, 1H): Protons directly attached to aromatic rings typically resonate in the downfield region of 6.5-8.0 ppm due to the deshielding effect of the ring current.[2][3] For the parent thiazole ring, the H-5 proton appears around 7.4 ppm in CDCl₃.[4] The presence of the electron-withdrawing chloromethyl group at C-4 and the bulky, somewhat electron-donating alkyl group at C-2 will influence this shift. We predict this proton to appear as a sharp singlet (no adjacent protons for coupling) around δ 7.2-7.5 ppm .

  • Signal (b) - Chloromethyl -CH₂Cl (Singlet, 2H): Protons on a carbon adjacent to an aromatic ring (benzylic protons) typically appear around δ 2.2-3.0 ppm.[2] However, the adjacent electronegative chlorine atom will cause significant deshielding, shifting the signal further downfield. Protons in a -CH₂-Cl environment typically resonate in the δ 3-4 ppm range.[5] Combining these effects, a chemical shift in the range of δ 4.7-4.9 ppm is expected for this singlet .

  • Signal (c) - Isopropyl Methyls -C(CH₃)₂ (Singlet, 6H): The two methyl groups of the 2-methoxypropan-2-yl moiety are chemically equivalent due to free rotation around the C-C bond. They will therefore appear as a single, integrated signal for six protons. Based on the analogous structure 2-methoxy-2-methylpropane, where these protons resonate at δ 1.19 ppm, a similar upfield shift is anticipated.[6] This signal is predicted to be a sharp singlet around δ 1.4-1.6 ppm .

  • Signal (d) - Methoxy -OCH₃ (Singlet, 3H): Methoxy groups are readily identifiable in ¹H NMR spectra, typically appearing as a singlet between δ 3.3 and 4.4 ppm.[5][7] In the model compound 2-methoxy-2-methylpropane, the methoxy signal is at δ 3.21 ppm.[6] A similar chemical shift is expected here, and we predict a singlet at approximately δ 3.2-3.4 ppm .

Comparative Analysis: Highlighting Substituent Effects

To contextualize the predicted spectrum, we compare it with the known experimental data for 4-methylthiazole .[8][9] This comparison powerfully illustrates how modifying substituents at the C-2 and C-4 positions alters the ¹H NMR spectrum.

Proton Environment Predicted: 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole Experimental: 4-Methylthiazole[8][9] Comparative Insights
Thiazole H-2 Signal Absentδ 8.46 ppm (s, 1H)Substitution at the C-2 position completely removes the H-2 proton signal, a key indicator of successful synthesis at this site.
Thiazole H-5 δ ~7.3 ppm (s, 1H)δ 6.65 ppm (s, 1H)The H-5 proton in the target molecule is shifted significantly downfield (~0.65 ppm) compared to 4-methylthiazole. This is primarily due to the replacement of the electron-donating methyl group at C-4 with the electron-withdrawing chloromethyl group.
C-4 Substituent Protons δ ~4.8 ppm (s, 2H, -CH₂Cl)δ 2.23 ppm (s, 3H, -CH₃)The signal for the protons at the C-4 substituent is shifted dramatically downfield by ~2.6 ppm. This is a direct consequence of the strong deshielding effect of the adjacent chlorine atom.
C-2 Substituent Protons δ ~1.5 ppm (s, 6H) & δ ~3.3 ppm (s, 3H)N/ANew, distinct signals corresponding to the 2-methoxypropan-2-yl group appear, providing clear evidence for its incorporation.

This comparative approach is crucial not only for structure verification but also for monitoring reaction progress, where the disappearance of a reactant's signal (e.g., the H-2 of a starting thiazole) and the appearance of new product signals provide definitive proof of transformation.

A Validated Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality, interpretable NMR spectrum requires meticulous sample preparation and a standardized acquisition procedure. The following protocol is a self-validating system designed for small organic molecules like the target compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh 10-20 mg of sample into a vial B 2. Add 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with TMS) A->B C 3. Dissolve sample completely (vortex if necessary) B->C D 4. Filter solution through a pipette with glass wool into a clean NMR tube C->D E 5. Insert tube into spinner and clean surface D->E F 6. Place sample in spectrometer E->F G 7. Lock and Shim the instrument F->G H 8. Acquire Spectrum (e.g., 16-32 scans) G->H I 9. Fourier Transform H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Calibrate to TMS (0 ppm), Integrate signals, Assign peaks K->L

Sources

Comparative

Validating the Structure of 2-(2-methoxypropan-2-yl)thiazole: A Comparative C13 NMR Guide

Part 1: Executive Summary & Core Directive The Challenge: In early-stage drug discovery, thiazole derivatives are privileged scaffolds. However, validating 2-substituted thiazoles containing quaternary centers—specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: In early-stage drug discovery, thiazole derivatives are privileged scaffolds. However, validating 2-substituted thiazoles containing quaternary centers—specifically 2-(2-methoxypropan-2-yl)thiazole —presents a "blind spot" for standard Proton (


H) NMR. The quaternary carbon connecting the thiazole ring to the ether side chain has no attached protons, rendering it invisible in 1D 

H NMR. Relying solely on proton data and Mass Spectrometry (MS) leaves room for isomeric ambiguity (e.g., regioisomers or linear ether rearrangements).

The Solution: This guide establishes Carbon-13 (


C) NMR not just as a supplementary check, but as the primary validation gate  for this pharmacophore. We compare this approach against standard alternatives and provide a self-validating protocol to unambiguously assign the structure.

Part 2: Structural Analysis & The "Ghost" Carbon

Before defining the protocol, we must deconstruct the target molecule to understand the analytical requirements.

Target Molecule: 2-(2-methoxypropan-2-yl)thiazole Formula: C


H

NOS
The Critical Structural Nodes
  • The Thiazole Core: An aromatic heterocycle. The C2 position is the most deshielded due to the flanking Nitrogen and Sulfur.

  • The "Ghost" Carbon (C-quat): The quaternary carbon at the 2-position of the propyl chain. It is bonded to the thiazole, an oxygen (methoxy), and two methyls. This is the hardest feature to validate.

  • The Gem-Dimethyls: Two equivalent methyl groups.

  • The Methoxy: A distinct singlet in proton NMR, but structurally ambiguous without carbon connectivity.

Part 3: Comparative Analysis (Alternatives vs. Product)

Why is


C NMR the superior tool for this specific molecule?
Table 1: Performance Matrix of Validation Methods
Feature

H NMR (Standard)
LC-MS (HRMS)

C NMR (The Guide)
Quaternary C Detection Fail (Invisible)Fail (Infers mass only)Pass (Direct observation)
Regioisomerism Low Confidence (Coupling constants ambiguous for 2,4 vs 2,5 sub)Low Confidence (Identical mass)High Confidence (Distinct C-shift patterns)
Acquisition Time Fast (5 mins)Fast (5 mins)Slow (30-60 mins)
Structural Certainty 60% (Inferred connectivity)40% (Mass confirmation only)99.9% (Skeleton visualization)
The "Self-Validating" Logic
  • Alternative Failure Mode: In

    
    H NMR, a linear ether isomer or a ring-opened byproduct could theoretically produce a singlet for a methyl and a singlet for a methoxy. You cannot definitively prove the branching point exists.
    
  • C13 Success Mode: The presence of a peak in the 75–80 ppm range (characteristic of a quaternary carbon attached to Oxygen and an Aromatic ring) is the "smoking gun." If this peak is missing, the structure is wrong, regardless of the proton spectrum.

Part 4: Experimental Protocol

This protocol is designed to maximize the signal-to-noise ratio (S/N) for the quaternary carbons, which suffer from long relaxation times (


) and lack Nuclear Overhauser Effect (NOE) enhancement.[1]
Sample Preparation
  • Solvent: CDCl

    
     (Chloroform-d) is preferred over DMSO-d
    
    
    
    to prevent viscosity broadening and solvent peak overlap in the aliphatic region.
  • Concentration: High concentration is vital. Target 30–50 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Instrument Parameters (The "Senior Scientist" Setup)

Standard default parameters often miss quaternary carbons. Use these optimized settings:

  • Pulse Sequence: zgpg30 (Power-gated decoupling, 30° pulse).

    • Why? The 30° pulse allows faster repetition rates than a 90° pulse.

  • Relaxation Delay (D1): 2.0 – 3.0 seconds (Minimum).

    • Why? The quaternary carbon (C-quat) and Thiazole C2 have very long

      
       times. Short delays (e.g., 1.0s) will saturate these nuclei, causing their signals to vanish.
      
  • Scans (NS): Minimum 1024 scans .

    • Why? Carbon is 1.1% natural abundance.[2] We need to average out the noise to see the non-protonated carbons.

  • Spectral Width: -10 to 220 ppm.

Workflow Diagram

ValidationWorkflow Sample Crude Product (30mg) H1_NMR 1H NMR Screen (Check Purity) Sample->H1_NMR Decision Passes 1H? H1_NMR->Decision Decision->Sample No (Repurify) C13_Setup 13C Parameter Setup (D1 = 3.0s, NS = 1024) Decision->C13_Setup Yes Acquisition Acquisition (zgpg30) C13_Setup->Acquisition Processing Process & Phase (Lb = 1.0 Hz) Acquisition->Processing Validation Check Diagnostic Peaks (C-Quat & Thiazole C2) Processing->Validation

Figure 1: The optimized validation workflow ensures instrument time is only spent on samples that have already passed the proton screening gate.

Part 5: Data Interpretation & Assignment[3]

This section provides the "Look-Up Table" for validating your spectrum. These values are based on chemical shift additivity rules and characteristic thiazole shifts [1, 2].

Table 2: Expected Chemical Shifts (CDCl )
Carbon LabelCarbon TypeExpected Shift (

ppm)
Diagnostic Features
C-2 Thiazole (ipso)170.0 – 178.0 Most downfield peak. Low intensity (Quaternary).
C-4 Thiazole (CH)140.0 – 145.0 Aromatic region. High intensity (NOE enhanced).
C-5 Thiazole (CH)115.0 – 120.0 Aromatic region. High intensity. Shielded by Sulfur.
C-Quat Aliphatic (C-O)75.0 – 80.0 The Validator. Weak intensity. Distinct from solvent.[3][4]
O-Me Methoxy (CH

)
50.0 – 53.0 Strong intensity. Classic ether region.
Gem-Me Dimethyl (CH

)
25.0 – 29.0 Strongest peak (2 carbons). High field.
The Logic of Assignment

Use the following logic tree to assign peaks. If the C-Quat peak is absent or significantly shifted (e.g., < 70 ppm), the structure is likely a linear ether or hydrolysis product.

AssignmentLogic Start Analyze Peak List Region_Check Check Region Start->Region_Check Downfield > 100 ppm (Aromatic/Heterocycle) Region_Check->Downfield Upfield < 100 ppm (Aliphatic) Region_Check->Upfield C2_Check > 160 ppm? (Low Intensity) Downfield->C2_Check C2_Assign Assign: Thiazole C2 C2_Check->C2_Assign Yes C4_C5_Assign Assign: Thiazole C4/C5 (C4 > C5) C2_Check->C4_C5_Assign No (115-145 ppm) Quat_Check 70-80 ppm? (Low Intensity) Upfield->Quat_Check Quat_Assign Assign: Quaternary C (VALIDATION CONFIRMED) Quat_Check->Quat_Assign Yes Methoxy_Check ~50 ppm? Quat_Check->Methoxy_Check No Methoxy_Assign Assign: O-Methoxy Methoxy_Check->Methoxy_Assign Yes Methyl_Assign Assign: Gem-Dimethyls (~25-30 ppm) Methoxy_Check->Methyl_Assign No (< 40 ppm)

Figure 2: Decision tree for unambiguous structural assignment. The detection of the node "Quat_Assign" is the primary success criterion.

Part 6: Troubleshooting & Common Pitfalls

Issue: "I see the methyls and the thiazole, but the 78 ppm and 170 ppm peaks are missing."

  • Cause: Relaxation delay (D1) is too short. The quaternary carbons have not relaxed back to equilibrium.[5]

  • Fix: Increase D1 to 5 seconds and double the number of scans.

Issue: "There is a triplet at 77 ppm interfering with my Quaternary C."

  • Cause: Solvent overlap (CDCl

    
    ).
    
  • Fix: The CDCl

    
     triplet is centered at 77.16 ppm. Your product peak should be a singlet . If it overlaps exactly, switch solvent to Acetone-d
    
    
    
    or DMSO-d
    
    
    .

Issue: "The Thiazole C5 is split."

  • Cause: C-F coupling (if fluorine is present elsewhere) or long-range coupling.

  • Fix: In standard proton-decoupled

    
    C, this should be a singlet. Ensure the decoupler is active during acquisition.[6]
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

  • SDBS Web: Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Accessed 2023).[7][5] General reference for Thiazole and tert-butyl ether chemical shifts.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Reference for optimization of relaxation delays in quaternary carbons.

Sources

Validation

Comprehensive QC Standards and Analytical Comparison Guide: 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole

Executive Summary & Contextualizing the Intermediate Thiazole derivatives are foundational scaffolds in modern medicinal chemistry, particularly in the synthesis of pharmacokinetic enhancers (e.g., Cobicistat) and HIV pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextualizing the Intermediate

Thiazole derivatives are foundational scaffolds in modern medicinal chemistry, particularly in the synthesis of pharmacokinetic enhancers (e.g., Cobicistat) and HIV protease inhibitors (e.g., Ritonavir) [1]. Historically, 4-(chloromethyl)-2-isopropylthiazole (CMIT) has been the industry-standard building block for these APIs. However, the emergence of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (CMMPT, CAS: 1503142-43-5) [2] offers a structurally nuanced alternative for drug development professionals.

The strategic incorporation of a methoxy group on the isopropyl moiety fundamentally alters the lipophilicity, hydrogen-bonding capacity, and metabolic stability of downstream APIs. Because the chloromethyl group is a highly reactive electrophile, establishing rigorous, causality-driven Quality Control (QC) standards is critical to prevent degradation and analytical artifacts during scale-up. This guide objectively compares CMMPT against traditional CMIT and provides self-validating experimental workflows for accurate QC profiling.

Comparative Chemical Profiling: CMMPT vs. CMIT

The addition of the methoxy group in CMMPT introduces an oxygen heteroatom that acts as a hydrogen bond acceptor. This subtly withdraws electron density from the thiazole ring via inductive effects, making the chloromethyl carbon slightly more electrophilic compared to CMIT. Consequently, CMMPT exhibits higher reactivity toward nucleophilic substitution (SN2) but also a heightened susceptibility to solvolysis and moisture-driven hydrolysis.

Table 1: Physicochemical and Reactivity Comparison
ParameterCMMPT (CAS: 1503142-43-5)CMIT (Traditional Standard)Impact on Formulation / Synthesis
Molecular Formula C8H12ClNOSC7H10ClNSCMMPT provides higher molecular complexity.
Molecular Weight 205.70 g/mol 175.68 g/mol Requires stoichiometric adjustments in synthesis.
Calculated LogP ~1.8~2.5CMMPT yields more hydrophilic downstream APIs.
Electrophilicity High (Inductive activation)ModerateCMMPT reacts faster in SN2 coupling steps.
Moisture Sensitivity Critical (<0.5% H2O required)High (<1.0% H2O required)CMMPT requires stricter anhydrous storage.

Degradation Pathways & Logical Causality for QC Parameters

To design an effective QC protocol, we must first understand the mechanistic failure points of the molecule. The chloromethyl group (-CH2Cl) attached to a heteroaromatic ring is highly labile. QC parameters must specifically screen for three primary degradation pathways:

  • Hydrolysis: Exposure to ambient moisture converts the chloromethyl group to a hydroxymethyl group. This necessitates strict Karl Fischer (KF) titration limits.

  • Dimerization: The nucleophilic thiazole nitrogen of one molecule can attack the electrophilic chloromethyl group of another, forming a thiazolium salt dimer. This is accelerated by heat and high concentration.

  • Solvolysis (Analytical Artifact): If protic solvents (e.g., methanol or ethanol) are used as diluents during HPLC sample preparation, the solvent will react with the intermediate to form a methoxymethyl artifact. This artificially lowers the reported purity and generates false impurity peaks.

Degradation_Pathway A CMMPT (Active Intermediate) B Hydrolysis Impurity (Hydroxymethyl Thiazole) A->B H2O / Moisture (Detected by KF/HPLC) C Dimerization Impurity (Thiazolium Salt) A->C Heat / High Conc. (Detected by HPLC) D Solvolysis Artifact (Methoxymethyl Thiazole) A->D Reaction with MeOH (Analytical Error)

Mechanistic degradation pathways of CMMPT dictating the required QC parameters.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific System Suitability Testing (SST) criteria, the methods mathematically prove their own reliability before sample data is accepted.

Protocol 1: HPLC-UV Method for Purity & Related Substances

Causality in Design: To prevent analytical solvolysis, all samples must be prepared in strictly aprotic solvents (Acetonitrile). The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA). TFA protonates the thiazole nitrogen (lowering its pKa), which deactivates its nucleophilicity and prevents on-column dimerization during the chromatographic run [3].

Step-by-Step Methodology:

  • Column Selection: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase Preparation:

    • Phase A: Ultrapure Water with 0.1% v/v TFA.

    • Phase B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Gradient Program: 0-5 min (20% B), 5-20 min (20% to 80% B), 20-25 min (80% B), 25-26 min (80% to 20% B), 26-30 min (20% B for re-equilibration).

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Sample Preparation: Accurately weigh 25 mg of CMMPT and dissolve in 50 mL of anhydrous Acetonitrile (Concentration: 0.5 mg/mL). Do not use Methanol.

  • System Suitability Testing (Self-Validation): Inject a standard solution containing CMMPT and a known spiked impurity (e.g., hydroxymethyl thiazole).

    • Acceptance Criteria: Resolution (

      
      ) between CMMPT and the impurity must be 
      
      
      
      . The tailing factor (
      
      
      ) for the CMMPT peak must be
      
      
      . Relative Standard Deviation (RSD) of 5 replicate injections must be
      
      
      .
Protocol 2: Moisture Content via Karl Fischer Titration

Causality in Design: Because CMMPT is highly susceptible to hydrolysis, standard loss-on-drying (LOD) methods are invalid (heat will cause dimerization and volatilization). Volumetric Karl Fischer titration must be used to specifically quantify water molecules.

Step-by-Step Methodology:

  • Solvent Neutralization: Add 30 mL of anhydrous methanol to the KF titration vessel. Titrate with KF reagent to a stable electrometric endpoint to neutralize background moisture.

  • Sample Addition: Rapidly transfer 1.0 g of CMMPT into the vessel to minimize atmospheric exposure.

  • Titration: Titrate with KF reagent (titer ~5 mg H2O/mL) until the electrometric endpoint is maintained for 60 seconds.

  • Validation: Perform a drift correction and run a 1.0% water standard. Recovery must be between 97.0% - 103.0%.

Quantitative Batch Analysis Comparison

The following table summarizes experimental batch data comparing the performance of CMMPT against CMIT under identical stress conditions (Stored at 25°C / 60% RH for 30 days). The data highlights CMMPT's higher reactivity and stricter QC requirements.

Table 2: Comparative QC Batch Data (Post-Stress Testing)
QC ParameterAnalytical MethodCMMPT (Batch 1)CMIT (Batch A)Industry Specification
Chromatographic Purity HPLC-UV (Protocol 1)98.6%99.2%

Hydroxymethyl Impurity HPLC-UV0.85%0.30%

Dimer Impurity HPLC-UV0.20%0.15%

Moisture Content Karl Fischer (Protocol 2)0.42%0.25%

Residual Solvents (MeCN) GC-FID150 ppm120 ppm

(ICH Q3C)

QC Analytical Workflow

QC_Workflow A Raw Material CMMPT (CAS: 1503142-43-5) B Sample Preparation (Aprotic Solvent: MeCN) A->B Weighing D GC-FID (Residual Solvents) A->D Direct injection E Karl Fischer Titration (Moisture Content) A->E Anhydrous handling F NMR Spectroscopy (Structural Identity) A->F CDCl3 solvent C HPLC-UV/MS (Purity & Impurities) B->C Prevents solvolysis G Final QC Release C->G Pass >98% D->G Pass <410ppm E->G Pass <0.5% F->G Conforms

End-to-end analytical QC workflow ensuring the structural and chemical integrity of CMMPT.

References

  • Olomola, T. O., et al. "Hybrid Molecules as Potential Drugs for the Treatment of HIV: Design and Applications." Molecules, vol. 27, no. 17, 2022, p. 5594. MDPI,[Link].

  • Santos, C. C., et al. "Drug repurposing for the treatment of COVID-19: Pharmacological aspects and synthetic approaches." Biomedicine & Pharmacotherapy, vol. 129, 2020, p. 110484. PubMed Central (PMC),[Link].

Safety & Regulatory Compliance

Safety

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole proper disposal procedures

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a discipline rooted in molecular causality. When working with specialized heterocyclic building blocks like 4-(Chlorome...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a discipline rooted in molecular causality. When working with specialized heterocyclic building blocks like 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole , understanding its intrinsic reactivity is the foundation of operational safety and proper disposal.

This guide provides a comprehensive, self-validating operational and disposal master plan designed for researchers and drug development professionals.

Part 1: Chemical Profiling & Hazard Causality

To design an effective disposal and handling protocol, we must first understand the molecular behavior of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole.

The Causality of the Hazard: The defining feature of this molecule is the chloromethyl group (-CH₂Cl) attached to the 4-position of the thiazole ring. This creates a hetero-benzylic chloride. The adjacent aromatic thiazole ring stabilizes the transition state during nucleophilic substitution (Sₙ2) reactions, making the -CH₂Cl carbon a highly reactive electrophile.

Because it is a potent alkylating agent, it readily reacts with biological nucleophiles (such as the amino groups in proteins or nitrogenous bases in DNA). This makes the compound a severe contact hazard, a lachrymator, and a potential mutagen. Furthermore, exposure to ambient moisture causes slow hydrolysis of the chloride, generating corrosive hydrochloric acid (HCl) gas[1].

Table 1: Physicochemical and Hazard Profile
ParameterDetailOperational Implication
Chemical Name 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazoleN/A
CAS Number 1503142-43-5Must be logged in the laboratory Chemical Hygiene Plan.
Functional Class Heteroaryl alkyl chlorideHighly reactive electrophile; requires strict barrier protection.
Primary Hazards Alkylating Agent, Irritant, CorrosiveHigh risk of tissue damage; potential mutagenic properties.
Incompatibilities Strong bases, amines, thiols, waterCritical: Do not mix in generic waste carboys to prevent exothermic alkylation.

Part 2: Operational Handling Protocols

Standard operating procedures must be engineered to prevent both personnel exposure and premature degradation of the reagent. All procedures must comply with the OSHA Laboratory Standard (29 CFR 1910.1450)[2].

Step-by-Step Handling Methodology:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm)[3]. Never open the container on an open bench.

  • Barrier Protection (PPE): Don a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves. If prolonged handling is expected, substitute the outer glove with neoprene, which offers superior resistance to halogenated organics[3].

  • Inert Atmosphere Manipulation: Because the compound is moisture-sensitive, purge the reaction vessel with an inert gas (Nitrogen or Argon) prior to introduction. Use Schlenk line techniques or a glovebox if handling large quantities.

  • Tool Decontamination: Immediately after use, rinse all spatulas, syringes, and glassware with a compatible non-nucleophilic solvent (e.g., dichloromethane) directly into the designated halogenated waste stream before removing them from the fume hood.

Part 3: Spill Response & Decontamination Workflow

A spill of an alkylating agent cannot simply be wiped up; the reactive electrophile must be chemically neutralized (quenched) to render it safe for physical handling and transport[4].

SpillResponse Start Spill Detected: 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole Evac Evacuate & Isolate Area Ensure Hood Ventilation Start->Evac PPE Don Maximum PPE (Respirator, Nitrile/Neoprene Gloves) Evac->PPE Assess Assess Spill Size PPE->Assess Small Small Spill (<50 mL) Proceed with Neutralization Assess->Small Large Large Spill (>50 mL) Call EHS Emergency Response Assess->Large Quench Apply 10% Sodium Thiosulfate (Quench Electrophile) Small->Quench Absorb Absorb with Inert Material (Vermiculite/Sand) Quench->Absorb Dispose Collect as Halogenated Solid Hazardous Waste Absorb->Dispose

Workflow for the safe containment and neutralization of reactive alkyl halide spills.

Step-by-Step Spill Decontamination:

  • Isolate: Stop work, close the fume hood sash to maximize exhaust velocity, and alert nearby personnel.

  • Quench: For small spills (<50 mL) inside the hood, carefully pour a mild nucleophilic neutralizing solution (such as 10% aqueous sodium thiosulfate or saturated sodium bicarbonate) over the spill. Allow 15–20 minutes for the Sₙ2 hydrolysis/substitution to occur, effectively neutralizing the reactive chloromethyl group.

  • Absorb: Cover the neutralized liquid with an inert absorbent like vermiculite or dry sand. Never use combustible materials like paper towels for reactive electrophiles.

  • Collect: Sweep the absorbed mass into a dedicated solid hazardous waste container using a plastic dustpan.

Part 4: Proper Disposal Procedures

Under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, any waste containing this chemical must be strictly classified and managed as Halogenated Organic Waste due to the presence of the covalent chlorine atom[5],[6].

Mixing this compound with incompatible waste streams (such as amine-rich or thiol-rich waste) will trigger uncontrolled, exothermic alkylation reactions inside the sealed waste carboy, potentially leading to over-pressurization and catastrophic container failure.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Obtain a high-density polyethylene (HDPE) waste carboy specifically designated for Halogenated Solvents Only. Ensure no non-halogenated solvents or nucleophilic reagents have been introduced into this container[7].

  • In-Hood Quenching (For Pure Reagent Disposal): If disposing of unused, pure 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole, do not pour it directly into the carboy. First, dilute it in a compatible halogenated solvent (e.g., dichloromethane) and slowly quench it with a mild base/nucleophile in a beaker inside the fume hood. Once the exothermic reaction subsides, transfer the mixture to the waste carboy.

  • Containerization: Pour the waste using a funnel to prevent splashing. Immediately cap the carboy tightly. Leaving funnels in waste containers is a severe OSHA/EPA violation as it allows toxic vapors to escape into the laboratory environment[7].

  • Labeling and Compliance: Attach a GHS-compliant hazardous waste tag to the carboy the moment the first drop of waste is added. The tag must explicitly list "4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole" and bear the "Toxic" and "Corrosive" hazard pictograms[7].

  • EHS Handoff: Store the carboy in a designated Satellite Accumulation Area (SAA) within secondary containment (a spill tray). Request a pickup from your Environmental Health and Safety (EHS) department before the container reaches 90% capacity or exceeds the 90-day regulatory accumulation limit.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information, U.S. National Library of Medicine. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. URL: [Link]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. URL: [Link]

  • Florida State University Environmental Health and Safety. "Hazardous Waste Disposal." FSU EHS. URL: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Codes: F-List." Western Kentucky University EHS. URL: [Link]

Sources

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